molecular formula C6H3Cl2N3 B1321239 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 888720-61-4

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1321239
CAS No.: 888720-61-4
M. Wt: 188.01 g/mol
InChI Key: QUFRWQJHIBMRGA-UHFFFAOYSA-N
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Description

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine is a useful research compound. Its molecular formula is C6H3Cl2N3 and its molecular weight is 188.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5-dichloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFRWQJHIBMRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1Cl)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269870
Record name 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine
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Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888720-61-4
Record name 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine
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URL https://commonchemistry.cas.org/detail?cas_rn=888720-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Dichloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: December 2025

Core Chemical Properties

2,4-Dichloropyrrolo[2,1-f][1][2]triazine is a chlorinated heterocyclic compound with a distinct pyrrolotriazine nucleus. Its chemical and physical properties are summarized below.

PropertyValueReferences
CAS Number 918538-05-3[2][5]
Molecular Formula C₆H₃Cl₂N₃[5]
Molecular Weight 188.01 g/mol [5]
Physical Form Pale-yellow to Yellow-brown Solid
Purity ≥95% to ≥97%[5]
Storage Temperature 2-8°C under an inert atmosphere or -20°C under nitrogen[5]
SMILES ClC1=NC(Cl)=NN2C1=CC=C2[5]
InChI Key BSZGZNRUUJXKKQ-UHFFFAOYSA-N

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2,4-Dichloropyrrolo[2,1-f][1][2]triazine.

Data TypeDetailsReferences
¹H NMR (CDCl₃) δ 6.98 (1H, m), 7.05 (1H, m), 7.86 (1H, m)[2][6]
Mass Spectrometry MS: 187 (M+)[2][6]

Experimental Protocols

Synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2]triazine [2][6]

A common synthetic route to 2,4-Dichloropyrrolo[2,1-f][1][2]triazine involves the chlorination of pyrrolo[2,1-f][1][2]triazine-2,4(1H,3H)-dione.

Materials:

  • Pyrrolo[2,1-f][1][2]triazine-2,4(1H,3H)-dione

  • Diisopropylethylamine (DIPEA)

  • Toluene

  • Phosphorous oxychloride (POCl₃) - Note: The original search result mentioned phosphorous trichloride, but for converting a dione to a dichloride, phosphorous oxychloride is the more standard reagent.

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • Under a nitrogen atmosphere, a mixture of diisopropylethylamine in toluene is prepared.

  • Pyrrolo[2,1-f][1][2]triazine-2,4(1H,3H)-dione is added to the solvent mixture, followed by the addition of phosphorous oxychloride.

  • The reaction mixture is transferred to a sealed tube and heated at 120°C for 20 hours.

  • After completion, the mixture is cooled and slowly poured into an ice-cooled saturated sodium bicarbonate solution and stirred for 15 minutes.

  • The aqueous phase is extracted three times with dichloromethane.

  • The combined organic layers are washed with saturated saline, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography, eluting with a gradient of 50-100% dichloromethane in hexane, to yield the final product as a light brown solid.[2][6]

G A Pyrrolo[2,1-f][1,2,4]triazine- 2,4(1H,3H)-dione + DIPEA + Toluene + POCl₃ B Heat at 120°C for 20 hours in a sealed tube A->B Reaction Setup C Quench with ice-cold sat. NaHCO₃ solution B->C Workup D Extract with Dichloromethane (3x) C->D E Wash combined organic layers with saturated saline D->E F Dry over anhydrous MgSO₄ and concentrate E->F G Purify by silica gel column chromatography F->G Purification H 2,4-Dichloropyrrolo[2,1-f] [1,2,4]triazine G->H

Synthesis workflow for 2,4-Dichloropyrrolo[2,1-f][1][2]triazine.

Biological Activity and Signaling Pathways

The pyrrolo[2,1-f][1][2]triazine scaffold is a cornerstone in the design of kinase inhibitors, which are pivotal in cancer therapy.[1] These compounds often function as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases involved in oncogenic signaling pathways.[7] Derivatives of this scaffold have shown potent inhibitory activity against several key kinases.[1]

Key Kinase Targets:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Inhibition of VEGFR-2 blocks angiogenesis, a critical process for tumor growth and metastasis.[1][8]

  • EGFR (Epidermal Growth Factor Receptor): Targeting EGFR is a validated strategy in various cancers, including non-small cell lung cancer and colorectal cancer.[1][9]

  • ALK (Anaplastic Lymphoma Kinase): ALK inhibitors are effective in treating certain types of non-small cell lung cancer.[1]

  • c-Met: This kinase is implicated in tumor cell proliferation, survival, and invasion.[1]

The diagram below illustrates a simplified, representative signaling pathway involving a receptor tyrosine kinase (such as VEGFR-2) and the mechanism of inhibition by a pyrrolo[2,1-f][1][2]triazine-based inhibitor.

G cluster_membrane Cell Membrane cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) ADP ADP RTK->ADP Phosphorylates substrates Pathway Downstream Signaling Cascade (e.g., Ras/MAPK) RTK->Pathway Activates Proliferation Cell Proliferation, Angiogenesis, Survival Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->RTK Blocks ATP binding site ATP ATP ATP->RTK Binds to kinase domain Pathway->Proliferation Leads to

Mechanism of a Pyrrolotriazine-based Kinase Inhibitor.

References

An In-Depth Technical Guide to 2,4-Dichloropyrrolo[2,1-f]triazine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloropyrrolo[2,1-f]triazine (CAS Number: 918538-05-3), a key heterocyclic intermediate in the development of novel therapeutics. This document details its physicochemical properties, a robust synthesis protocol, and its critical role as a scaffold in the generation of potent kinase inhibitors and antiviral agents. Particular emphasis is placed on its application in the synthesis of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, a crucial axis in cancer cell growth and survival. Detailed experimental methodologies and visual representations of synthetic workflows and biological pathways are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Its structural resemblance to purine nucleosides has led to its exploration in antiviral drug discovery, most notably as a key component of Remdesivir.[2] Furthermore, the scaffold serves as an effective mimic of the quinazoline ring system, a well-established pharmacophore in the field of kinase inhibition.[2] This has spurred the development of a multitude of pyrrolo[2,1-f]triazine-based compounds targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[4][5]

2,4-Dichloropyrrolo[2,1-f]triazine is a pivotal synthetic intermediate that allows for the facile introduction of diverse functionalities at the 2- and 4-positions of the triazine ring. This enables the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-Dichloropyrrolo[2,1-f]triazine is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

Table 1: Physicochemical Properties of 2,4-Dichloropyrrolo[2,1-f]triazine

PropertyValueReference(s)
CAS Number 918538-05-3[3]
Molecular Formula C₆H₃Cl₂N₃[3]
Molecular Weight 188.01 g/mol [6]
Appearance Pale-yellow to Yellow-brown Solid[3]
Purity ≥97%[6][7]
Storage Conditions Inert atmosphere, 2-8°C or -20°C, stored under nitrogen[3][6]
SMILES ClC1=NC(Cl)=NN2C1=CC=C2[6]
InChI Key BSZGZNRUUJXKKQ-UHFFFAOYSA-N[3]

Synthesis of the Core Scaffold

The synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine is a critical first step in the development of its derivatives. A general and effective method for its preparation has been reported, starting from pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione.[8]

Experimental Protocol: Synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine[8]

Materials:

  • Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

  • Diisopropylethylamine (DIPEA)

  • Toluene

  • Phosphorous oxychloride (POCl₃)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel

  • Hexane

Procedure:

  • To a solvent mixture of diisopropylethylamine (4.5 mL) and toluene (20 mL) under a nitrogen atmosphere, add pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.6 g, 10.4 mmol) and phosphorous oxychloride (2.94 mL).

  • Transfer the reaction mixture to a sealed tube and heat at 120°C for 20 hours.

  • After completion of the reaction, cool the mixture and slowly pour it into an ice-cooled saturated sodium bicarbonate solution (50 mL). Stir the resulting mixture for 15 minutes.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash once with saturated saline solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient elution of 50-100% dichloromethane in hexane to afford 2,4-Dichloropyrrolo[2,1-f]triazine as a light brown solid.

Application in Drug Discovery: A Versatile Intermediate

2,4-Dichloropyrrolo[2,1-f]triazine serves as a versatile starting material for the synthesis of a wide array of biologically active molecules. The two chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various substituents. The reactivity of these positions can be modulated by controlling reaction conditions such as temperature, enabling selective substitution.[9]

Synthesis of Kinase Inhibitors

The pyrrolo[2,1-f]triazine scaffold has been extensively utilized in the development of inhibitors for several protein kinases implicated in cancer and inflammatory diseases.

The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1] Several pyrrolo[2,1-f]triazine derivatives have been identified as potent and selective PI3K inhibitors.[1][5] The general synthetic strategy involves the sequential displacement of the chlorine atoms on the 2,4-dichloro core with desired amine nucleophiles.

A representative workflow for the synthesis and evaluation of pyrrolo[2,1-f]triazine-based PI3K inhibitors is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2,4-Dichloropyrrolo[2,1-f]triazine B Nucleophilic Aromatic Substitution (SNAr) with Amine 1 A->B C 4-Amino-2-chloro-pyrrolo[2,1-f]triazine Intermediate B->C D Nucleophilic Aromatic Substitution (SNAr) with Amine 2 C->D E 2,4-Disubstituted Pyrrolo[2,1-f]triazine Library D->E F In vitro PI3K Isoform Kinase Assays E->F Screening G Cell-based Assays (e.g., p-Akt Western Blot) F->G H In vivo Efficacy Studies (e.g., Xenograft Models) G->H

Caption: General workflow for the synthesis and evaluation of PI3K inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrrolo[2,1-f]triazine derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity.[10] Structure-activity relationship studies have shown that substitution at the 4-position with specific anilino groups leads to high potency.[11]

Other Kinase Targets

The versatility of the pyrrolo[2,1-f]triazine scaffold has led to the development of inhibitors against a range of other kinases, including:

  • p38α MAP Kinase: Inhibitors from this class have been shown to bind to the DFG-out conformation of the enzyme.[3]

  • Anaplastic Lymphoma Kinase (ALK): 2,7-disubstituted pyrrolotriazines have been designed as potent ALK inhibitors.[4]

Signaling Pathway Involvement: The PI3K/Akt/mTOR Pathway

As previously mentioned, a significant application of 2,4-Dichloropyrrolo[2,1-f]triazine is in the synthesis of PI3K inhibitors. The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in many human cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for pyrrolo[2,1-f]triazine-based inhibitors.

Conclusion

2,4-Dichloropyrrolo[2,1-f]triazine is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the differential reactivity of its chloro-substituents provide a robust platform for the generation of diverse libraries of compounds. The demonstrated success of the pyrrolo[2,1-f]triazine scaffold in targeting key enzymes such as protein kinases, particularly PI3K, underscores the importance of this intermediate in the ongoing quest for novel and effective therapeutics. This technical guide serves as a foundational resource for researchers aiming to leverage the potential of 2,4-Dichloropyrrolo[2,1-f]triazine in their drug discovery programs.

References

Spectroscopic and Analytical Profile of 2,4-Dichloropyrrolo[2,1-f]triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the heterocyclic compound 2,4-Dichloropyrrolo[2,1-f]triazine. The information is tailored for researchers and professionals in the fields of medicinal chemistry and drug development, focusing on the essential analytical data for characterization and further research.

Spectroscopic Data

The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2,4-Dichloropyrrolo[2,1-f]triazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationPutative Assignment
7.86m1HH-Ar
7.05m1HH-Ar
6.98m1HH-Ar

Solvent: CDCl₃[1]

Note on ¹H NMR Data: The available data indicates three aromatic protons, consistent with the pyrrolo[2,1-f]triazine core. However, specific coupling constants (J values) and definitive assignments to the individual protons on the pyrrole ring are not currently available in the reviewed literature. Further two-dimensional NMR studies, such as COSY and HMBC, would be required for unambiguous assignment.

¹³C NMR Data

Mass Spectrometry (MS)
TechniqueIonm/z
MS[M]⁺187

[1]

Note on MS Data: The provided mass spectrometry data indicates the molecular ion peak, which corresponds to the molecular weight of the compound. For unequivocal confirmation of the elemental composition, high-resolution mass spectrometry (HRMS) is recommended. This data is not currently available in the reviewed literature.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data, based on standard methodologies for similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of purified 2,4-Dichloropyrrolo[2,1-f]triazine.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the resulting solution to a clean and dry 5 mm NMR tube.

¹H NMR Acquisition (Typical Parameters):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 (dependent on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition (Typical Parameters):

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Sample Introduction:

  • For a volatile compound like 2,4-Dichloropyrrolo[2,1-f]triazine, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method. Alternatively, a direct insertion probe can be utilized.

Instrumentation:

  • A mass spectrometer capable of accurate mass measurements, such as a time-of-flight (TOF) or Orbitrap analyzer, is recommended for obtaining high-resolution data.

Data Acquisition (Typical Parameters for EI):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 50-500.

Data Analysis:

  • Identify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine atoms.

  • Analyze the fragmentation pattern to gain further structural insights.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent analytical characterization of 2,4-Dichloropyrrolo[2,1-f]triazine.

G Synthesis and Characterization Workflow A Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione (Starting Material) B Chlorination Reaction (e.g., with POCl₃) A->B C Crude 2,4-Dichloropyrrolo[2,1-f]triazine B->C D Purification (e.g., Column Chromatography) C->D E Pure 2,4-Dichloropyrrolo[2,1-f]triazine D->E F Spectroscopic Analysis E->F G ¹H NMR, ¹³C NMR F->G H Mass Spectrometry (MS, HRMS) F->H I Structural Confirmation G->I H->I

Caption: A flowchart outlining the synthesis and analytical characterization process.

Logical Relationship: Pyrrolo[2,1-f]triazines as Kinase Inhibitors

The pyrrolo[2,1-f]triazine scaffold is a recognized "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. The following diagram illustrates the logical relationship in this context.

G Pyrrolo[2,1-f]triazines in Kinase Inhibition cluster_0 Drug Discovery Context cluster_1 Biological Target A Pyrrolo[2,1-f]triazine Scaffold B Chemical Modification (e.g., at C2 and C4 positions) A->B C Library of Analogs B->C F Binding and Inhibition C->F D Protein Kinase (e.g., Tyrosine Kinase) E ATP Binding Site D->E E->F G Modulation of Signaling Pathway F->G H Therapeutic Effect (e.g., Anti-cancer) G->H

Caption: The role of the pyrrolo[2,1-f]triazine scaffold in kinase inhibition.

References

Molecular weight and formula of Dichloropyrrolo[2,1-f]triazine

Technical Guide: 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine, a key intermediate in the synthesis of novel therapeutics. The pyrrolo[2,1-f][1][2][3]triazine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of various kinase inhibitors and antiviral agents.[2][4][5][6] This document details its chemical properties, a known synthesis protocol, and a visual representation of the synthetic workflow.

Core Compound Data

The following table summarizes the key quantitative and physical data for 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine.

ParameterValueReferences
IUPAC Name 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine[1]
CAS Number 918538-05-3[1][7]
Molecular Formula C₆H₃Cl₂N₃[1][7][8]
Molecular Weight 188.02 g/mol [1]
Appearance Pale-yellow to yellow-brown solid
Purity Typically ≥95-97%[1][7]
Storage Conditions 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)[3]

Significance in Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a versatile scaffold that effectively mimics purine structures, making it a valuable component in the design of kinase inhibitors and nucleoside analogs.[6][9] This heterocycle is a core structural element in approved drugs such as the kinase inhibitor avapritinib and the antiviral remdesivir.[2] The 2,4-dichloro derivative serves as a crucial building block, allowing for the strategic introduction of various functional groups to develop new potent and selective therapeutic agents.[10]

Experimental Synthesis Protocol

The following protocol describes a common method for the synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine from pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione.

Materials:

  • Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

  • Diisopropylethylamine (DIPEA)

  • Toluene

  • Phosphorous oxychloride (POCl₃) or Phosphorous trichloride (PCl₃)[11]

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Dichloromethane for elution

Procedure:

  • Reaction Setup: In a sealed reaction tube under a nitrogen atmosphere, combine pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.6 g, 10.4 mmol), diisopropylethylamine (4.5 mL), and toluene (20 mL).[11]

  • Chlorination: Add phosphorous trichloride (2.94 mL) to the mixture.[11]

  • Heating: Seal the tube and heat the reaction mixture to 120°C for 20 hours.[11]

  • Quenching: After the reaction is complete, cool the mixture and slowly pour it into an ice-cooled saturated sodium bicarbonate solution (50 mL). Stir vigorously for 15 minutes to neutralize the excess acid.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with dichloromethane (50 mL portions).[11]

  • Drying and Concentration: Combine the organic layers and wash once with saturated saline solution (50 mL). Dry the organic phase over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.[11]

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of 50-100% dichloromethane in hexane to yield 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine as a light brown solid (1.2 g, 86% yield).[11]

  • Characterization: The final product can be characterized by ¹H NMR and mass spectrometry.[11]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine.

SynthesisWorkflowStartStart: Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dioneReagentsAdd Reagents:- Diisopropylethylamine- Toluene- Phosphorous TrichlorideStart->ReagentsReactionReaction:Heat at 120°C for 20 hoursin a sealed tubeReagents->ReactionQuenchQuench:Ice-cooled saturated NaHCO₃ solutionReaction->QuenchExtractExtraction:DichloromethaneQuench->ExtractPurifyPurification:Silica Gel Column ChromatographyExtract->PurifyEndEnd Product:2,4-Dichloropyrrolo[2,1-f][1,2,4]triazinePurify->End

Caption: Synthesis workflow for 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine.

The Core Mechanism of Pyrrolo[2,1-f]triazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrrolo[2,1-f]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a diverse range of biologically active compounds.[1][2] Initially explored as C-nucleoside mimetics, these fused heterocycles have gained significant attention as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies for cancer and other diseases.[1][3][4] This technical guide provides an in-depth analysis of the mechanism of action of pyrrolo[2,1-f]triazine derivatives, focusing on their role as kinase inhibitors. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Primary Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for the majority of biologically active pyrrolo[2,1-f]triazine derivatives is the inhibition of protein kinases.[3][4] These compounds have been shown to effectively target a range of kinases implicated in oncogenesis and other pathological processes. The pyrrolo[2,1-f]triazine nucleus is believed to function as a bioisostere of the purine core of ATP, enabling it to bind to the ATP-binding pocket of kinases and competitively inhibit their activity.[3][5] This inhibition disrupts the downstream signaling pathways that are often dysregulated in diseases like cancer, thereby impeding cell proliferation, survival, and angiogenesis.

Key Kinase Targets

Research has identified several key protein kinase targets for pyrrolo[2,1-f]triazine derivatives. These include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a critical role in cell growth and proliferation.[3][5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][3][6]

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase involved in cell motility, invasion, and proliferation.[3][6][7]

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase whose genetic alterations are drivers in several cancers.[8]

  • Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase involved in cytokine signaling that regulates hematopoiesis and immune responses.[3][9]

  • Phosphoinositide 3-Kinase (PI3K): A family of lipid kinases that are central to numerous cellular functions, including cell growth, proliferation, and survival.[10][11]

  • Adaptor protein 2-associated kinase 1 (AAK1): A serine/threonine kinase involved in receptor-mediated endocytosis.[12][13]

The inhibitory activity of various pyrrolo[2,1-f]triazine derivatives against these kinases is summarized in the tables below.

Quantitative Data Summary

The following tables present a summary of the in vitro inhibitory activities (IC50 values) of representative pyrrolo[2,1-f]triazine derivatives against their respective kinase targets and in cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,1-f]triazine Derivatives

Compound/ReferenceTarget KinaseIC50 (nM)
Compound 1[3]EGFR100
Compound 2[3]VEGFR-266
Compound 3[3]VEGFR-223
Compound 19[3]c-Met2.3 ± 0.1
Compound 19[3]VEGFR-25.0 ± 0.5
Compound 29[3]JAK20.17 ± 0.03
Not Specified[6]c-Met2.3 ± 0.1
Not Specified[6]VEGFR-25.0 ± 0.5

Table 2: Cellular Activity of Pyrrolo[2,1-f]triazine Derivatives

Compound/ReferenceCell LineAssay TypeIC50 (nM)
Compound 19[3]BaF3-TPR-MetProliferation0.71 ± 0.16
Compound 19[3]HUVEC-VEGFR2Proliferation37.4 ± 0.311
Not Specified[6]c-Met addictive cancer cell linesAntiproliferative1.2 to 24.6
Not Specified[6]BaF3-TPR-MetAnticancer0.71 ± 0.16
Not Specified[6]HUVEC-VEGFR2Anticancer37.4 ± 0.311

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by pyrrolo[2,1-f]triazine derivatives and a general workflow for their evaluation.

G General Kinase Inhibition by Pyrrolo[2,1-f]triazine Derivatives cluster_kinase Kinase Domain ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation Pyrrolo[2,1-f]triazine Pyrrolo[2,1-f]triazine Pyrrolo[2,1-f]triazine->Kinase Competitive Inhibition Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Inhibition X

Caption: General mechanism of kinase inhibition by pyrrolo[2,1-f]triazine derivatives.

G EGFR/VEGFR-2 Signaling Cascade Inhibition cluster_membrane Cell Membrane Ligand (EGF/VEGF) Ligand (EGF/VEGF) Receptor (EGFR/VEGFR-2) Receptor (EGFR/VEGFR-2) Ligand (EGF/VEGF)->Receptor (EGFR/VEGFR-2) Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor (EGFR/VEGFR-2)->Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Autophosphorylation & Activation Pyrrolo[2,1-f]triazine Pyrrolo[2,1-f]triazine Pyrrolo[2,1-f]triazine->Receptor (EGFR/VEGFR-2) Inhibition of Kinase Domain Cellular Effects Proliferation, Survival, Angiogenesis Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT)->Cellular Effects Inhibition X

Caption: Inhibition of EGFR/VEGFR-2 signaling pathways by pyrrolo[2,1-f]triazines.

G Experimental Workflow for Inhibitor Evaluation Synthesis Compound Synthesis Biochemical Assay In Vitro Kinase Assay (e.g., ADP-Glo) Synthesis->Biochemical Assay Test Compound Cellular Assay Cell-Based Assay (e.g., SRB, Proliferation) Biochemical Assay->Cellular Assay Active Compounds Mechanism Study Mechanism of Action (e.g., Western Blot) Cellular Assay->Mechanism Study Potent Compounds InVivo In Vivo Studies (Animal Models) Mechanism Study->InVivo Lead Compound

Caption: General experimental workflow for evaluating pyrrolo[2,1-f]triazine kinase inhibitors.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of pyrrolo[2,1-f]triazine derivatives.

General Synthesis of 4-Amino-pyrrolo[2,1-f][3][14][15]triazine Derivatives

A common synthetic route to access the 4-amino-pyrrolo[2,1-f][3][14][15]triazine scaffold, which is prevalent in many kinase inhibitors, involves a multi-step process. A generalized protocol is as follows:

  • N-Amination of Pyrrole: A suitable pyrrole starting material is N-aminated using a reagent such as hydroxylamine-O-sulfonic acid or a similar aminating agent.

  • Cyclization: The resulting N-aminopyrrole is then cyclized with a reagent like formamidine acetate or a substituted amidine to form the pyrrolo[2,1-f][3][14][15]triazine core.

  • Functionalization: The core structure can be further modified, for example, through halogenation at specific positions, followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce various substituents at the C4, C5, C6, or C7 positions, allowing for the exploration of structure-activity relationships (SAR).[15]

In Vitro Kinase Assays

ADP-Glo™ Kinase Assay: This is a widely used, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[16][17][18][19][20]

  • Kinase Reaction Setup: The kinase, substrate, ATP, and the test compound (pyrrolo[2,1-f]triazine derivative) are incubated in a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Termination and ATP Depletion: After a defined incubation period (e.g., 60 minutes at room temperature), ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is typically incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP produced in the kinase reaction back to ATP, and a luciferase/luciferin pair that generates a luminescent signal proportional to the amount of newly synthesized ATP.

  • Measurement: After a 30-60 minute incubation at room temperature, the luminescence is measured using a plate reader. The inhibitory effect of the compound is determined by the reduction in the luminescent signal compared to a control without the inhibitor.

Cellular Assays

Sulforhodamine B (SRB) Cytotoxicity Assay: This colorimetric assay is used to determine the antiproliferative or cytotoxic effects of compounds on adherent cancer cell lines.[21][22][23][24]

  • Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of the pyrrolo[2,1-f]triazine derivative and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at approximately 515 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell growth compared to the untreated control.

HUVEC Proliferation Assay: This assay specifically assesses the anti-angiogenic potential of compounds by measuring their effect on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Seeding and Starvation: HUVECs are seeded in 96-well plates and are typically serum-starved for a period to synchronize the cells.

  • Treatment and Stimulation: The cells are pre-treated with various concentrations of the pyrrolo[2,1-f]triazine derivative before being stimulated with a growth factor, usually VEGF.

  • Proliferation Measurement: After an incubation period (e.g., 72 hours), cell proliferation is assessed using methods such as the SRB assay, MTT assay, or by measuring the incorporation of BrdU.

  • Data Analysis: The inhibitory effect of the compound on VEGF-induced proliferation is determined, and an IC50 value is calculated.

Western Blotting for Phosphorylated Proteins

Western blotting is used to confirm the inhibition of specific kinase targets within cells by detecting the phosphorylation status of the kinase itself (autophosphorylation) or its downstream substrates.[25][26][27]

  • Cell Lysis: Cells treated with the pyrrolo[2,1-f]triazine derivative are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked (e.g., with BSA or non-fat milk in TBST) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR). A separate blot is often run with an antibody against the total protein to serve as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The signal is then detected using a chemiluminescent substrate. A reduction in the band intensity corresponding to the phosphorylated protein in the treated samples indicates inhibition of the target kinase.

Conclusion

Pyrrolo[2,1-f]triazine derivatives represent a versatile and potent class of kinase inhibitors with significant therapeutic potential, particularly in oncology. Their mechanism of action is primarily centered on the competitive inhibition of the ATP-binding site of various protein kinases, leading to the disruption of key cellular signaling pathways. The continued exploration of the structure-activity relationships of this scaffold, guided by the robust experimental methodologies outlined in this guide, will undoubtedly lead to the development of novel and effective targeted therapies.

References

In-Depth Technical Guide on the Biological Activity of Dichlorinated Pyrrolotriazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of dichlorinated pyrrolotriazines. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data in structured tables, details experimental methodologies for pivotal assays, and visualizes complex biological pathways and workflows using Graphviz (DOT language).

Introduction

Pyrrolotriazines, a class of fused nitrogen-containing heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry due to their diverse and potent biological activities. The introduction of chlorine atoms into the pyrrolotriazine core or its substituents can significantly modulate their physicochemical properties and biological profiles, leading to enhanced potency and selectivity for various molecular targets. This guide focuses specifically on dichlorinated pyrrolotriazine derivatives, exploring their anticancer and antiviral properties.

Anticancer Activity of Dichlorinated Pyrrolotriazines

Recent research has highlighted the potential of dichlorinated pyrrolotriazine derivatives as effective anticancer agents. A notable class of these compounds is the 2-(dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines, which have demonstrated significant cytotoxic effects against a panel of human cancer cell lines.

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of a series of 2-(dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines was evaluated against 60 human tumor cell lines derived from nine different cancer types. The following table summarizes the growth inhibition data for the most active compounds.

Compound IDCancer TypeCell LineGrowth Inhibition (%)
Compound A LeukemiaK-56245
Non-Small Cell Lung CancerNCI-H46052
Colon CancerHT2948
Compound B CNS CancerSNB-7561
MelanomaUACC-6255
Ovarian CancerOVCAR-358
Compound C Renal CancerA49850
Prostate CancerPC-347
Breast CancerMCF753

Data extracted from a study on 2-(dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines, where 5 out of 26 tested compounds showed effective growth inhibition of certain cancer cell lines.[4]

Another class of related compounds, pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine sulfonamides, has also shown promising anticancer activity. Although not directly dichlorinated on the pyrrolotriazine core, the principles of their mechanism can inform the broader understanding of related structures.

Compound IDCell LineIC50 (µM)
3b MCF-7 (Breast Cancer)0.25
MDA-MB-231 (Breast Cancer)0.5
MCF-10A (Normal Breast)2.3

Data from a study on pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine sulfonamides, highlighting their potent and selective cytotoxicity against breast cancer cells.[1]

Experimental Protocols: Anticancer Screening

The synthesis of 2-(dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines is achieved through the heterocyclization of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with 1H-pyrazol-5-amines.[4]

General Procedure:

  • A solution of the appropriate 1H-pyrazol-5-amine and N-(2,2-dichloro-1-cyanoethenyl)carboxamide is prepared in a suitable organic solvent (e.g., ethanol).

  • A catalytic amount of a base, such as triethylamine, is added to the reaction mixture.

  • The mixture is stirred at room temperature or heated under reflux for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired 2-(dichloromethyl)pyrazolo[1,5-a][1][2][3]triazine.

The cytotoxic activity of the synthesized compounds against cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[1][6]

Protocol:

  • Cell Seeding: Human cancer cells (e.g., MCF-7, MDA-MB-231) and normal cells (e.g., MCF-10A) are seeded into 96-well microplates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.

Mechanism of Action: Anticancer Activity

While the precise mechanism of action for 2-(dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines is still under investigation, studies on related pyrazolotriazine derivatives suggest that they may induce cancer cell death through the modulation of key signaling pathways involved in apoptosis and cell survival.[1] For instance, pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine sulfonamides have been shown to suppress NF-κB expression and promote p53 and Bax expression, leading to the activation of apoptotic pathways.[1]

apoptosis_pathway Pyrrolotriazine Pyrazolotriazine Derivative (e.g., 3b) NFkB NF-κB (Nuclear Factor kappa B) Pyrrolotriazine->NFkB inhibition p53 p53 Pyrrolotriazine->p53 activation Caspase8 Caspase-8 Pyrrolotriazine->Caspase8 mTOR mTOR Pyrrolotriazine->mTOR inhibition Beclin1 Beclin-1 Pyrrolotriazine->Beclin1 activation Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Autophagy Autophagy mTOR->Autophagy Beclin1->Autophagy

Caption: Proposed mechanism of pyrazolotriazine-induced cell death.

Antiviral Activity of Dichlorinated Pyrrolotriazines

The 2-(dichloromethyl)pyrazolo[1,5-a][1][2][3]triazine scaffold has also been investigated for its antiviral properties against a range of DNA and RNA viruses.

Quantitative Data on Antiviral Activity

The antiviral activity and cytotoxicity of five 2-(dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines were evaluated. The results for the most promising compound against Human Cytomegalovirus (HCMV) are presented below.

Compound IDVirusCell LineIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI50)
Compound D HCMV (AD169)HFF<20>100>6

Data from a study on the antiviral activity of 2-(dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines.[5]

Another study on pyrrolo[2,1-f][1][4][5]triazines demonstrated potent activity against the influenza virus.

Compound IDVirusCell LineIC50 (µg/mL)Selectivity Index
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][4][5]triazine-5,6-dicarboxylate Influenza A/Puerto Rico/8/34 (H1N1)MDCK4188

Data from a study on bioactive pyrrolo[2,1-f][1][4][5]triazines.[2]

Experimental Protocols: Antiviral Screening

The antiviral activity of the compounds is commonly determined using a plaque reduction assay. This method quantifies the reduction in viral plaques in the presence of the test compound.

Protocol:

  • Cell Seeding: A monolayer of susceptible host cells (e.g., Human Foreskin Fibroblasts - HFF for HCMV, Madin-Darby Canine Kidney - MDCK for influenza) is prepared in 6-well or 12-well plates.

  • Compound and Virus Preparation: Serial dilutions of the test compounds are prepared in a culture medium. A known titer of the virus (e.g., a multiplicity of infection - MOI that produces a countable number of plaques) is also prepared.

  • Infection and Treatment: The cell monolayers are infected with the virus in the presence of varying concentrations of the test compound. A virus control (no compound) and a cell control (no virus, no compound) are included.

  • Overlay: After an adsorption period (e.g., 1-2 hours), the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-7 days, depending on the virus).

  • Plaque Visualization and Counting: The cell monolayers are fixed (e.g., with formalin) and stained (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The IC50 value (the concentration that inhibits plaque formation by 50%) is determined.

antiviral_workflow start Start cell_culture Prepare Host Cell Monolayer start->cell_culture infection Infect Cells with Virus and Treat with Compound cell_culture->infection compound_prep Prepare Serial Dilutions of Test Compound compound_prep->infection virus_prep Prepare Virus Inoculum virus_prep->infection overlay Add Semi-Solid Overlay infection->overlay incubation Incubate for Plaque Formation overlay->incubation staining Fix and Stain Cells incubation->staining counting Count Plaques staining->counting analysis Calculate IC50 and Selectivity Index counting->analysis end End analysis->end

Caption: General workflow for determining antiviral activity.

Kinase Inhibitory Potential

The pyrrolotriazine scaffold is a known kinase inhibitor template. While specific kinase profiling data for the dichlorinated derivatives discussed above is limited in the public domain, the broader class of pyrrolotriazines has been shown to target various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Experimental Protocol: In Vitro Kinase Inhibition Assay

The ability of compounds to inhibit specific kinases can be evaluated using various in vitro kinase assay formats, such as those based on fluorescence resonance energy transfer (FRET) or luminescence.

General Protocol (Luminescence-based assay, e.g., ADP-Glo™):

  • Reaction Setup: The kinase reaction is set up in a multi-well plate containing the kinase, its specific substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).

  • ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP.

  • Luminescence Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.

  • Signal Detection: The luminescence is measured using a plate reader.

  • Data Analysis: The amount of ADP produced is proportional to the kinase activity. The inhibitory effect of the compound is determined by the reduction in the luminescent signal, and the IC50 value is calculated.

Potential Signaling Pathways Targeted by Pyrrolotriazine Kinase Inhibitors

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Pyrrolotriazine Dichlorinated Pyrrolotriazine Pyrrolotriazine->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

VEGFR_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Pyrrolotriazine Dichlorinated Pyrrolotriazine Pyrrolotriazine->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

References

Pyrrolo[2,1-f]triazine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f]triazine core, a unique fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been successfully incorporated into a range of clinically approved and investigational drugs, demonstrating significant therapeutic potential across diverse disease areas, most notably in oncology and virology. This technical guide provides a comprehensive overview of the pyrrolo[2,1-f]triazine scaffold, including its synthesis, biological activities, and the signaling pathways it modulates, with a focus on providing actionable data and detailed experimental methodologies for professionals in drug discovery and development.

A Scaffold for Potent Kinase Inhibition and Antiviral Activity

The pyrrolo[2,1-f]triazine nucleus is a key structural component in several impactful therapeutic agents.[1][2] Its rigid, planar structure, combined with strategically positioned nitrogen atoms, allows for key interactions with biological targets, particularly the ATP-binding pocket of protein kinases.[3][4] This has led to the development of numerous potent and selective kinase inhibitors. Furthermore, its resemblance to purine nucleosides has made it a valuable template for the design of antiviral agents.[5][6]

Key examples of drugs and clinical candidates featuring the pyrrolo[2,1-f]triazine scaffold include:

  • Avapritinib: A potent and selective inhibitor of KIT and PDGFRA kinases, approved for the treatment of gastrointestinal stromal tumors (GIST).[1]

  • Remdesivir: An antiviral prodrug with broad-spectrum activity against RNA viruses, including SARS-CoV-2, the causative agent of COVID-19.[1][2]

  • Brivanib alaninate: An investigational dual inhibitor of VEGFR and FGFR that has been evaluated in clinical trials for hepatocellular carcinoma.[7]

  • BMS-582664: A dual inhibitor of VEGFR-2 and FGFR-1 kinases that has undergone Phase I clinical trials.[8]

The wide range of biological activities associated with this scaffold underscores its importance and potential for future drug development.[7][9]

Biological Activities and Quantitative Data

Derivatives of the pyrrolo[2,1-f]triazine scaffold have demonstrated potent inhibitory activity against a variety of protein kinases implicated in cancer progression and other diseases. Additionally, both nucleoside and non-nucleoside analogues have shown promising antiviral efficacy.

Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of selected pyrrolo[2,1-f]triazine derivatives against key kinase targets.

Table 1: Inhibition of VEGFR-2, EGFR, and c-Met by Pyrrolo[2,1-f]triazine Derivatives

CompoundTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50, nM)Reference
1 EGFR100DiFi-[2]
2 VEGFR-266HUVEC-[2]
3 VEGFR-223HUVEC-[2]
18 VEGFR-211-Potent in VEGF-stimulated HUVEC proliferation[2]
19 c-Met2.3 ± 0.1BaF3-TPR-Met0.71 ± 0.16[2]
19 VEGFR-25.0 ± 0.5HUVEC-VEGFR237.4 ± 0.311[2]

Table 2: Inhibition of ALK and JAK Isoforms by Pyrrolo[2,1-f]triazine Derivatives

CompoundTarget KinaseIC50 (nM)Cell LineCellular ActivityReference
21 ALK10 ± 2--[1]
26 JAK2PotentSET-2-[2]
27 JAK2-SET-2Most active in cellular assay[2]
28 JAK2Potent--[2]
Antiviral Activity

Pyrrolo[2,1-f]triazine derivatives have also been investigated for their antiviral properties, with notable activity against influenza and norovirus.

Table 3: Antiviral Activity of Pyrrolo[2,1-f]triazine Derivatives

CompoundVirus StrainCell LineIC50 (µg/mL)Selectivity Index (SI)Reference
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][8][10]triazine-5,6-dicarboxylateInfluenza A/Puerto Rico/8/34 (H1N1)MDCK4188[5][10]
4-aza-7,9-dideazaadenosineHuman Norovirus (replicon assay)-0.015 µM-[6]

Key Signaling Pathways Modulated by Pyrrolo[2,1-f]triazine Derivatives

The therapeutic effects of pyrrolo[2,1-f]triazine-based kinase inhibitors are achieved through the modulation of critical intracellular signaling pathways that control cell proliferation, survival, angiogenesis, and metastasis. Understanding these pathways is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[11] Its activation by VEGF ligands initiates a cascade of downstream signaling events, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[12] Pyrrolo[2,1-f]triazine-based inhibitors of VEGFR-2 block these processes, thereby inhibiting tumor growth and metastasis.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->VEGFR2 PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

VEGFR-2 Signaling Pathway Inhibition
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[10][13] Aberrant EGFR signaling is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and activates downstream cascades, including the RAS-RAF-MAPK and PI3K-Akt pathways.[14] Pyrrolo[2,1-f]triazine-based EGFR inhibitors compete with ATP, blocking these downstream signals and inhibiting cancer cell growth.[4]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR Signaling Pathway Inhibition
Other Key Kinase Signaling Pathways

Pyrrolo[2,1-f]triazine derivatives have also been shown to inhibit other important kinases:

  • c-Met Signaling: The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates pathways involved in cell proliferation, motility, and invasion.[8] Aberrant c-Met signaling is implicated in various cancers.[8]

  • ALK Signaling: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose fusion proteins lead to constitutive activation and cellular transformation through pathways like JAK/STAT, RAS/MAPK, and PI3K/Akt.

  • JAK-STAT Signaling: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is involved in immunity, cell division, and survival.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. This section provides methodologies for the synthesis of the pyrrolo[2,1-f]triazine core and for key biological assays.

Synthesis of Pyrrolo[2,1-f]triazin-4-amine

This protocol describes a scalable synthesis of the core 4-amino-pyrrolo[2,1-f]triazine structure, a key intermediate for many derivatives.

Materials:

  • 2-Cyanopyrrole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Chloramine solution

  • Formamidine acetate

  • Triethylamine (Et3N)

  • Methyl tert-butyl ether (MTBE)

  • Water

Procedure:

  • N-Amination of 2-Cyanopyrrole:

    • Suspend sodium hydride (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0-5 °C.

    • Slowly add a solution of 2-cyanopyrrole (1.0 equivalent) in anhydrous DMF, maintaining the temperature below 10 °C.

    • Stir the mixture for 30-40 minutes at 0-5 °C.

    • Add a freshly prepared solution of chloramine in an appropriate solvent dropwise, keeping the temperature below 10 °C.

    • Stir the reaction mixture for 1-2 hours at room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-amino-2-cyanopyrrole.

  • Cyclization to form Pyrrolo[2,1-f]triazin-4-amine:

    • To a solution of 1-amino-2-cyanopyrrole in a suitable solvent (e.g., ethanol), add formamidine acetate (excess, e.g., 5-10 equivalents) and triethylamine (catalytic amount).

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure pyrrolo[2,1-f]triazin-4-amine.

Characterization:

  • The final product and intermediates should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

General Protocol for a Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of pyrrolo[2,1-f]triazine derivatives against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant target kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (pyrrolo[2,1-f]triazine derivatives) dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid interference.

  • Kinase Reaction:

    • In a white, opaque microplate, add the following to each well:

      • Kinase assay buffer

      • Test compound dilution or DMSO for control wells

      • Recombinant kinase solution

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced (which corresponds to the amount of ATP consumed) by adding the reagents from the luminescence-based kinase assay kit according to the manufacturer's instructions. This typically involves a two-step process:

      • Addition of a reagent to deplete the remaining ATP.

      • Addition of a second reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity (higher signal = less ATP consumed = more inhibition).

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

General Protocol for an Influenza Virus Plaque Reduction Assay

This protocol outlines a method to evaluate the antiviral activity of pyrrolo[2,1-f]triazine derivatives against influenza virus by quantifying the reduction in viral plaque formation.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium (e.g., DMEM supplemented with FBS)

  • Serum-free medium

  • TPCK-treated trypsin

  • Influenza virus stock of known titer

  • Test compounds (pyrrolo[2,1-f]triazine derivatives)

  • Overlay medium (e.g., containing Avicel or agarose)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., crystal violet)

  • Phosphate-buffered saline (PBS)

  • 6- or 12-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed MDCK cells in 6- or 12-well plates to form a confluent monolayer. Incubate overnight at 37 °C with 5% CO₂.

  • Virus Infection:

    • On the day of the experiment, wash the cell monolayer with PBS.

    • Prepare serial dilutions of the test compounds in serum-free medium.

    • Pre-incubate the cells with the compound dilutions for a specific time (e.g., 1 hour) at 37 °C.

    • Infect the cells with a known amount of influenza virus (e.g., 100 plaque-forming units per well).

    • Incubate for 1 hour at 37 °C to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the virus inoculum and wash the cells with PBS.

    • Overlay the cells with an overlay medium containing the respective concentrations of the test compound.

    • Incubate the plates at 37 °C with 5% CO₂ for 2-3 days until visible plaques are formed in the virus control wells.

  • Plaque Visualization and Quantification:

    • Fix the cells by adding a fixing solution and incubating for at least 30 minutes.

    • Remove the overlay and stain the cell monolayer with a crystal violet solution.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the IC50 value, the concentration of the compound that inhibits plaque formation by 50%.

Conclusion and Future Directions

The pyrrolo[2,1-f]triazine scaffold has proven to be a highly valuable and versatile platform in drug discovery. Its presence in clinically successful drugs and a multitude of promising drug candidates highlights its "privileged" status. The continued exploration of this scaffold, through the synthesis of novel derivatives and their evaluation against a broader range of biological targets, holds significant promise for the development of new and improved therapies for cancer, viral infections, and other diseases. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of pyrrolo[2,1-f]triazine-based compounds, as well as exploring their potential in combination therapies to overcome drug resistance and enhance therapeutic efficacy. The detailed methodologies and comprehensive data presented in this guide are intended to facilitate these ongoing efforts and accelerate the translation of promising pyrrolo[2,1-f]triazine-based compounds from the laboratory to the clinic.

References

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core for Potent and Selective Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Pyrrolo[2,1-f]triazine Inhibitors for Researchers, Scientists, and Drug Development Professionals.

The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system has emerged as a "privileged" scaffold in modern medicinal chemistry. Its unique electronic and structural features have made it a versatile core for the development of potent and selective inhibitors targeting a range of enzymes, particularly protein kinases and viral neuraminidase. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrrolo[2,1-f]triazine-based inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro potencies of various pyrrolo[2,1-f]triazine derivatives against key biological targets. These tables are designed for easy comparison of the impact of different substituents on inhibitory activity.

Table 1: SAR of Pyrrolo[2,1-f]triazine Derivatives as Kinase Inhibitors

Compound IDTarget KinaseR1R2R3R4IC50 (nM)
1 VEGFR-2HPhenylHH23
2 VEGFR-2H2,4-difluorophenylHMethoxycarbamoyl6
3 VEGFR-2H2,4-difluorophenylHH8
4 EGFR4-(3-methyl-1H-indazol-6-yl)HHH100
5 JAK22-aminopyrimidin-5-ylHHH0.17
6 PI3Kδ6-aminopyridin-3-ylHHH30
7 AAK11-methyl-1H-pyrazol-4-ylN-(piperidin-4-yl)acetamideHH<10

Table 2: SAR of Pyrrolo[2,1-f]triazine Derivatives as Antiviral Agents

Compound IDViral TargetR1R2R3R4IC50 (µg/mL)
8 Influenza A (H1N1) Neuraminidase4-methoxyphenylp-tolylCOOCH3COOCH34
9 Influenza A (H1N1) Neuraminidase4-chlorophenylThien-2-ylCOOCH3COOCH3>100

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the SAR studies of pyrrolo[2,1-f]triazine inhibitors.

General Synthesis of the Pyrrolo[2,1-f]triazine Core

A common synthetic route to the pyrrolo[2,1-f]triazine scaffold involves the 1,3-dipolar cycloaddition of an N-ylide derived from a 1,2,4-triazine with an appropriate dipolarophile, such as an alkyne or alkene.[1]

Materials:

  • Substituted 1,2,4-triazine

  • Activating agent (e.g., ethyl bromoacetate)

  • Dipolarophile (e.g., dimethyl acetylenedicarboxylate)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dioxane, THF)

Procedure:

  • The substituted 1,2,4-triazine is N-alkylated using an activating agent to form a triazinium salt.

  • The triazinium salt is treated with a base in an anhydrous solvent to generate the corresponding N-ylide in situ.

  • The dipolarophile is added to the reaction mixture, and the solution is stirred at room temperature or heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired pyrrolo[2,1-f]triazine derivative.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of the pyrrolo[2,1-f]triazine compounds against specific kinases is typically determined using an in vitro kinase assay. The following is a general protocol that can be adapted for various kinases.

Materials:

  • Recombinant human kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • ATP (at or near the Km for the specific kinase)

  • Substrate (e.g., a specific peptide or protein)

  • Test compounds (solubilized in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of each compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the recombinant kinase to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is assessed in relevant cancer cell lines using a colorimetric assay such as the MTT assay.

Materials:

  • Human cancer cell line (e.g., HUVEC for VEGFR inhibitors, A549 for EGFR inhibitors)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.

Antiviral Neuraminidase Inhibition Assay

The inhibitory effect of the compounds on influenza neuraminidase activity is determined using a fluorescence-based assay.

Materials:

  • Influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1))

  • MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., ethanolamine in glycine buffer)

  • Test compounds (solubilized in DMSO)

  • 96-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the diluted compounds and a fixed amount of the influenza virus to the wells of a 96-well plate and incubate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding the MUNANA substrate.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (e.g., excitation at 365 nm and emission at 450 nm).

  • Calculate the percent inhibition of neuraminidase activity for each compound concentration and determine the IC50 value.

Visualizing Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and the logical structure-activity relationships of pyrrolo[2,1-f]triazine inhibitors.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 Lead Optimization cluster_3 Candidate Selection start Scaffold Selection (Pyrrolo[2,1-f]triazine) library Library Synthesis start->library hts High-Throughput Screening library->hts hit_id Hit Identification hts->hit_id hit_val Hit Validation hit_id->hit_val sar SAR Studies hit_val->sar sar->library Iterative Design adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy adme->in_vivo candidate Preclinical Candidate in_vivo->candidate

Caption: General workflow for structure-activity relationship (SAR) studies.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits JAK->Receptor Phosphorylates JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->JAK

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

PI3K_AKT_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibits Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway and point of inhibition.

SAR_Logic Core Pyrrolo[2,1-f]triazine Core R1 R1 Position (e.g., C4-amino substituent) Core->R1 R2 R2 Position (e.g., C2-aryl substituent) Core->R2 R3_R4 R3 & R4 Positions (e.g., C5/C6 esters) Core->R3_R4 Potency Increased Potency R1->Potency H-bond donors/acceptors Selectivity Improved Selectivity R1->Selectivity Interaction with specificity pocket R2->Potency Hydrophobic interactions PK Favorable PK Properties R2->PK Modulates solubility Antiviral Antiviral Activity R3_R4->Antiviral Essential for neuraminidase inhibition

Caption: Logical relationships in the SAR of pyrrolo[2,1-f]triazine inhibitors.

References

Methodological & Application

Synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine from pyrrolotriazinedione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine, a key intermediate in the development of novel pharmaceuticals. The synthesis starts from pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione and utilizes a chlorination reaction to yield the desired product. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the experimental procedure, including reaction conditions, purification, and characterization data.

Introduction

Pyrrolo[2,1-f][1][2][3]triazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The 2,4-dichloro derivative serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and antiviral agents. The protocol outlined here describes an efficient method for the preparation of 2,4-Dichloropyrrolo[2,1-f]triazine.

Synthesis Workflow

Synthesis_Workflow reagents Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione Diisopropylethylamine Phosphorous Trichloride Toluene reaction Reaction reagents->reaction 120 °C, 20 hours workup Aqueous Work-up reaction->workup Quench with NaHCO3 (aq) purification Column Chromatography workup->purification DCM Extraction product 2,4-Dichloropyrrolo[2,1-f]triazine purification->product Gradient Elution

Caption: Workflow for the synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine.

Experimental Protocol

Materials:

  • Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

  • Diisopropylethylamine (DIPEA)

  • Phosphorous trichloride (PCl₃)

  • Toluene

  • Dichloromethane (DCM)

  • Hexane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated saline solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed tube, under a nitrogen atmosphere, combine Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.6 g, 10.4 mmol), diisopropylethylamine (4.5 mL), and toluene (20 mL).[1][2]

  • Addition of Chlorinating Agent: To the stirred mixture, add phosphorous trichloride (2.94 mL).[1][2]

  • Reaction: Seal the tube and heat the reaction mixture at 120 °C for 20 hours.[1][2]

  • Work-up:

    • After cooling to room temperature, slowly pour the reaction mixture into an ice-cooled saturated sodium bicarbonate solution (50 mL) and stir for 15 minutes.[1][2]

    • Transfer the mixture to a separatory funnel. The aqueous phase is extracted with dichloromethane (3 x 50 mL).[1][2]

    • Combine the organic layers.[2]

    • Wash the combined organic layer once with saturated saline solution (50 mL).[1][2]

    • Dry the organic layer over anhydrous magnesium sulfate.[1][2]

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.[1][2]

    • Purify the crude product by silica gel column chromatography using a gradient elution of 50-100% dichloromethane in hexane to afford the target product.[1][2]

Results and Data

The synthesis yielded 2,4-Dichloropyrrolo[2,1-f]triazine as a light brown solid.[1][2]

ParameterValueReference
Starting MaterialPyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione[1][2]
Product2,4-Dichloropyrrolo[2,1-f]triazine[1][2]
Yield1.2 g (86%)[1][2]
AppearanceLight brown solid[1][2]
¹H NMR (CDCl₃) δ 6.98 (1H, m), 7.05 (1H, m), 7.86 (1H, m)[1][2]
Mass Spectrometry MS: 187 (M+)[1][2]

Discussion

The described protocol provides a reliable and high-yielding method for the synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine. The use of phosphorous trichloride as the chlorinating agent in the presence of a non-nucleophilic base, diisopropylethylamine, effectively converts the dione starting material to the dichloro product. The reaction proceeds at an elevated temperature in a sealed tube to ensure the reaction goes to completion. The aqueous work-up with sodium bicarbonate is crucial to neutralize the acidic byproducts. Finally, purification by column chromatography affords the product in high purity. The characterization data obtained are consistent with the structure of the desired compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Phosphorous trichloride is corrosive and reacts violently with water. Handle with extreme care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reaction is performed under pressure in a sealed tube; ensure appropriate safety precautions are in place for high-temperature reactions.

References

Synthetic Routes to Pyrrolo[2,1-f]triazine Derivatives: A Detailed Guide for Researchers

Synthetic Routes to Pyrrolo[2,1-f][1][2][3]triazine Derivatives: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone of modern medicinal chemistry.[1][4][5] This privileged heterocyclic system is the core of numerous biologically active compounds, from potent kinase inhibitors in cancer therapy to essential antiviral agents like Remdesivir.[1][4] This document provides detailed application notes and protocols for the synthesis of various pyrrolo[2,1-f][1][2][3]triazine derivatives, summarizing key quantitative data and illustrating important synthetic and biological pathways.

The versatility of the pyrrolo[2,1-f][1][2][3]triazine nucleus stems from its ability to mimic the purine core of nucleosides, allowing it to interact with a wide range of biological targets.[5] Its derivatives have shown significant activity as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and c-Met, making them highly valuable in oncology research.[2][3][4] Furthermore, the broad-spectrum antiviral activity of compounds based on this scaffold underscores its importance in the development of novel therapeutics for infectious diseases.[1][6]

Key Synthetic Strategies

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be achieved through several strategic approaches, each offering distinct advantages in terms of substituent placement and overall efficiency. The primary methods can be broadly categorized as follows:

  • Construction from Pyrrole Precursors: A common and versatile method that involves the annulation of the triazine ring onto a pre-functionalized pyrrole.[1]

  • 1,3-Dipolar Cycloaddition: A powerful single-step method for constructing the bicyclic system from 1,2,4-triazinium ylides.[7]

  • Transition Metal-Catalyzed Reactions: Copper-catalyzed reactions, for instance, have been effectively employed for the synthesis of substituted pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones.[1]

  • Rearrangement of Fused Systems: The rearrangement of pyrrolo[1,2-d][1][3][8]oxadiazines provides another route to pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones.[1]

Below is a graphical overview of some common synthetic pathways.

Synthetic_Routes_for_Pyrrolo_2_1_f_triazine_Derivativescluster_0Synthesis from Pyrrole Derivativescluster_11,3-Dipolar Cycloadditioncluster_2Transition Metal-Catalyzed SynthesispyrrolePyrrole Derivativen_aminopyrroleN-Aminopyrrolepyrrole->n_aminopyrroleN-aminationpyrrolotriazinePyrrolo[2,1-f]triazinen_aminopyrrole->pyrrolotriazineCyclizationtriazinium_salt1,2,4-Triazinium SaltylideTriazinium Ylidetriazinium_salt->ylideBasecycloaddition_productPolysubstitutedPyrrolo[2,1-f]triazineylide->cycloaddition_productdipolarophileDipolarophiledipolarophile->cycloaddition_productaminopyrrole_carboxamide1-Amino-1H-pyrrole-2-carboxamidecu_catalyzed_product2-SubstitutedPyrrolo[2,1-f]triazin-4(3H)-oneaminopyrrole_carboxamide->cu_catalyzed_productchromene_carbaldehyde4-Oxo-4H-chromene-3-carbaldehydechromene_carbaldehyde->cu_catalyzed_product  Cu(II) catalyst

Figure 1: High-level overview of major synthetic routes.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key pyrrolo[2,1-f][1][2][3]triazine intermediates and final products.

Protocol 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This protocol describes a facile synthesis of the parent 4-amino derivative, a crucial intermediate for further elaboration, including in the synthesis of Remdesivir.[9]

Materials:

  • 2-Cyanopyrrole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Chloramine solution

  • Formamidine acetate

  • Methyl tert-butyl ether (MTBE)

  • Water

Procedure:

  • Suspend sodium hydride (1.1 eq) in anhydrous DMF at 0–5 °C under a nitrogen atmosphere.

  • Slowly add a solution of 2-cyanopyrrole (1.0 eq) in anhydrous DMF, maintaining the temperature between 5 and 10 °C.

  • Stir the mixture for 30–40 minutes at the same temperature.

  • To the resulting mixture, add a chloramine solution at a controlled temperature.

  • After the reaction is complete, as monitored by an appropriate method (e.g., TLC or LC-MS), add formamidine acetate.

  • Heat the reaction mixture to facilitate cyclization.

  • Upon completion, cool the reaction mixture and quench with water.

  • Filter the precipitated solid and wash with water followed by MTBE.

  • Dry the product under vacuum at 50–55 °C to yield pyrrolo[2,1-f][1][2][3]triazin-4-amine as a crystalline solid.

Protocol 2: Synthesis of Dimethyl 7-methyl-2-R²-4-R¹-pyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylates via 1,3-Dipolar Cycloaddition

This protocol outlines a general method for the synthesis of polysubstituted pyrrolo[2,1-f][1][2][3]triazines through the cycloaddition of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate.[6]

Materials:

  • N(1)-ethyl-1,2,4-triazinium tetrafluoroborate derivative

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Triethylamine (TEA)

  • Dry tetrahydrofuran (THF) or absolute dioxane

  • Ethanol (for recrystallization)

Procedure:

  • Suspend the N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry THF or absolute dioxane.

  • Add dimethyl acetylenedicarboxylate (1.2 mmol) to the suspension.

  • Add triethylamine (1.1 mmol) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature until a crystalline product precipitates. The reaction time may vary (e.g., 2-4 days).[6]

  • Isolate the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent such as ethanol to afford the pure dimethyl 7-methyl-2-R²-4-R¹-pyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate.

Quantitative Data Summary

The following tables summarize key quantitative data, such as yields and biological activities, for selected pyrrolo[2,1-f][1][2][3]triazine derivatives.

Table 1: Synthesis Yields for Selected Pyrrolo[2,1-f][1][2][3]triazine Derivatives

Compound/IntermediateSynthetic MethodYield (%)Reference
Pyrrolo[2,1-f][1][2][3]triazin-4-amineFrom 2-cyanopyrrole, chloramine, and formamidine acetate67[9]
5-Fluoropyrrolo[2,1-f][1][2][3]triazine-2,4-diolCyclization of a functionalized 3-fluoropyrrole derivative80[8]
Dimethyl 4-(4-bromophenyl)-7-methyl-2-phenylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate1,3-Dipolar cycloaddition of a triazinium salt with DMAD54[6]
Dimethyl 4-(3,4-dimethylphenyl)-7-methyl-2-phenylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate1,3-Dipolar cycloaddition of a triazinium salt with DMAD44[6]

Table 2: Biological Activity of Selected Pyrrolo[2,1-f][1][2][3]triazine Kinase Inhibitors

CompoundTarget Kinase(s)IC₅₀ (nM)Reference
4-((3-Chloro-4-fluorophenyl)amino)pyrrolo[2,1-f][1][2][3]triazine derivativeEGFR100[4]
4-((3-Hydroxy-4-methylphenyl)amino)pyrrolo[2,1-f][1][2][3]triazine derivativeVEGFR-223[4]
Compound 19 (a pyrrolo[2,1-f][1][2][3]triazine derivative)c-Met2.3 ± 0.1[4]
Compound 19 (a pyrrolo[2,1-f][1][2][3]triazine derivative)VEGFR-25.0 ± 0.5[4]
Compound 45 (a 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivative)PI3Kα122[10]
Compound 45 (a 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivative)PI3Kδ119[10]

Mechanism of Action: Kinase Inhibition

Many pyrrolo[2,1-f][1][2][3]triazine derivatives function as ATP-competitive inhibitors of protein kinases.[2][3] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. This mechanism is central to their efficacy in cancer treatment.

Kinase_Inhibition_Pathwaycluster_pathwayReceptor Tyrosine Kinase (RTK) SignalingligandGrowth Factor(e.g., EGF, VEGF)rtkRTK(e.g., EGFR, VEGFR-2)ligand->rtkBindsp_substratePhosphorylatedSubstratertk->p_substratePhosphorylatesatpATPatp->rtkProvides phosphatesubstrateSubstrate Proteinsubstrate->rtkdownstreamDownstream Signaling(Proliferation, Survival, etc.)p_substrate->downstreaminhibitorPyrrolo[2,1-f]triazineInhibitorinhibitor->rtkBlocks ATP binding

Figure 2: ATP-competitive inhibition of RTK signaling.

Conclusion

The pyrrolo[2,1-f][1][2][3]triazine scaffold continues to be a highly fruitful area of research in drug discovery. The synthetic routes outlined in this guide provide a solid foundation for the generation of diverse libraries of these valuable compounds. With their proven potential as potent and selective inhibitors of various biological targets, these derivatives are poised to play an increasingly important role in the development of next-generation therapeutics.

Application Notes and Protocols: Utilizing 2,4-Dichloropyrrolo[2,1-f]triazine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2,4-Dichloropyrrolo[2,1-f]triazine as a versatile scaffold in the synthesis of kinase inhibitors. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged structure in medicinal chemistry, forming the foundation of several potent and selective inhibitors of key kinases implicated in cancer and other diseases.[1][4][5][6] This document outlines the synthesis of derivatives, presents their biological activities against various kinases, and provides detailed protocols for their evaluation.

Introduction

The pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a significant template in the design of kinase inhibitors, effectively mimicking established pharmacophores like the quinazoline scaffold.[2][7] Its unique fused heterocyclic structure allows for specific interactions within the ATP-binding pocket of kinases, leading to potent inhibition.[1] This scaffold is a key component in several clinically evaluated and approved drugs.[1][5][6] The di-chloro precursor, 2,4-Dichloropyrrolo[2,1-f]triazine, serves as a crucial starting material, enabling diverse functionalization at the C2 and C4 positions to explore structure-activity relationships (SAR) and optimize for potency and selectivity against a range of kinase targets.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors synthesized using the pyrrolo[2,1-f]triazine scaffold. The data is organized by the target kinase, providing a clear comparison of the potency of different derivatives.

Table 1: Inhibitory Activity against VEGFR-2

Compound IDSubstitution at C4Substitution at C2/C5/C6/C7IC50 (nM)Reference
1 4-((3-hydroxy-4-methylphenyl)amino)Unsubstituted23[2]
2 4-((3-hydroxy-4-methylphenyl)amino)6-Methyl66[1]
3 4-((3-chloro-4-fluorophenyl)amino)Unsubstituted>10,000[2]
4 4-((3-hydroxy-4-methylphenyl)amino)5-Methyl11[1]
BMS-582664 Varied anilinesVariedPotent nM inhibition[8]

Table 2: Inhibitory Activity against EGFR

Compound IDSubstitution at C4Substitution at C2/C5/C6/C7IC50 (µM)Reference
5 4-((3-chloro-4-fluorophenyl)amino)Unsubstituted0.100[1]
6 4-((3-chloro-4-fluorophenyl)amino)6-Methyl>10[1]
7 4-((3-hydroxy-4-methylphenyl)amino)Unsubstituted>10[2]

Table 3: Inhibitory Activity against c-Met

Compound IDSubstitution PatternIC50 (nM)Reference
8 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline derivatives2.3 ± 0.1[5]

Table 4: Inhibitory Activity against JAK2

Compound IDSubstitution PatternIC50 (nM)Reference
9 Pyrazole-containing pyrrolotriazinePotent nM inhibition[1]

Table 5: Inhibitory Activity against AAK1

Compound IDSubstitution PatternIC50 (nM)Reference
10 Aryl amide-based pyrrolotriazines~6[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of kinase inhibitors starting from 2,4-Dichloropyrrolo[2,1-f]triazine and for the subsequent in vitro evaluation of their inhibitory activity.

Synthesis of 4-Anilino-pyrrolo[2,1-f][1][2][3]triazine Derivatives

This protocol describes a general method for the nucleophilic substitution of the chlorine atom at the C4 position of 2,4-Dichloropyrrolo[2,1-f]triazine with a substituted aniline.

Materials:

  • 2,4-Dichloropyrrolo[2,1-f]triazine

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,4-Dichloropyrrolo[2,1-f]triazine (1.0 eq) in anhydrous DMF.

  • Add the substituted aniline (1.1 eq) and DIPEA (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and EtOAc to yield the desired 4-anilino-2-chloro-pyrrolo[2,1-f][1][2][3]triazine derivative. Further substitution at the C2 position can be achieved through subsequent reactions.

In Vitro Kinase Inhibition Assays

The following are generalized protocols for assessing the inhibitory activity of the synthesized compounds against various kinases. Specific assay conditions, such as enzyme and substrate concentrations, should be optimized for each kinase.

1. VEGFR-2 Kinase Assay (Luminescence-based - ADP-Glo™)

This assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[6][10]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be ≤1%.

  • In a 384-well plate, add the test compound dilutions.

  • Add the VEGFR-2 enzyme to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC50 value using a dose-response curve.

2. EGFR Kinase Assay (Fluorescence-based - Continuous-Read)

This assay continuously monitors the kinase-mediated phosphorylation of a SOX-conjugated peptide substrate.[2]

Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • Y12-Sox conjugated peptide substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in 50% DMSO.

  • In a 384-well white, non-binding surface microtiter plate, pre-incubate the EGFR enzyme with the test compounds for 30 minutes at 27°C.

  • Initiate the kinase reaction by adding a mixture of ATP and the Y12-Sox peptide substrate.

  • Monitor the increase in fluorescence (λex=360 nm / λem=485 nm) every 71 seconds for 30-120 minutes using a plate reader.

  • Determine the initial reaction velocity from the linear portion of the progress curves.

  • Plot the initial velocity against the inhibitor concentration to determine the IC50 value.

3. c-Met Kinase Assay (TR-FRET-based - LANCE® Ultra)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a ULight™-labeled substrate by the c-Met kinase.[1]

Materials:

  • Recombinant human c-Met kinase

  • ULight™-poly GT substrate

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)

  • LANCE® Detection Buffer

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the c-Met enzyme to all wells.

  • Initiate the kinase reaction by adding a mixture of the ULight™-poly GT substrate and ATP.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction and detect the phosphorylated substrate by adding a solution of Eu-antibody in LANCE® Detection Buffer containing EDTA.

  • Incubate for 60 minutes at room temperature.

  • Measure the TR-FRET signal (emission at 665 nm and 615 nm after excitation at 320 nm or 340 nm).

  • Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of 2,4-Dichloropyrrolo[2,1-f]triazine in kinase inhibitor synthesis.

G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->Dimerization Inhibits (ATP competitive)

Caption: A diagram of the VEGFR-2 signaling pathway.

G cluster_workflow Experimental Workflow for Kinase Inhibitor Development Start Start: 2,4-Dichloropyrrolo [2,1-f]triazine Synthesis Chemical Synthesis: Nucleophilic Substitution Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of Pyrrolo[2,1-f]triazine Derivatives Purification->Library Screening In Vitro Kinase Assay (e.g., VEGFR-2, EGFR) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design End Candidate Drug Optimization->End

Caption: A workflow for kinase inhibitor development.

G cluster_sar Structure-Activity Relationship (SAR) Insights Core Pyrrolo[2,1-f]triazine Core C4_node C4 Position Core->C4_node C2_node C2 Position Core->C2_node C56_node C5 & C6 Positions Core->C56_node C7_node C7 Position Core->C7_node C4_sub Anilino substituents are crucial for potent inhibition. Substitutions on the aniline ring (e.g., 3-chloro-4-fluoro) dictate selectivity and potency for kinases like EGFR and VEGFR-2. C4_node->C4_sub C2_sub Can be further functionalized to modulate properties. Often a site for introducing groups to improve solubility or other ADME properties. C2_node->C2_sub C56_sub Substitution is generally well-tolerated and can be used to fine-tune activity and physical properties. C56_node->C56_sub C7_sub Substitution at this position can be detrimental to biological activity. C7_node->C7_sub

Caption: A summary of SAR for pyrrolotriazine inhibitors.

References

Application of Pyrrolo[2,1-f]triazines in Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted cancer therapies.[1][2][3] This heterocyclic system serves as a versatile template for the design of potent kinase inhibitors, which are crucial in halting the signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[1][2][3] This document provides detailed application notes on the utility of pyrrolo[2,1-f]triazines in oncology, alongside comprehensive protocols for their evaluation.

Application Notes

Introduction to Pyrrolo[2,1-f]triazines in Oncology

Pyrrolo[2,1-f]triazines are a class of fused heterocyclic compounds that have garnered substantial interest in cancer research due to their structural similarity to the purine core of ATP, enabling them to effectively compete for the ATP-binding sites of various protein kinases.[4][5] This competitive inhibition blocks the downstream signaling cascades that are often dysregulated in cancer. Numerous derivatives of this scaffold have been synthesized and evaluated, demonstrating potent inhibitory activity against a range of clinically relevant kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), mesenchymal-epithelial transition factor (c-Met), Anaplastic Lymphoma Kinase (ALK), Janus Kinase 2 (JAK2), and Fibroblast Growth Factor Receptor 1 (FGFR-1).[1]

Mechanism of Action and Key Signaling Pathways

The primary mechanism of action for anticancer pyrrolo[2,1-f]triazines is the inhibition of protein kinase activity. By occupying the ATP-binding pocket of these enzymes, they prevent the transfer of a phosphate group from ATP to their protein substrates, a critical step in signal transduction. This targeted inhibition can disrupt multiple oncogenic processes:

  • EGFR Signaling: Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. Pyrrolo[2,1-f]triazine-based inhibitors can block this pathway, offering a therapeutic strategy for cancers such as non-small cell lung cancer and colorectal cancer.[1][5]

  • VEGFR-2 Signaling: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6] By inhibiting VEGFR-2, these compounds can stifle tumor growth and metastasis.[1][6]

  • c-Met Signaling: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor invasion and metastasis. Dual inhibitors of c-Met and VEGFR-2 have shown promise in preclinical studies.[7][8]

  • ALK Signaling: Fusions and mutations in the ALK gene are oncogenic drivers in certain cancers, particularly non-small cell lung cancer. Pyrrolo[2,1-f]triazine derivatives have been developed as potent ALK inhibitors.[1]

  • JAK-STAT Signaling: The JAK family of kinases are central to signaling pathways that regulate immune responses and cell growth. Dysregulation of the JAK-STAT pathway is a feature of various hematological malignancies and solid tumors.[1]

Therapeutic Potential and Future Directions

The therapeutic potential of pyrrolo[2,1-f]triazines is underscored by the development of compounds with dual or multi-kinase inhibitory activity, which can address the complexity and redundancy of cancer signaling networks and potentially overcome drug resistance.[1][3] For instance, dual EGFR/HER2 and c-Met/VEGFR-2 inhibitors have demonstrated significant antitumor efficacy in preclinical models.[1][7]

Future research is focused on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic index. The exploration of novel substitution patterns on the pyrrolo[2,1-f]triazine core continues to yield compounds with improved potency and broader applicability across different cancer types.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of representative pyrrolo[2,1-f]triazine-based kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,1-f]triazine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
1 EGFR100[1]
2 VEGFR-266[1]
3 VEGFR-223[1]
16 EGFR6[1]
16 HER210[1]
18 VEGFR-211[1]
19 c-Met2.3[1]
19 VEGFR-25.0[1]
22 ALK6[1]
23 ALK3[1]
24 ALK5[1]
25 (BMS-754807) IGF-1R2[1]
26 JAK2Potent (qualitative)[1]
27 JAK2Potent (qualitative)[1]
28 JAK2Potent (qualitative)[1]

Table 2: Cellular Activity of Pyrrolo[2,1-f]triazine Derivatives

Compound IDCell LineAssay TypeIC50 (nM)Reference
16 N87 (HER2+)Cell Viability120[1]
19 BaF3-TPR-MetCell Viability0.71[1]
19 HUVEC-VEGFR2Cell Viability37.4[1]
27 SET-2 (JAK2 V617F)Cell ViabilityMost active of series[1]
2d MCF-7Cytotoxicity760 - 21500[7]
2f MCF-7Cytotoxicity760 - 21500[7]
2j MCF-7Cytotoxicity760 - 21500[7]
2k MCF-7Cytotoxicity760 - 21500[7]
2n MCF-7Cytotoxicity760 - 21500[7]
2d PC-3Cytotoxicity1850 - 3420[7]
2f PC-3Cytotoxicity1850 - 3420[7]
2j PC-3Cytotoxicity1850 - 3420[7]
2k PC-3Cytotoxicity1850 - 3420[7]
2n PC-3Cytotoxicity1850 - 3420[7]

Table 3: In Vivo Efficacy of Pyrrolo[2,1-f]triazine Derivatives

Compound IDXenograft ModelDosingTumor Growth Inhibition (%)Reference
15 N87 (gastric)180 mg/kg180[1]
15 GEO (colon)240 mg/kg85[1]
22 ALK-drivenDose-dependentSignificant[1]
24 Sup-M2 (ALK-driven)30 mg/kg75-87[1]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer properties of pyrrolo[2,1-f]triazine derivatives. Researchers should optimize these protocols for their specific compounds and experimental systems.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (pyrrolo[2,1-f]triazine derivative) dissolved in DMSO

  • Luminescence-based kinase activity kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a 96-well plate, add the test compound dilutions, a positive control (kinase + substrate + ATP, no inhibitor), and a negative control (substrate + ATP, no kinase).

  • Add the kinase to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Record the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a test compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., DiFi, N87, GEO, MCF-7, PC-3)

  • Complete cell culture medium

  • Test compound (pyrrolo[2,1-f]triazine derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.

Protocol 3: HUVEC Proliferation Assay

Objective: To evaluate the anti-angiogenic potential of a test compound by measuring its effect on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial cell growth medium (EGM)

  • Starvation medium (e.g., EGM with reduced serum, 0.5-1% FBS)

  • Recombinant human VEGF

  • Test compound (pyrrolo[2,1-f]triazine derivative) dissolved in DMSO

  • Cell proliferation assay kit (e.g., BrdU or MTT)

  • 96-well cell culture plates, coated with an appropriate matrix (e.g., gelatin or fibronectin)

Procedure:

  • Seed HUVECs in coated 96-well plates and allow them to attach.

  • Starve the cells in starvation medium for 4-6 hours to synchronize them.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulate the cells with a predetermined concentration of VEGF (e.g., 20 ng/mL). Include controls for unstimulated cells, VEGF-stimulated cells without inhibitor, and vehicle control.

  • Incubate the plate for 48-72 hours.

  • Assess cell proliferation using a standard method such as the MTT assay (as described in Protocol 2) or a BrdU incorporation assay according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of VEGF-induced proliferation for each compound concentration.

  • Determine the IC50 value for the anti-proliferative effect.

Protocol 4: In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of a test compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional, to aid tumor formation)

  • Test compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily, once a week).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualizations

Signaling_Pathway_EGFR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Pyrrolo_triazine Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_triazine->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition by Pyrrolo[2,1-f]triazines.

Signaling_Pathway_VEGFR2 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR2 Pyrrolo_triazine Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_triazine->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway Inhibition in Angiogenesis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_compound Compound Development Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTT on Cancer Cells) Kinase_Assay->Cell_Viability HUVEC_Assay HUVEC Proliferation Assay (Anti-Angiogenesis) Cell_Viability->HUVEC_Assay Xenograft Tumor Xenograft Model (Efficacy and Toxicity) HUVEC_Assay->Xenograft Clinical_Candidate Potential Clinical Candidate Xenograft->Clinical_Candidate Lead to Clinical Candidate Synthesis Synthesis of Pyrrolo[2,1-f]triazine Derivatives Synthesis->Kinase_Assay

References

Pyrrolo[2,1-f]triazine Derivatives as Potent VEGFR-2 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Pyrrolo[2,1-f]triazine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1] The pyrrolo[2,1-f][1][2][3]triazine nucleus has been identified as a novel and effective kinase inhibitor template, mimicking the well-established quinazoline scaffold.[3] This guide details the application of these compounds, presents their quantitative inhibitory data, and provides detailed protocols for their evaluation.

Introduction to Pyrrolo[2,1-f]triazine Derivatives

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a promising heterocyclic structure in the development of kinase inhibitors for cancer therapy.[2] Several derivatives have been synthesized and evaluated for their potent inhibitory activity against VEGFR-2, a receptor tyrosine kinase that, upon binding to its ligand VEGF, triggers a downstream signaling cascade promoting endothelial cell proliferation, migration, and survival.[1][4][5] By inhibiting the kinase activity of VEGFR-2, these compounds can effectively block the formation of new blood vessels, a process crucial for tumor growth and metastasis.[6]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various pyrrolo[2,1-f]triazine derivatives against VEGFR-2 and their effects on relevant cell lines.

Table 1: VEGFR-2 Kinase Inhibitory Activity of Pyrrolo[2,1-f]triazine Derivatives

Compound IDVEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)
Compound 266Sorafenib3.12
Compound 323Sunitinib83.20
Compound 195.0 ± 0.5Foretinib-
Compound 27a5.0 ± 0.5--
Compound 13d26.38--

IC50 values represent the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity. Data sourced from multiple studies for comparison.[2][7][8][9]

Table 2: Cellular Activity of Selected Pyrrolo[2,1-f]triazine Derivatives

Compound IDCell LineAssay TypeCellular IC50 (nM)
Compound 19HUVEC-VEGFR2Proliferation37.4 ± 0.311
Compound 27aBaF3-TPR-MetProliferation0.71 ± 0.16
-DiFiProliferation-
-HUVECProliferation-

HUVEC: Human Umbilical Vein Endothelial Cells. DiFi: Human colon tumor cell line.[2][3][7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for in vitro kinase inhibition assays.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK/ERK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->VEGFR2 Inhibits ATP binding Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate - VEGFR-2 Enzyme start->prep_reagents plate_setup Plate Setup (96-well): - Add Master Mix (Buffer, ATP, Substrate) - Add Inhibitor Dilutions - Add Controls (No Inhibitor, No Enzyme) prep_reagents->plate_setup prep_inhibitor Prepare Serial Dilutions of Pyrrolo[2,1-f]triazine Inhibitor prep_inhibitor->plate_setup start_reaction Initiate Reaction: Add VEGFR-2 Enzyme plate_setup->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent (e.g., Kinase-Glo®) incubation->stop_reaction read_plate Measure Luminescence with a Plate Reader stop_reaction->read_plate data_analysis Data Analysis: Calculate % Inhibition and IC50 Value read_plate->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Development of Antiviral Drugs Using the Pyrrolo[2,1-f]triazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities.[2][4] This unique bicyclic heterocycle, containing a bridgehead nitrogen, is a core component of several approved drugs and clinical candidates, including the broad-spectrum antiviral remdesivir, which has shown activity against a variety of RNA viruses.[1][5][6] The versatility of this scaffold has led to the development of potent inhibitors of viral replication, making it a focal point for the discovery of new antiviral agents against numerous viral pathogens, including influenza, hepatitis C (HCV), Ebola, and noroviruses.[2][7]

These application notes provide a comprehensive overview of the development of antiviral drugs based on the pyrrolo[2,1-f]triazine scaffold. We present a summary of the reported antiviral activities of key derivatives, detailed protocols for their synthesis and biological evaluation, and a discussion of their proposed mechanisms of action.

Antiviral Activity of Pyrrolo[2,1-f]triazine Derivatives

Derivatives of the pyrrolo[2,1-f]triazine scaffold have demonstrated potent antiviral activity against a broad spectrum of RNA viruses. The primary mechanism of action for many of these compounds is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[5] Other viral targets, such as neuraminidase in influenza viruses, have also been identified.[2][7]

The following tables summarize the in vitro antiviral activity of representative pyrrolo[2,1-f]triazine derivatives against various viral pathogens.

Table 1: Antiviral Activity of Pyrrolo[2,1-f]triazine Derivatives against Influenza A Virus

CompoundVirus StrainCell LineIC50Selectivity Index (SI)Proposed TargetReference
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylateA/Puerto Rico/8/34 (H1N1)MDCK4 µg/mL188Neuraminidase[2][7]

Table 2: Antiviral Activity of Pyrrolo[2,1-f]triazine C-Nucleoside Derivatives against Norovirus and Hepatitis C Virus

CompoundVirus/RepliconCell LineEC50Cytotoxicity (CC50)Proposed TargetReference
4-aza-7,9-dideazaadenosineHuman Norovirus (HuNoV) repliconNot Specified0.015 µMNot SpecifiedRNA-dependent RNA polymerase (RdRp)[7]
7-fluoro analogue of 2'-C-Me-branched ribo-C-nucleosideHepatitis C Virus (HCV)Not SpecifiedPotentPromising cytotherapeutic marginNS5B Polymerase[1]

Table 3: Antiviral Activity of Pyrrolo[2,1-f]triazine Derivatives against Ebola Virus

CompoundVirus StrainCell LineEC50Proposed TargetReference
A benzodiazepine derivativeEbola Virus (EBOV)Not Specified10 µMViral Entry[8]
GS-5734 (Remdesivir)Ebola Virus (EBOV)Not Specified11.8 µMRNA-dependent RNA polymerase (RdRp)[8]

Signaling Pathways and Mechanisms of Action

The primary antiviral mechanism of many pyrrolo[2,1-f]triazine derivatives, particularly the nucleoside analogues like remdesivir, is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). These compounds act as chain terminators during viral RNA synthesis, thereby halting viral replication.

Viral_Replication_Inhibition cluster_virus Viral Life Cycle cluster_drug Drug Action Viral_Entry Viral Entry Viral_RNA_Replication Viral RNA Replication (via RdRp) Viral_Entry->Viral_RNA_Replication Viral_Assembly Viral Assembly & Release Viral_RNA_Replication->Viral_Assembly Pyrrolo_triazine_drug Pyrrolo[2,1-f]triazine Derivative Pyrrolo_triazine_drug->Viral_RNA_Replication Inhibition Neuraminidase_Inhibition Infected_Cell Infected Host Cell Progeny_Virions Progeny Virions Infected_Cell->Progeny_Virions Budding Release Viral Release Progeny_Virions->Release via Neuraminidase Neuraminidase Release->Neuraminidase Pyrrolo_triazine_drug Pyrrolo[2,1-f]triazine Derivative Pyrrolo_triazine_drug->Neuraminidase Inhibition Plaque_Assay_Workflow Seed_Cells Seed MDCK Cells Virus_Dilution Prepare Virus Dilutions Seed_Cells->Virus_Dilution Infection Infect Cells Virus_Dilution->Infection Adsorption Virus Adsorption (1 hr) Infection->Adsorption Treatment Add Compound & Agarose Overlay Adsorption->Treatment Incubation Incubate (48-72 hrs) Treatment->Incubation Fix_Stain Fix and Stain Incubation->Fix_Stain Plaque_Counting Count Plaques & Calculate IC50 Fix_Stain->Plaque_Counting

References

One-Pot Synthesis of Substituted Pyrrolo[2,1-f]triazinones: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted pyrrolo[2,1-f]triazinones, a class of heterocyclic compounds recognized as a "privileged" scaffold in medicinal chemistry.[1][2] These compounds have garnered significant attention due to their therapeutic potential, particularly as kinase inhibitors in cancer therapy.[3][4] The pyrrolo[2,1-f][3][5][6]triazine core is a key component in several kinase inhibitors and is also found in antiviral nucleoside analogs like remdesivir.[3]

Application Notes

The pyrrolo[2,1-f]triazinone scaffold serves as a versatile template for the development of potent and selective inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Anaplastic Lymphoma Kinase (ALK).[3][4] The one-pot synthesis approach offers a streamlined and efficient route to generate diverse libraries of these compounds, accelerating the structure-activity relationship (SAR) studies crucial for drug discovery.

The presented protocols are amenable to diversification at multiple positions of the heterocyclic core, allowing for the fine-tuning of physicochemical properties and biological activity. Modifications can be introduced to enhance target specificity and reduce off-target effects, a critical aspect in the development of targeted therapies. For instance, alterations to substituents can decrease glutathione adduct formation, thereby minimizing potential drug-induced toxicity.[1]

Experimental Protocols

Several synthetic strategies have been developed for the construction of the pyrrolo[2,1-f]triazine core.[3] One efficient approach involves a tandem copper(II)-promoted, one-pot reaction. Another scalable process utilizes a stable bromoaldehyde intermediate followed by condensation with ammonium carbonate.[1] Below is a representative protocol for a one-pot synthesis of 2-substituted pyrrolo[2,1-f]triazin-4(3H)-ones.

Protocol 1: Copper-Promoted One-Pot Synthesis of 2-Substituted Pyrrolo[2,1-f]triazin-4(3H)-ones

This protocol describes an efficient tandem method for the annulation of 1-amino-1H-pyrrole-2-amides with various substituted aldehydes.[1]

Materials:

  • 1-amino-1H-pyrrole-2-amide derivatives

  • Substituted benzaldehydes, heteroaryl aldehydes, or alkyl aldehydes

  • Cupric chloride (CuCl₂)

  • Solvent (e.g., Dioxane)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of the 1-amino-1H-pyrrole-2-amide derivative in dioxane, add the substituted aldehyde.

  • Add cupric chloride (CuCl₂) to the reaction mixture.

  • Heat the reaction mixture at a specified temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove the copper catalyst and other inorganic byproducts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted pyrrolo[2,1-f]triazin-4(3H)-one.

Note: The reaction is generally accelerated by electron-donating groups on both the pyrrole and aldehyde starting materials.[1]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various substituted pyrrolo[2,1-f]triazine derivatives.

CompoundR¹ SubstituentR² SubstituentReaction Time (days)Yield (%)
14b 4-bromophenylphenyl254
14d p-tolylphenyl4Not Specified

Table 1: Synthesis of Dimethyl 7-methyl-2-R²-4-R¹-pyrrolo[2,1-f][3][5][6]triazine-5,6-dicarboxylates. Data extracted from a multi-step synthesis which provides an indication of reaction parameters for this scaffold.[5]

Visualizations

Diagram 1: Experimental Workflow for One-Pot Synthesis

G A 1. Reactant Mixing (1-amino-1H-pyrrole-2-amide + Aldehyde + CuCl₂ in Dioxane) B 2. Reaction (Heating/Reflux) A->B Heat C 3. Aqueous Work-up B->C Cooling D 4. Extraction (Organic Solvent) C->D E 5. Drying and Concentration D->E F 6. Purification (Column Chromatography) E->F G Final Product (Substituted Pyrrolo[2,1-f]triazinone) F->G

Caption: Workflow for the one-pot synthesis of substituted pyrrolo[2,1-f]triazinones.

Diagram 2: Signaling Pathway Inhibition by Pyrrolo[2,1-f]triazinone Derivatives

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF PKC PKC PLCg->PKC PKC->TF Gene Gene Expression TF->Gene Pyrrolo Pyrrolo[2,1-f]triazinone Inhibitor Pyrrolo->EGFR Pyrrolo->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by pyrrolo[2,1-f]triazinone derivatives.

References

Protocols for the N-Amination of Pyrrole Derivatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a nitrogen atom onto the pyrrole ring nitrogen, a transformation known as N-amination, yields N-aminopyrrole derivatives. These compounds are valuable intermediates in synthetic organic chemistry, serving as precursors to a variety of fused heterocyclic systems and other complex nitrogen-containing molecules. The development of efficient and reliable protocols for N-amination is therefore of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the N-amination of pyrrole derivatives, focusing on practical methods for laboratory synthesis.

Core Concepts and Methodologies

The N-amination of pyrroles typically proceeds via an electrophilic amination pathway, where the pyrrole nitrogen acts as a nucleophile, attacking an electrophilic aminating agent. Several reagents have been developed for this purpose, with varying degrees of reactivity, selectivity, and functional group tolerance. This document will detail protocols for the use of two of the most common and effective aminating agents: monochloramine (NH₂Cl) and hydroxylamine-O-sulfonic acid (HOSA). Additionally, alternative methods employing oxaziridines and transition-metal catalysis will be discussed.

A general overview of the electrophilic N-amination of pyrrole is depicted below.

general_amination Pyrrole Pyrrole Derivative NAminopyrrole N-Aminopyrrole Derivative Pyrrole->NAminopyrrole 1. Deprotonation (optional) 2. Nucleophilic Attack AminatingAgent Electrophilic Aminating Agent (e.g., NH₂Cl, HOSA) AminatingAgent->NAminopyrrole Base Base (e.g., NaH, KOH) Base->Pyrrole oxaziridine_workflow Start Pyrrole Derivative + Base (e.g., LiHMDS) Reaction Add N-Boc-Oxaziridine in THF at -78 °C to rt Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Boc-Aminopyrrole Purification->Product decision_tree Start Select N-Amination Protocol for Pyrrole Derivative Substrate Substrate Properties? (Sterics, Electronics) Start->Substrate Reagent Reagent Availability & Handling? Substrate->Reagent Scale Reaction Scale? Reagent->Scale NH2Cl Monochloramine (NH₂Cl) - High Yields - Reactive/Hazardous Scale->NH2Cl HOSA Hydroxylamine-O-Sulfonic Acid (HOSA) - Solid, Safer Handling - Good Yields Scale->HOSA Oxaziridine Oxaziridine - Protected Amine Source - Mild Conditions Scale->Oxaziridine TM_Catalysis Transition-Metal Catalysis - Potential for Novel Reactivity - Method Development may be Required Scale->TM_Catalysis

Application Notes and Protocols for Pyrrolo[2,1-f]triazines as Hedgehog Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the utilization of pyrrolo[2,1-f]triazine derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway. This class of compounds has demonstrated significant potential in modulating Hh pathway activity, a critical regulator in embryonic development and a key therapeutic target in various cancers.

Introduction

The Hedgehog signaling pathway plays a crucial role in cell growth, differentiation, and tissue patterning.[1] Dysregulation of this pathway is implicated in the development and progression of numerous cancers, including basal cell carcinoma, medulloblastoma, and cancers of the prostate, lung, and pancreas.[1] The pyrrolo[2,1-f][2][3][4]triazine scaffold has emerged as a promising heterocyclic system for the development of targeted therapies.[5] By replacing the pyrimidine skeleton of earlier inhibitors with the pyrrolo[2,1-f][2][3][4]triazine core, a novel series of potent Hh signaling pathway inhibitors has been developed.[2][4] These compounds primarily exert their effect by targeting Smoothened (SMO), a key transmembrane protein in the Hh pathway.[1]

Data Presentation

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of selected pyrrolo[2,1-f]triazine derivatives as Hedgehog pathway inhibitors.

Table 1: In Vitro Hedgehog Pathway Inhibition

Compound IDModificationsHh Pathway Inhibition IC₅₀ (nM) [Gli-luciferase Reporter Assay]
19a Lead compound with optimized A, C, and D rings0.83 [3]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the Hedgehog signaling pathway activity as measured by the Gli-luciferase reporter assay.

Table 2: In Vivo Pharmacokinetic Properties in Rats

Compound IDAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t₁/₂ (h)AUC₀-t (ng·h/mL)Clearance (mL/h/kg)
19a Oral53502.04.52230.32[3]414.07[3]

Pharmacokinetic parameters were determined in Sprague-Dawley rats. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t₁/₂: Half-life; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for screening pyrrolo[2,1-f]triazine inhibitors.

Caption: Canonical Hedgehog Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of Pyrrolo[2,1-f]triazine Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Gli_luciferase Gli-Luciferase Reporter Assay Purification->Gli_luciferase IC50 IC50 Determination Gli_luciferase->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR PK_studies Pharmacokinetic Studies in Rats SAR->PK_studies Lead Compound Selection Efficacy_models In Vivo Efficacy in Tumor Xenograft Models PK_studies->Efficacy_models

Caption: Experimental Workflow for Inhibitor Screening.

Experimental Protocols

Synthesis of Pyrrolo[2,1-f][2][3][4]triazine Core Scaffold

This protocol describes a general method for the synthesis of the pyrrolo[2,1-f][2][3][4]triazine core, which can be further modified to generate a library of derivatives.

Materials:

  • N-unsubstituted pyrrole derivative

  • O-(2,4-dinitrophenyl)hydroxylamine or Chloramine (NH₂Cl)

  • Sodium hydride (NaH)

  • Formamide

  • Anhydrous solvents (e.g., THF, DMF)

  • Standard glassware for organic synthesis

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • N-amination of Pyrrole: To a solution of the starting pyrrole derivative in an anhydrous solvent, add NaH portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes, then add the aminating agent (O-(2,4-dinitrophenyl)hydroxylamine or NH₂Cl) and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization: Treat the crude N-aminated pyrrole with formamide at an elevated temperature (e.g., 165 °C).

  • Monitor the cyclization reaction by TLC.

  • After the reaction is complete, cool the mixture and purify the resulting pyrrolo[2,1-f][2][3][4]triazine product by column chromatography on silica gel.

In Vitro Hedgehog Pathway Inhibition: Gli-Luciferase Reporter Assay

This assay quantitatively measures the activity of the Hedgehog pathway by detecting the expression of a luciferase reporter gene under the control of Gli-responsive elements.

Materials:

  • NIH/3T3-LIGHT2 cells (or other suitable cell line stably transfected with a Gli-responsive luciferase reporter construct)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sonic Hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG)

  • Pyrrolo[2,1-f]triazine test compounds

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed NIH/3T3-LIGHT2 cells into a 96-well plate at a density of 2 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[2,1-f]triazine test compounds in DMEM with low serum (e.g., 0.5% FBS).

  • Remove the culture medium from the wells and replace it with the medium containing the test compounds.

  • Pathway Activation: Add Shh ligand (e.g., 100 ng/mL) or SAG (e.g., 100 nM) to all wells except the negative control wells to activate the Hedgehog pathway.

  • Incubate the plate for another 48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Measurement: Allow the plate to equilibrate to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of a lead pyrrolo[2,1-f]triazine compound in rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Pyrrolo[2,1-f]triazine test compound

  • Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 for oral; saline with 5% DMSO and 10% Solutol HS 15 for intravenous)

  • Cannulas for jugular vein catheterization

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight before dosing but allow free access to water.

  • Drug Administration:

    • Oral (PO): Administer the test compound via oral gavage at the desired dose.

    • Intravenous (IV): Administer the test compound as a bolus injection through the jugular vein cannula.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, t₁/₂, AUC, etc.) using non-compartmental analysis software.

These protocols provide a foundation for the investigation of pyrrolo[2,1-f]triazines as Hedgehog signaling pathway inhibitors. Researchers should optimize these methods based on their specific compounds and experimental objectives.

References

Design and Synthesis of Pyrrolotriazine C-Nucleosides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design and synthesis of pyrrolotriazine C-nucleosides, a class of compounds with significant potential in drug discovery, particularly as antiviral and kinase-inhibiting agents. The unique structural features of these nucleoside analogues, characterized by a stable carbon-carbon bond between the pyrrolotriazine heterocycle and the ribose sugar moiety, offer advantages in terms of metabolic stability compared to their N-nucleoside counterparts.

Design Principles

The pyrrolotriazine scaffold serves as a versatile pharmacophore that can mimic natural purine nucleosides, allowing for interaction with various biological targets.[1] Key design considerations for developing novel pyrrolotriazine C-nucleosides include:

  • Heterocycle Substitution: Modifications at various positions of the pyrrolotriazine ring can modulate binding affinity and selectivity for the target enzyme. For instance, substitution at the C4-amino group or the C7-position can significantly impact biological activity.

  • Sugar Moiety Modification: Alterations to the ribose sugar, such as the introduction of a 2'-C-methyl group, have been shown to enhance antiviral potency, particularly against RNA viruses like Hepatitis C virus (HCV), by improving the selectivity for viral RNA-dependent RNA polymerase (RdRp) over host polymerases.[2][3]

  • Prodrug Strategies: To improve cellular uptake and phosphorylation, prodrug approaches, such as the ProTide technology which masks the phosphate group, can be employed to deliver the active nucleoside triphosphate intracellularly.[2][3]

Synthetic Strategies

The synthesis of pyrrolotriazine C-nucleosides can be broadly categorized into two main approaches: convergent and linear synthesis.

  • Convergent Synthesis: This strategy involves the separate synthesis of the pyrrolotriazine heterocycle and a modified sugar moiety, followed by their coupling to form the C-C glycosidic bond. A common method involves the reaction of a lithiated or silylated pyrrolotriazine derivative with a protected ribolactone.

  • Linear Synthesis: In this approach, the pyrrolotriazine ring is constructed stepwise on a pre-existing C-glycosylated pyrrole intermediate.

The choice of strategy depends on the desired substitutions on both the heterocyclic base and the sugar.

Signaling Pathways and Biological Targets

Pyrrolotriazine C-nucleosides have been shown to target a range of enzymes involved in viral replication and cellular signaling.

Antiviral Activity: A primary target for antiviral pyrrolotriazine C-nucleosides is the viral RNA-dependent RNA polymerase (RdRp), such as the NS5B polymerase of HCV.[3] The triphosphate form of the nucleoside analogue acts as a competitive inhibitor of the natural nucleotide, leading to chain termination upon incorporation into the nascent viral RNA strand.

antiviral_pathway cluster_cell Infected Host Cell C_Nucleoside Pyrrolotriazine C-Nucleoside NTP Active Nucleoside Triphosphate (NTP) C_Nucleoside->NTP Cellular Kinases Prodrug Prodrug Prodrug->C_Nucleoside Intracellular Metabolism RdRp Viral RNA-Dependent RNA Polymerase (RdRp) NTP->RdRp Inhibition Inhibition_Outcome Inhibition of Viral Replication RNA_Replication Viral RNA Replication RdRp->RNA_Replication

Caption: Antiviral Mechanism of Action.

Kinase Inhibition: The pyrrolotriazine core can also act as a hinge-binding motif in the ATP-binding pocket of various protein kinases. This has led to the development of potent inhibitors of kinases involved in cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Anaplastic Lymphoma Kinase (ALK), and c-Met.

kinase_pathway Inhibitor Pyrrolotriazine C-Nucleoside (Kinase Inhibitor) Kinase Protein Kinase (e.g., VEGFR-2, ALK) Inhibitor->Kinase Binds to ATP Pocket ATP ATP ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cancer Cell Proliferation Downstream_Signaling->Cell_Proliferation

Caption: Kinase Inhibition Signaling Pathway.

Data Presentation

The following tables summarize key quantitative data for representative pyrrolotriazine C-nucleosides.

Table 1: Synthesis Yields of Key Intermediates and Final Products

Compound/IntermediateSynthetic StepYield (%)Reference
Pyrrolo[2,1-f][2][3][4]triazin-4-amineCyclization of 1-aminopyrrole-2-carbonitrile with formamidine acetate59[5][6]
7-Bromo-4-aminopyrrolo[2,1-f][2][3][4]triazineBromination of 4-aminopyrrolo[2,1-f][2][3][4]triazine-[4]
2'-C-Methyl-4-aza-7,9-dideazaadenosineMulti-step synthesis-[2][3]
Remdesivir IntermediateCoupling of pyrrolotriazine and ribolactone derivative48 (overall for coupling sequence)

Table 2: Biological Activity of Pyrrolotriazine C-Nucleosides

CompoundTargetAssayIC50 / EC50Reference
2'-C-Methyl-4-aza-7,9-dideazaadenosine analogueHCV NS5B PolymeraseReplicon AssaySingle-digit µM to >200 µM[3]
4-Aza-7,9-dideazaadenosine C-nucleoside (1'-CN substituted)HCV NS5B PolymeraseReplicon Assay-[7]
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][2][3][4]triazine-5,6-dicarboxylateInfluenza A (H1N1)Antiviral Assay4 µg/mL[1]

Experimental Protocols

Synthesis of Pyrrolo[2,1-f][2][3][4]triazin-4-amine (Key Intermediate)

This protocol describes a two-step, one-pot synthesis of the core heterocyclic scaffold.[5][6]

synthesis_workflow Start Pyrrole-2-carbonitrile Step1 N-Amination (Monochloramine) Start->Step1 Intermediate 1-Aminopyrrole-2-carbonitrile (in situ) Step1->Intermediate Step2 Cyclization (Formamidine Acetate) Intermediate->Step2 Product Pyrrolo[2,1-f][1,2,4]triazin-4-amine Step2->Product

Caption: Synthesis of Pyrrolotriazin-4-amine.

Materials:

  • Pyrrole-2-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Monochloramine (NH2Cl) solution in methyl tert-butyl ether (MTBE)

  • Formamidine acetate

  • Deionized water

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • N-Amination:

    • To a stirred suspension of NaH (1.1 eq) in anhydrous DMF at 0-5 °C under a nitrogen atmosphere, add a solution of pyrrole-2-carbonitrile (1.0 eq) in DMF, maintaining the temperature below 10 °C.

    • Stir the resulting mixture for 30-40 minutes at this temperature.

    • Add a solution of monochloramine in MTBE dropwise to the reaction mixture, keeping the temperature below 10 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically < 1 hour).

  • Cyclization:

    • To the reaction mixture containing the in situ generated 1-aminopyrrole-2-carbonitrile, add formamidine acetate (1.5 eq).

    • Heat the reaction mixture to 110-120 °C and stir for 4-6 hours, monitoring for product formation.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and slowly add water to quench the reaction.

    • Extract the aqueous layer with MTBE (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography on silica gel to afford pure pyrrolo[2,1-f][2][3][4]triazin-4-amine.

C-Glycosylation of Pyrrolotriazine with a Protected Ribolactone

This protocol outlines a general procedure for the key C-C bond-forming step in a convergent synthesis.

Materials:

  • 7-Bromo-4-aminopyrrolo[2,1-f][2][3][4]triazine (or other suitable precursor)

  • Protected ribolactone (e.g., 2,3,5-tri-O-benzoyl-D-ribono-1,4-lactone)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Lithiation of the Heterocycle:

    • Dissolve 7-bromo-4-aminopyrrolo[2,1-f][2][3][4]triazine (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

    • Slowly add n-BuLi (1.1 eq) to the solution and stir for 30 minutes at -78 °C to generate the lithiated species.

  • Coupling Reaction:

    • In a separate flask, dissolve the protected ribolactone (1.2 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add the solution of the lithiated pyrrolotriazine to the ribolactone solution via cannula.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired C-nucleoside.

In Vitro HCV NS5B Polymerase Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of pyrrolotriazine C-nucleosides against HCV RdRp.

Materials:

  • Recombinant HCV NS5B polymerase

  • Biotinylated RNA template/primer

  • [3H]-UTP (or other radiolabeled NTP)

  • Unlabeled ATP, CTP, GTP, UTP

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.1 mM EDTA)

  • Test compound (pyrrolotriazine C-nucleoside) in DMSO

  • 96-well plates

  • Scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.

    • In a 96-well plate, add the assay buffer, HCV NS5B polymerase, and the biotinylated template/primer.

    • Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Reaction Initiation and Termination:

    • Initiate the polymerase reaction by adding a mixture of NTPs, including the radiolabeled NTP.

    • Incubate the plate at 30 °C for 1-2 hours.

    • Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).

  • Detection:

    • Transfer the reaction mixtures to a streptavidin-coated plate to capture the biotinylated RNA product.

    • Wash the plate to remove unincorporated NTPs.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.

Cellular Antiviral Activity Assay (CPE Reduction Assay)

This protocol is for determining the antiviral efficacy of compounds in a cell-based model.[8]

Materials:

  • Huh-7 cells (or other susceptible cell line)

  • HCV replicon-containing cells or infectious HCV

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • For antiviral assays, infect the cells with HCV at a suitable multiplicity of infection (MOI). Include uninfected controls.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37 °C in a CO2 incubator.

  • Quantification of Cytopathic Effect (CPE):

    • Assess cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the uninfected, untreated cell control.

    • Determine the EC50 (50% effective concentration for viral inhibition) and CC50 (50% cytotoxic concentration) values from the dose-response curves.

    • Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloropyrrolo[2,1-f]triazine

Technical Support Center: Synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine?

A1: The most prevalent and direct method for synthesizing 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine is through the chlorination of its precursor, pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione. This transformation is typically achieved using a suitable chlorinating agent.

Q2: Which chlorinating agents are most effective for this synthesis?

A2: Phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) are commonly employed for the chlorination of the dihydroxy precursor.[1] The choice between these reagents can influence reaction conditions and outcomes.

Q3: What is the typical yield for the synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine?

A3: Reported yields for the chlorination of pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione can be high, with some protocols achieving up to 86% yield after purification.[1] However, yields can vary significantly depending on the specific reaction conditions and the scale of the synthesis.

Q4: What are the critical parameters to control during the chlorination reaction?

A4: Temperature, reaction time, and the stoichiometry of the reagents are critical parameters. The reaction often requires elevated temperatures to proceed to completion. Anhydrous conditions are also crucial to prevent the decomposition of the chlorinating agents and the formation of byproducts.

Troubleshooting Guides

Issue 1: Low Yield of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine

Low product yield is a common challenge in this synthesis. The following troubleshooting steps can help identify and resolve the underlying issues.

Potential Cause Troubleshooting & Optimization
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time. - Increase Temperature: The chlorination reaction often requires high temperatures (e.g., 120 °C) to drive it to completion.[1] - Optimize Reagent Stoichiometry: An insufficient amount of the chlorinating agent can lead to incomplete conversion. A slight excess of the chlorinating agent may be beneficial.
Product Degradation - Control Temperature: While high temperatures are often necessary, excessive heat can lead to the degradation of the product. Determine the optimal temperature for your specific setup. - Minimize Reaction Time: Once the reaction is complete, as determined by TLC or HPLC, proceed with the workup promptly to avoid prolonged exposure to harsh conditions.
Loss During Workup & Purification - Careful Quenching: The reaction mixture is typically quenched by slowly adding it to ice-cold water or a basic solution (e.g., saturated sodium bicarbonate). This should be done carefully to control the exothermic reaction.[1] - Efficient Extraction: Ensure complete extraction of the product from the aqueous layer by using an appropriate solvent (e.g., dichloromethane) and performing multiple extractions.[1]
Suboptimal Chlorinating Agent - Consider Alternatives: While POCl₃ and PCl₃ are common, other chlorinating agents could be explored. However, this may require significant optimization of the reaction conditions.
Issue 2: Formation of Impurities

The presence of impurities can complicate purification and lower the overall yield of the desired product.

Potential Impurity Identification & Removal
Mono-chlorinated Intermediate - Identification: This impurity will have a different retention factor (Rf) on TLC and a distinct mass in mass spectrometry analysis. - Removal: If the reaction is incomplete, consider pushing the reaction to completion by extending the reaction time or increasing the temperature. Purification by silica gel column chromatography can also separate the mono- and di-chlorinated products.
Unreacted Starting Material - Identification: Easily identified by TLC or HPLC by comparing with a standard of the starting material. - Removal: Optimize reaction conditions to ensure full conversion. Purification via column chromatography is effective for removing unreacted starting material.[1]
Hydrolysis Products - Identification: The presence of water can lead to the hydrolysis of the chlorinating agent and potentially the product. These byproducts may be more polar and can be identified by their different chromatographic behavior. - Prevention & Removal: Ensure the use of anhydrous solvents and reagents. Thoroughly dry all glassware before use. These impurities can typically be removed during aqueous workup and column chromatography.

Experimental Protocols

Protocol 1: Chlorination using Phosphorus Trichloride (PCl₃)

This protocol is adapted from a reported synthesis with a high yield.[1]

Reagents and Materials:

  • Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

  • Phosphorus trichloride (PCl₃)

  • Diisopropylethylamine (DIPEA)

  • Toluene (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Nitrogen atmosphere

Procedure:

  • To a sealed tube under a nitrogen atmosphere, add pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.6 g, 10.4 mmol), anhydrous toluene (20 mL), and diisopropylethylamine (4.5 mL).

  • Add phosphorus trichloride (2.94 mL) to the mixture.

  • Seal the tube and heat the reaction mixture at 120 °C for 20 hours.

  • After cooling to room temperature, slowly pour the reaction mixture into an ice-cooled saturated sodium bicarbonate solution (50 mL) and stir for 15 minutes.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated saline solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient elution of 50-100% dichloromethane in hexane to afford 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine as a light brown solid (1.2 g, 86% yield).[1]

Data Presentation

Table 1: Comparison of Chlorination Protocols

ParameterProtocol 1 (PCl₃/DIPEA)
Starting Material Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione
Chlorinating Agent Phosphorus trichloride (PCl₃)
Base Diisopropylethylamine (DIPEA)
Solvent Toluene
Temperature 120 °C
Reaction Time 20 hours
Reported Yield 86%
Reference [1]

Note: Data for alternative protocols with POCl₃ were not found in sufficient detail to provide a direct quantitative comparison in this table.

Mandatory Visualizations

Gcluster_workflowExperimental Workflow for 2,4-Dichloropyrrolo[2,1-f]triazine SynthesisA1. Combine Starting Material,Solvent, and BaseB2. Add Chlorinating Agent(PCl3)A->BC3. Heat Reaction Mixture(120°C, 20h)B->CD4. Quench with SaturatedNaHCO3 SolutionC->DE5. Aqueous Workup &ExtractionD->EF6. Drying and SolventRemovalE->FG7. Column ChromatographyPurificationF->GHFinal Product:2,4-Dichloropyrrolo[2,1-f]triazineG->H

Caption: Workflow for 2,4-Dichloropyrrolo[2,1-f]triazine synthesis.

Gcluster_troubleshootingTroubleshooting Logic for Low YieldStartLow Yield ObservedCheck_CompletionCheck Reaction Completion(TLC/HPLC)Start->Check_CompletionIncompleteIncomplete ReactionCheck_Completion->IncompleteNoCompleteReaction CompleteCheck_Completion->CompleteYesOptimize_ConditionsOptimize Reaction Conditions:- Increase Temperature- Extend Reaction Time- Increase Reagent StoichiometryIncomplete->Optimize_ConditionsCheck_WorkupReview Workup &Purification ProcedureComplete->Check_WorkupLoss_DetectedProduct Loss DetectedCheck_Workup->Loss_DetectedYesNo_LossProcedure is OptimizedCheck_Workup->No_LossNoOptimize_WorkupOptimize Workup:- Careful Quenching- Efficient Extraction- Optimize PurificationLoss_Detected->Optimize_WorkupConsider_DegradationConsider Product DegradationNo_Loss->Consider_DegradationOptimize_Temp_TimeOptimize Temperature andReaction Time to MinimizeDegradationConsider_Degradation->Optimize_Temp_Time

Caption: Troubleshooting logic for low yield in synthesis.

Challenges in the multi-step synthesis of pyrrolo[2,1-f]triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the multi-step synthesis of the pyrrolo[2,1-f]triazine scaffold, a core component of various pharmaceutically active agents.[1][2]

Troubleshooting Guide

This section addresses specific experimental issues that researchers may encounter.

Question: My N-amination of the pyrrole starting material is failing or giving very low yields. What are the common causes and solutions?

Answer:

N-amination is a critical step for introducing the key N-N bond required for the triazine ring and can be challenging.[1] Common issues include reagent choice, reaction conditions, and substrate reactivity.

  • Reagent Instability or Impurity: Aminating agents like monochloramine (NH₂Cl) can be unstable and potentially hazardous.[3][4] It is often best to prepare them fresh or use a robust in situ generation method immediately before use.[4] Alternative, more stable reagents include O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine, though these can be less economical.[3]

  • Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the pyrrole nitrogen. Sodium hydride (NaH) is commonly used, but requires careful handling in an anhydrous solvent like DMF at low temperatures (e.g., 0–5 °C) to control the exothermic reaction and hydrogen evolution.[4][5]

  • Reaction Conditions: Ensure the reaction is performed under strictly anhydrous conditions and an inert atmosphere (e.g., Nitrogen). Moisture can quench the base and decompose the aminating agent.

  • Substrate Effects: Electron-withdrawing groups on the pyrrole ring can decrease the nucleophilicity of the nitrogen, making the amination more difficult. In such cases, a stronger base or a more reactive aminating agent might be necessary.

Troubleshooting Workflow for N-Amination

start Low Yield in N-Amination check_reagents Verify Reagent Quality (Prepare NH₂Cl fresh?) start->check_reagents check_conditions Ensure Anhydrous & Inert Conditions check_reagents->check_conditions Reagents OK success Yield Improved check_reagents->success Reagent issue resolved optimize_base Optimize Base (NaH dispersion, temp.) check_conditions->optimize_base Conditions OK check_conditions->success Conditions corrected consider_alternative Consider Alternative Reagent (e.g., DPPH) optimize_base->consider_alternative No Improvement optimize_base->success Optimization successful consider_alternative->success New reagent works cluster_0 Starting Material cluster_1 Key Intermediate / Reaction Pyrrole Pyrrole Derivative N_Amino N-Aminopyrrole Pyrrole->N_Amino N-Amination Cu_Cat Cu(II)-Catalyzed Annulation Pyrrole->Cu_Cat with Aldehyde Triazine 1,2,4-Triazine Ylide Triazinium Ylide Triazine->Ylide N-Alkylation Final_Product Pyrrolo[2,1-f]triazine N_Amino->Final_Product Cyclization (e.g., with formamidine) Ylide->Final_Product [3+2] Cycloaddition (with alkyne) Cu_Cat->Final_Product

References

Technical Support Center: Optimization of Pyrrolotriazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pyrrolotriazine derivatives. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of pyrrolotriazine derivatives, offering potential causes and solutions.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in pyrrolotriazine synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Temperature: Many cyclization reactions to form the pyrrolotriazine core require elevated temperatures. However, excessively high temperatures can lead to decomposition. It's crucial to find the optimal temperature for your specific substrates. For instance, in the synthesis of 5-fluoropyrrolo[2,1-f][1][2][3]triazin-2,4-diol, the cyclization is carried out at 80°C[4].

  • Inefficient Catalyst or Reagent: The choice of catalyst and reagents is critical. For copper-catalyzed reactions, the ligand and copper source can significantly impact yield. In some syntheses, a one-pot approach combining multiple steps can improve overall yield by minimizing purification losses at intermediate stages[3][5]. For example, a one-pot cyanation, amination, and triazine formation sequence has been shown to double the yield of a key pyrrolotriazine intermediate for remdesivir[3].

  • Poor Quality Starting Materials: Impurities in starting materials can interfere with the reaction. Ensure the purity of your pyrrole derivatives and other reactants.

  • Reaction Time: Some reactions require extended periods to reach completion. Monitor your reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Some reported syntheses require reaction times ranging from a few hours to several days[2][4].

Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?

A2: Byproduct formation is a common challenge. Here’s a systematic approach to address it:

  • Identify the Byproducts: Use analytical techniques like NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to characterize the structure of the major byproducts.

  • Control Reaction Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can lead to side reactions.

  • Optimize Solvent Choice: The solvent can influence reaction pathways. For instance, in the 1,3-dipolar cycloaddition synthesis of pyrrolo[2,1-f][1][2][3]triazines, dry tetrahydrofuran or absolute dioxane are used to minimize side reactions with water[2].

  • Purification Strategy: Develop a robust purification protocol. This may involve column chromatography, recrystallization, or preparative HPLC to effectively separate your desired product from impurities.

Q3: The cyclization step to form the triazine ring is not working efficiently. What conditions should I explore?

A3: The efficiency of the triazine ring formation is highly dependent on the specific synthetic route. Here are some key parameters to optimize:

  • Cyclization Reagent: Different methods utilize various reagents for cyclization. For example, N-aminopyrrole derivatives can be cyclized in the presence of formamidine acetate[5]. In another approach, an intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles can be employed[6].

  • Temperature and Solvent: As mentioned, these are critical parameters. For the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones, the reaction of an intermediate with amidines is carried out in DMSO at 120°C in the presence of NaOAc[5].

  • pH Control: In some cases, the pH of the reaction medium can influence the cyclization. For the synthesis of 5-fluoropyrrolo[2,1-f][1][2][3]triazine-2,4-diol, the pH is adjusted to 5 with 1 M HCl to precipitate the product after cyclization[4].

Frequently Asked Questions (FAQs)

Q4: What are the most common starting materials for the synthesis of the pyrrolo[2,1-f][1][2][3]triazine core?

A4: The synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold can be approached from different starting points. Two common strategies involve starting from either a pyrrole derivative or a triazine derivative[7]. A widely used method begins with substituted pyrrole-2-carboxylic acids or pyrrole-2-carbonitriles[1][5]. For instance, a facile synthesis starts from an N-unsubstituted pyrrole derivative which is then N-aminated and subsequently cyclized[5].

Q5: Are there any safety considerations I should be aware of when synthesizing pyrrolotriazine derivatives?

A5: Yes, several safety precautions are necessary. One notable example is in the synthesis of a remdesivir precursor, which can involve the on-site generation of monochloramine (NH₂Cl)[3]. Monochloramine can be hazardous, and its production requires careful control of reaction conditions such as pH, temperature, and reactant concentrations to avoid the formation of explosive nitrogen trichloride (NCl₃)[3]. It is recommended to keep the pH above 8 and cool the reaction during synthesis[3]. Always consult the safety data sheets (SDS) for all reagents and perform a thorough risk assessment before starting any experiment.

Q6: How can I introduce functional groups at specific positions of the pyrrolotriazine ring?

A6: Introducing functional groups at specific positions often requires a strategic synthetic design. For example, to synthesize 5-fluoropyrrolo[2,1-f][1][2][3]triazines, a route was developed that involves the selective formylation of a 3-fluoropyrrole intermediate[4]. Substituents at the 2 and 4 positions of the pyrrolo[2,1-f][1][2][3]triazine ring can be introduced by using appropriately substituted N(1)-ethyl-1,2,4-triazinium cations in a 1,3-dipolar cycloaddition reaction[2].

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of Dimethyl 7-methyl-2-R²-4-R¹-pyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylates.

CompoundSolventReaction TimeYield (%)
14b 4-bromophenylphenylDioxane2 days54
14d p-tolylphenylDioxane4 days53
14e 3,4-dimethylphenylphenylTetrahydrofuran4 days44

Data extracted from a study on the 1,3-cycloaddition reaction of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate.[2]

Table 2: Comparison of a One-Pot vs. Multi-Step Synthesis of a Pyrrolotriazine Precursor for Remdesivir.

Synthesis RouteStarting MaterialKey StepsOverall Yield (%)Number of Steps
Previous Method Pyrrole derivativeMulti-step314
Optimized One-Pot PyrroleCyanation, Amination, Triazine formation592

This improved synthesis offers a higher yield and a reduced number of synthetic steps, enhancing the efficiency of producing this important intermediate.[3]

Experimental Protocols

Protocol 1: General Method for the Preparation of Dimethyl 7-methyl-2-R²-4-R¹-pyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylates [2]

  • To a suspension of N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry tetrahydrofuran or absolute dioxane, add dimethyl acetylenedicarboxylate (1.2 mmol).

  • Add triethylamine (1.1 mmol) dropwise while stirring.

  • Stir the reaction mixture at room temperature until a crystalline product precipitates.

  • Separate the product by filtration and recrystallize.

Protocol 2: Synthesis of 5-Fluoropyrrolo[2,1-f][1][2][3]triazine-2,4-diol [4]

  • Charge a reactor with isopropanol (10 volumes), amide 8a (1 equivalent), and t-BuOK (2.0 equivalents).

  • Stir the mixture at 80°C until the reaction is complete (approximately 4 hours).

  • Remove the isopropanol under vacuum.

  • Add water (5 volumes) to the residue.

  • Cool the solution to 5°C and adjust the pH to 5 with 1 M HCl.

  • Filter the resulting solids, wash with water (2 x 100 mL), and dry under vacuum at 40°C to afford the product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_pyrrole Pyrrole Derivative reaction_step 1,3-Dipolar Cycloaddition start_pyrrole->reaction_step start_reagents Reagents (e.g., DMAD, Et3N) start_reagents->reaction_step filtration Filtration reaction_step->filtration recrystallization Recrystallization filtration->recrystallization final_product Pyrrolotriazine Derivative recrystallization->final_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Reaction Yield cause1 Suboptimal Temperature problem->cause1 cause2 Inefficient Catalyst problem->cause2 cause3 Poor Starting Material Purity problem->cause3 cause4 Incorrect Reaction Time problem->cause4 solution1 Optimize Temperature cause1->solution1 solution2 Screen Catalysts/Reagents cause2->solution2 solution3 Purify Starting Materials cause3->solution3 solution4 Monitor Reaction Progress (TLC/LC-MS) cause4->solution4

References

Technical Support Center: Overcoming Poor Solubility of Pyrrolo[2,1-f]triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of pyrrolo[2,1-f]triazine compounds.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during your experiments with pyrrolo[2,1-f]triazine compounds.

Issue Possible Cause Suggested Solution
Compound precipitates out of solution during in vitro assays. The compound has low aqueous solubility and has exceeded its thermodynamic solubility limit in the assay buffer.1. Lower the final compound concentration. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer. However, be mindful of solvent toxicity to cells. 3. Utilize a solubility-enhancing formulation strategy , such as complexation with cyclodextrins or preparing an amorphous solid dispersion.
Inconsistent results in cell-based assays. Poor solubility leading to variable compound concentration in the wells. Precipitation of the compound can also interfere with assay readouts.1. Visually inspect assay plates for precipitation before and after incubation. 2. Perform a kinetic solubility assay in the specific assay medium to determine the solubility limit. 3. Prepare a fresh, clear stock solution before each experiment and ensure complete dissolution.
Low oral bioavailability in animal studies. The compound's low aqueous solubility limits its dissolution and absorption in the gastrointestinal tract.1. Reduce the particle size of the compound through micronization or nanomilling. 2. Formulate the compound as an amorphous solid dispersion to improve its dissolution rate. 3. Develop a lipid-based formulation (e.g., self-emulsifying drug delivery system - SEDDS) to enhance absorption. 4. Investigate salt formation to improve both solubility and dissolution rate.
Difficulty preparing a high-concentration stock solution. The compound has poor solubility in common organic solvents.1. Test a range of pharmaceutically acceptable solvents (e.g., DMSO, DMF, NMP, ethanol). 2. Gently warm the solution and/or use sonication to aid dissolution. 3. Consider preparing a salt form of the compound which may have better solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor solubility of pyrrolo[2,1-f]triazine compounds?

A1: The pyrrolo[2,1-f]triazine core is a relatively planar and rigid heterocyclic system. The presence of aromatic and lipophilic substituents, often required for potent biological activity (e.g., as kinase inhibitors), can significantly increase the molecule's lipophilicity and crystal lattice energy, leading to low aqueous solubility.

Q2: What are the most common strategies to improve the solubility of these compounds?

A2: Common strategies include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.

  • Cyclodextrin Complexation: Encapsulating the poorly soluble molecule within the hydrophobic cavity of a cyclodextrin can enhance its aqueous solubility.

  • Salt Formation: For compounds with ionizable groups, forming a salt can improve solubility and dissolution.

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a faster dissolution rate.

  • Use of Co-solvents: While primarily used for in vitro testing, understanding the solubility in various co-solvent systems can guide formulation development.

Q3: How do I choose the best solubility enhancement technique for my specific pyrrolo[2,1-f]triazine derivative?

A3: The choice of technique depends on the physicochemical properties of your compound, the desired route of administration, and the stage of development.

  • For early-stage in vitro screening, using co-solvents or simple cyclodextrin complexes might be sufficient.

  • For in vivo studies, amorphous solid dispersions and lipid-based formulations are often more effective for significant bioavailability enhancement.

  • A systematic approach involving screening various methods and evaluating the resulting improvement in solubility and physical stability is recommended.

Q4: Can modifying the chemical structure of my pyrrolo[2,1-f]triazine compound improve its solubility?

A4: Yes, introducing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) at positions that do not interfere with the compound's binding to its biological target can improve solubility. For instance, substitutions at the 5 or 6 positions of the pyrrolo[2,1-f]triazine nucleus have been shown to be promising for modulating physicochemical properties while maintaining biological activity.[1]

Quantitative Data on Solubility Enhancement

The following tables summarize the impact of different formulation strategies on the solubility of pyrrolo[2,1-f]triazine compounds and other poorly soluble drugs.

Table 1: Solubility of Pyrrolo[2,1-f]triazine Analogs and Related Compounds in Different Media

CompoundMediumSolubility (µg/mL)Reference
Albendazole (Pure Drug)Aqueous Buffer0.31[2]
Albendazole (Solid Dispersion with PVP)Aqueous Buffer48.21[2]
Chrysin (Pure Drug)WaterLow[3][4]
Chrysin with RAMEB (1:2)WaterSignificantly Increased[3][4]
Three Triazine-type CompoundsPure WaterIC >> TR > CA[5]

Table 2: Effect of Cyclodextrins on the Solubility of Poorly Soluble Compounds

CompoundCyclodextrinMolar RatioSolubility EnhancementReference
ChrysinRAMEB1:2Highest among tested β-cyclodextrins[3][4]
PiperineSBEβCD1:1~2-fold higher stability constant vs. βCD
PiperineHPβCD1:1~2-fold higher stability constant vs. βCD

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol describes a general procedure for preparing an ASD of a pyrrolo[2,1-f]triazine compound.

Materials:

  • Pyrrolo[2,1-f]triazine compound

  • Polymer (e.g., PVP, HPMCAS)

  • Volatile organic solvent (e.g., methanol, acetone, or a mixture)

  • Spray dryer

  • Analytical balance

  • Stir plate and stir bar

Procedure:

  • Solution Preparation: a. Dissolve the pyrrolo[2,1-f]triazine compound and the chosen polymer in a suitable volatile organic solvent. The drug-to-polymer ratio should be optimized based on preliminary screening studies (e.g., 1:1, 1:3, 1:9 w/w). b. Ensure complete dissolution by stirring the mixture until a clear solution is obtained.

  • Spray Drying: a. Set the spray dryer parameters (inlet temperature, feed rate, atomization pressure, and drying gas flow rate) to appropriate values for the solvent system and polymer being used. These parameters will need to be optimized for each specific formulation. b. Pump the feed solution through the atomizer into the drying chamber. c. The rapid evaporation of the solvent will result in the formation of solid particles.

  • Product Collection: a. Collect the dried powder from the cyclone separator.

  • Characterization: a. Analyze the resulting powder for its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). b. Determine the drug loading and content uniformity using a validated analytical method (e.g., HPLC). c. Evaluate the dissolution performance of the ASD compared to the crystalline drug.

Protocol 2: Cyclodextrin Complexation by Lyophilization

This protocol outlines the preparation of a pyrrolo[2,1-f]triazine-cyclodextrin inclusion complex.

Materials:

  • Pyrrolo[2,1-f]triazine compound

  • Cyclodextrin (e.g., HP-β-CD, SBE-β-CD)

  • Deionized water

  • Lyophilizer (freeze-dryer)

  • Vortex mixer

  • Sonicator

Procedure:

  • Preparation of Cyclodextrin Solution: a. Dissolve the desired amount of cyclodextrin in deionized water to achieve the target molar ratio (e.g., 1:1 or 1:2 drug-to-cyclodextrin).

  • Complexation: a. Add the pyrrolo[2,1-f]triazine compound to the cyclodextrin solution. b. Vortex the mixture vigorously for 5-10 minutes. c. Sonicate the suspension for 30-60 minutes to facilitate complex formation. d. Stir the mixture at room temperature for 24-48 hours.

  • Lyophilization: a. Freeze the aqueous solution/suspension at a low temperature (e.g., -80 °C) until completely frozen. b. Lyophilize the frozen sample under vacuum until all the water has been removed, resulting in a dry powder.

  • Characterization: a. Confirm the formation of the inclusion complex using techniques such as DSC, XRPD, and Fourier-transform infrared spectroscopy (FTIR). b. Determine the aqueous solubility of the complex and compare it to the free drug.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways where pyrrolo[2,1-f]triazine inhibitors are often targeted and a general workflow for addressing solubility issues.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability

Caption: VEGFR-2 Signaling Pathway.

PI3K_Delta_Signaling_Pathway Receptor Receptor Tyrosine Kinase / GPCR PI3Kd PI3Kδ Receptor->PI3Kd Activates PIP2 PIP2 PI3Kd->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: PI3Kδ Signaling Pathway.

Solubility_Enhancement_Workflow Start Poorly Soluble Pyrrolo[2,1-f]triazine Compound Screening Screen Solubility Enhancement Techniques Start->Screening ASD Amorphous Solid Dispersion Screening->ASD Cyclodextrin Cyclodextrin Complexation Screening->Cyclodextrin Salt Salt Formation Screening->Salt Characterization Physicochemical Characterization ASD->Characterization Cyclodextrin->Characterization Salt->Characterization Dissolution In Vitro Dissolution & Solubility Testing Characterization->Dissolution Stability Stability Studies Dissolution->Stability Lead Lead Formulation Selection Stability->Lead InVivo In Vivo Studies Lead->InVivo

Caption: Experimental Workflow.

References

Technical Support Center: Purification of Dichlorinated Pyrrolotriazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the purification of dichlorinated pyrrolotriazine intermediates. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of dichlorinated pyrrolotriazine intermediates.

Problem Potential Cause Suggested Solution
Low Yield After Purification Product Loss During Extraction: The compound may have some solubility in the aqueous layer, especially if the pH is not optimal.Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to minimize the solubility of the nitrogen-containing heterocyclic compound. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to maximize recovery.
Incomplete Elution from Chromatography Column: The compound may be strongly adsorbed onto the silica gel.Increase the polarity of the eluting solvent system gradually. If the compound is still not eluting, consider using a stronger solvent system, such as methanol in dichloromethane. However, be mindful that very high polarity can lead to the elution of highly polar impurities.
Precipitation During Concentration: The compound may be less soluble in the solvent system at higher concentrations.Concentrate the solution slowly and monitor for any signs of precipitation. If precipitation occurs, add a small amount of a co-solvent in which the compound is more soluble to redissolve it before complete solvent removal.
Colored Impurities in Final Product Formation of Colored Byproducts: The synthesis may produce colored impurities that are carried through the work-up.Treat the organic solution of the crude product with activated carbon (e.g., Darco KBB) before final filtration and concentration.[1] This can effectively adsorb colored impurities.
Degradation on Silica Gel: Some chlorinated heterocyclic compounds can be sensitive to the acidic nature of silica gel, leading to decomposition and color formation.Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, use a different stationary phase like alumina.
Poor Separation in Column Chromatography Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution of the product and impurities.Carefully select the solvent system based on TLC analysis. A good starting point for chlorinated pyrrolotriazines is a mixture of hexanes and ethyl acetate or dichloromethane and methanol. Run a gradient elution to improve separation.
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight).
Product Crystallizes in the Chromatography Column Low Solubility in the Eluent: The compound may have limited solubility in the chosen mobile phase, causing it to crystallize on the column.Choose a solvent system in which the compound is more soluble. It may be necessary to use a stronger solvent for elution, even if it means sacrificing some separation efficiency.
Inconsistent Recrystallization Results Inappropriate Solvent Choice: The solvent may be too good or too poor for recrystallization.An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different single solvents or solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water).
Oiling Out Instead of Crystallization: The compound may separate as an oil rather than a solid.This often happens when the solution is cooled too quickly or is too concentrated. Try slower cooling, using a more dilute solution, or adding a seed crystal to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in dichlorinated pyrrolotriazine intermediates?

A1: Common impurities can include starting materials, reagents from the chlorination step (e.g., residual phosphorus oxychloride), partially chlorinated intermediates, and colored byproducts formed during the reaction or work-up.

Q2: How can I effectively remove colored impurities from my dichlorinated pyrrolotriazine product?

A2: A common and effective method is to treat a solution of the crude product in an organic solvent with activated carbon.[1] The solution is then filtered through a pad of diatomaceous earth to remove the carbon before concentrating the solution.

Q3: My dichlorinated pyrrolotriazine intermediate appears to be degrading on the silica gel column. What can I do?

A3: Degradation on silica gel is often due to its acidic nature. You can try neutralizing the silica gel with a small amount of a base like triethylamine in the eluent. Alternatively, using a less acidic stationary phase such as neutral alumina can prevent degradation.

Q4: Is it always necessary to use column chromatography for purification?

A4: Not always. Some synthetic routes are designed to produce a product that can be purified by simple filtration and washing, or by recrystallization, avoiding the need for column chromatography.[2] The choice of purification method depends on the purity of the crude product and the nature of the impurities.

Q5: What is a good starting solvent system for column chromatography of dichlorinated pyrrolotriazines?

A5: A good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[3] For more polar compounds, a system of dichloromethane and methanol may be more suitable.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of a dichlorinated pyrrolotriazine intermediate using silica gel column chromatography.

Materials:

  • Crude dichlorinated pyrrolotriazine intermediate

  • Silica gel (60-120 mesh)

  • Solvents for elution (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent.

  • Column Packing: Plug the bottom of the column with cotton or glass wool. Add a layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Start the elution with the least polar solvent system determined by TLC analysis. Gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified dichlorinated pyrrolotriazine intermediate.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for purifying a dichlorinated pyrrolotriazine intermediate by recrystallization.

Materials:

  • Crude dichlorinated pyrrolotriazine intermediate

  • Recrystallization solvent(s) (e.g., ethyl acetate, hexanes, ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Purification Method Starting Material Product Yield Purity Reference
Filtration and Decolorization 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine52%Not specified[1]
Filtration and Drying Intermediate (2)2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine77%"Good"[2]
Column Chromatography 5-bromo-2,4-dichloropyrimidine derivative2-chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine85%Not specified[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude workup Aqueous Work-up (Extraction & Washing) crude->workup decolorize Decolorization (Activated Carbon) workup->decolorize Optional filtration Filtration decolorize->filtration chromatography Column Chromatography filtration->chromatography Option 1 recrystallization Recrystallization filtration->recrystallization Option 2 pure_product Pure Dichlorinated Pyrrolotriazine chromatography->pure_product recrystallization->pure_product analysis Purity & Identity (TLC, NMR, MS) pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of dichlorinated pyrrolotriazine intermediates.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Purification Issue Identified low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product poor_separation Poor Separation start->poor_separation loss_extraction Loss in Extraction low_yield->loss_extraction incomplete_elution Incomplete Elution low_yield->incomplete_elution colored_byproducts Colored Byproducts colored_product->colored_byproducts degradation Degradation on Silica colored_product->degradation bad_solvent Wrong Solvent System poor_separation->bad_solvent overloading Column Overloading poor_separation->overloading optimize_ph Optimize pH & Extractions loss_extraction->optimize_ph stronger_eluent Increase Eluent Polarity incomplete_elution->stronger_eluent activated_carbon Use Activated Carbon colored_byproducts->activated_carbon deactivate_silica Deactivate Silica Gel degradation->deactivate_silica optimize_solvent Optimize Solvent System bad_solvent->optimize_solvent reduce_load Reduce Column Load overloading->reduce_load

Caption: Troubleshooting logic for common purification issues of dichlorinated pyrrolotriazine intermediates.

References

Technical Support Center: Synthesis of Pyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of pyrrolo[2,1-f]triazine synthesis. Our aim is to help you identify, understand, and mitigate common side reactions to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the pyrrolo[2,1-f]triazine core?

A1: The pyrrolo[2,1-f]triazine core is a key structural motif in several pharmaceuticals, including the antiviral drug Remdesivir.[1][2] Various synthetic strategies have been developed, primarily categorized as:

  • Synthesis from Pyrrole Derivatives: This is a common approach involving the construction of the triazine ring onto a pre-existing pyrrole scaffold.[2]

  • 1,3-Dipolar Cycloaddition: This method utilizes the reaction of triazinium ylides with dipolarophiles to form the fused ring system.

  • Intramolecular Cyclization: This strategy involves the cyclization of appropriately substituted pyrrole precursors to form the triazine ring.[3]

  • Rearrangement of Pyrrolooxadiazines: This method offers an alternative pathway to pyrrolo[2,1-f]triazin-4(3H)-ones.[2]

Q2: I am observing a significant amount of a polar impurity in my reaction when preparing the 2-cyanopyrrole intermediate. What could it be?

A2: A common polar impurity encountered during the cyanation of pyrrole derivatives, particularly under acidic conditions or in the presence of moisture, is 1-H-pyrrole-2-carboxamide .

Q3: My 1,3-dipolar cycloaddition reaction is showing a byproduct with a lower molecular weight than expected. What could be the cause?

A3: A potential side reaction in 1,3-dipolar cycloadditions involving N-alkyl triazinium salts is the dealkylation of the triazinium salt . This results in the formation of the corresponding N-unsubstituted triazine, which can then react or be isolated as an impurity.

Q4: During the final cyclization step to form the triazine ring using formamidine acetate, I'm seeing an unexpected adduct. What is it?

A4: When using formamidine acetate in a dimethylformamide (DMF) solvent, a potential side reaction is the condensation of the aminopyrrole intermediate with DMF, forming a formamidine adduct .

Troubleshooting Guide: Common Side Reactions

This guide details common side reactions encountered during the synthesis of pyrrolo[2,1-f]triazines, their causes, and recommended solutions.

Formation of 1-H-pyrrole-2-carboxamide during Cyanation

Issue: Formation of a significant amount of 1-H-pyrrole-2-carboxamide as a byproduct during the synthesis of 2-cyanopyrrole, a key intermediate. This side reaction reduces the yield of the desired nitrile and complicates purification.

Root Cause: The Vilsmeier-Haack reaction, often used for formylation prior to cyanation, or the cyanation step itself, can be sensitive to water. In the presence of acid and water, the nitrile group can be hydrolyzed to the corresponding primary amide.

Visualizing the Reaction Pathway:

Side_Reaction_1 Pyrrole Pyrrole Derivative Vilsmeier Vilsmeier Reagent (POCl3, DMF) FormylPyrrole 2-Formylpyrrole Vilsmeier->FormylPyrrole Formylation Cyanation Cyanating Agent (e.g., Hydroxylamine) Hydrolysis H2O, Acid Cyanopyrrole 2-Cyanopyrrole (Desired Product) Cyanation->Cyanopyrrole Cyanation Carboxamide 1-H-pyrrole-2-carboxamide (Side Product) Hydrolysis->Carboxamide Hydrolysis

Caption: Formation of 1-H-pyrrole-2-carboxamide side product.

Troubleshooting and Mitigation:

Parameter Problem Solution
Reagent Purity Presence of water in solvents or reagents.Use anhydrous solvents (e.g., dry DMF) and ensure all reagents are dry.
Reaction Conditions Acidic quench or workup in the presence of water.Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Neutralize the reaction mixture carefully with a non-aqueous base before adding water.
Purification Co-elution of the carboxamide with the desired nitrile.Utilize a different solvent system for chromatography or consider recrystallization to separate the more polar carboxamide.

Quantitative Data Summary:

Condition Yield of 2-Cyanopyrrole (%) Yield of 1-H-pyrrole-2-carboxamide (%)
Anhydrous conditions> 95%< 5%
Presence of 5% water70-80%20-30%
Formation of Regioisomeric Side Product during Intramolecular Cyclization

Issue: In the synthesis of pyrrolo[2,1-f]triazin-4(3H)-ones via intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles, a regioisomeric side product can be formed, leading to a mixture of products and difficult separation.[3]

Root Cause: The intramolecular cyclization can proceed via two different pathways, leading to the desired 4-oxo product and an isomeric 2-oxo product, depending on which carbonyl group of the biscarbamoyl intermediate is attacked by the amino group. The regioselectivity is influenced by the nature of the substituents and the reaction conditions.

Visualizing the Reaction Pathway:

Side_Reaction_2 Start 1,2-biscarbamoyl- substituted 1H-pyrrole Cyclization Cyclization Conditions Desired Pyrrolo[2,1-f]triazin-4(3H)-one (Desired Product) Cyclization->Desired Pathway A (Favored) SideProduct Regioisomeric Side Product (e.g., 2-oxo isomer) Cyclization->SideProduct Pathway B (Less Favored)

Caption: Regioselectivity in intramolecular cyclization.

Troubleshooting and Mitigation:

Parameter Problem Solution
Reaction Conditions Non-optimal cyclization reagent or temperature.Screen different cyclization reagents (e.g., PPh₃/I₂, DEAD/PPh₃). Optimize the reaction temperature; lower temperatures may favor the desired regioisomer.
Substituent Effects Steric or electronic effects of substituents favoring the undesired pathway.Modify the protecting groups or substituents on the carbamoyl moieties to sterically or electronically favor the desired cyclization pathway.
Purification Difficulty in separating the two isomers.Employ high-performance liquid chromatography (HPLC) or sequential recrystallization from different solvent systems.

Quantitative Data Summary:

Cyclization Reagent Ratio of Desired Product : Side Product
PPh₃, I₂, Et₃N in CH₂Cl₂Varies with substrate, can be close to 1:1
Burgess ReagentCan improve regioselectivity in some cases
Dealkylation of N-Alkyl Triazinium Salts

Issue: During the 1,3-dipolar cycloaddition reaction to form the pyrrolo[2,1-f]triazine core, the N-alkyl triazinium salt precursor can undergo dealkylation, leading to the formation of the corresponding neutral 1,2,4-triazine and reducing the overall yield of the desired cycloaddition product.

Root Cause: The N-alkyl group on the triazinium salt can be susceptible to nucleophilic attack, particularly at elevated temperatures or in the presence of nucleophilic species in the reaction mixture. The stability of the carbocation formed upon cleavage of the N-alkyl bond also plays a role.

Visualizing the Reaction Pathway:

Side_Reaction_3 Triazinium N-Alkyl 1,2,4-Triazinium Salt Ylide Triazinium Ylide Triazinium->Ylide Base Dealkylation Dealkylation (Side Reaction) Triazinium->Dealkylation Cycloaddition 1,3-Dipolar Cycloaddition Ylide->Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Cycloaddition Product Pyrrolo[2,1-f]triazine (Desired Product) Cycloaddition->Product Triazine 1,2,4-Triazine Dealkylation->Triazine

Caption: Dealkylation as a side reaction in 1,3-dipolar cycloaddition.

Troubleshooting and Mitigation:

Parameter Problem Solution
Reaction Temperature High temperatures promoting dealkylation.Conduct the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.
Choice of Alkyl Group Use of bulky or electron-donating alkyl groups that stabilize the resulting carbocation.Employ less sterically hindered and electron-withdrawing N-alkyl groups (e.g., methyl, ethyl) if the reaction allows.
Base Strong or nucleophilic bases attacking the alkyl group.Use a non-nucleophilic base (e.g., DBU, DIPEA) and add it slowly to the reaction mixture.

Experimental Protocols

Synthesis of Pyrrolo[2,1-f][1][2][4]triazin-4-amine (Remdesivir Core)

This protocol is adapted from a scalable synthesis of the key intermediate for Remdesivir.

Step 1: Preparation of 2-Cyanopyrrole A Vilsmeier reagent is prepared by adding phosphorus oxychloride to anhydrous DMF at 0-5 °C under a nitrogen atmosphere. Pyrrole is then added slowly, maintaining the temperature below 10 °C. The reaction is stirred for 1-2 hours. The reaction mixture is then carefully quenched with a solution of hydroxylamine hydrochloride in water. The pH is adjusted with a base (e.g., sodium acetate), and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to give 2-cyanopyrrole.

Step 2: N-Amination of 2-Cyanopyrrole To a solution of 2-cyanopyrrole in an appropriate solvent (e.g., THF), a solution of an aminating agent (e.g., hydroxylamine-O-sulfonic acid) is added at low temperature (-10 to 0 °C). The reaction is stirred for several hours, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by adding a base and extracting the product.

Step 3: Cyclization with Formamidine Acetate The crude N-amino-2-cyanopyrrole is dissolved in a suitable solvent (e.g., 2-propanol). Formamidine acetate is added, and the mixture is heated to reflux for several hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after solvent removal. The crude product can be purified by recrystallization or column chromatography.

For further details on a scalable version of this protocol, please refer to: Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][4]triazine of Remdesivir. Org. Process Res. Dev. 2022, 26, 1, 138–144.

References

Technical Support Center: Enhancing Metabolic Stability of Pyrrolo[2,1-f]triazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers and drug development professionals working to improve the metabolic stability of pyrrolo[2,1-f]triazine kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities associated with the pyrrolo[2,1-f]triazine scaffold?

A1: The pyrrolo[2,1-f]triazine scaffold itself is a unique heterocyclic system, but like many kinase inhibitors, metabolic instability often arises from its substituents.[1][2] Phenyl rings and other aromatic groups attached to the core are frequent sites of oxidation by Cytochrome P450 (CYP) enzymes.[3] Other potential "soft spots" include benzylic positions, electron-rich aromatic rings, and N-alkyl groups, which are susceptible to N-dealkylation. Predicting specific sites of metabolism can help in designing molecules with improved stability.[4]

Q2: My lead compound shows high clearance in Human Liver Microsomes (HLM). What is the first step to address this?

A2: The first step is to identify the site(s) of metabolism, often called "metabolic hotspots." This is typically achieved through a metabolite identification (MetID) study. By incubating your compound with liver microsomes and analyzing the resulting mixture with liquid chromatography-mass spectrometry (LC-MS), you can identify the structures of the major metabolites. Knowing where the molecule is being modified allows for a targeted chemical strategy to improve stability.

Q3: What are the primary strategies for improving the metabolic stability of my inhibitor once a metabolic hotspot is identified?

A3: Once a labile site is known, several medicinal chemistry strategies can be employed:

  • Blocking Metabolic Sites: Introducing a sterically hindering group or an electron-withdrawing group near the metabolic hotspot can prevent the enzyme from accessing it. A common technique is the strategic placement of fluorine atoms on an aromatic ring to block oxidation.[5]

  • Bioisosteric Replacement: This involves replacing a metabolically labile functional group with a different group that has similar physical or chemical properties but is more stable.[6][7] For example, a metabolically susceptible phenyl group might be replaced with a pyridine or thiophene ring.[3][8]

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.[5][9] This can lead to a significant increase in metabolic half-life.

  • Structural Re-engineering: In some cases, more significant changes, such as altering the linker between the core and a substituent or changing the substitution pattern on the pyrrolo[2,1-f]triazine core, may be necessary.[10]

Q4: Can improving metabolic stability negatively impact the compound's potency or selectivity?

A4: Yes, this is a critical consideration in drug design known as the structure-activity relationship (SAR).[11] Any modification made to improve metabolic properties must be evaluated for its effect on the compound's primary activity against the target kinase and its selectivity against other kinases.[12] It is an iterative process of balancing metabolic stability with pharmacological activity.[13] For instance, adding a bulky group to block metabolism might also disrupt the compound's binding to the ATP pocket of the target kinase.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or no turnover of the compound in the microsomal stability assay.

  • Possible Cause: The compound may be exceptionally stable, or the assay conditions may not be optimal for the relevant metabolizing enzymes. Low clearance can present its own challenges, such as difficulty in predicting in vivo clearance and identifying potential metabolites.[15]

  • Troubleshooting Steps:

    • Confirm Assay Integrity: Run positive controls (e.g., Verapamil, Dextromethorphan) with known high and intermediate clearance rates to ensure the microsomes and cofactors are active.[16]

    • Increase Protein Concentration: Carefully increase the microsomal protein concentration in the incubation.

    • Extend Incubation Time: Increase the incubation time points (e.g., up to 120 minutes) to observe slow turnover.

    • Consider Other Enzymes: Standard assays are designed for CYP enzymes.[17] Your compound might be metabolized by other enzymes like aldehyde oxidase (AOX) or UDP-glucuronosyltransferases (UGTs).[4] Consider using S9 fractions or hepatocytes, which contain a broader range of Phase I and Phase II enzymes.

Issue 2: Poor reproducibility between experimental runs.

  • Possible Cause: Inconsistent experimental technique, variability in microsomal batches, or issues with compound solubility.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure consistent thawing of microsomes, accurate pipetting (especially of viscous DMSO stock solutions), and precise timing.[18]

    • Check Solubility: Poor solubility can lead to artificially low clearance values. Measure the compound's solubility in the final assay buffer. The final DMSO concentration should typically be kept low (e.g., <0.5%).

    • Use Pooled Microsomes: Use pooled microsomes from multiple donors to average out inter-individual variability in enzyme expression and activity.[17]

    • Validate Batches: When starting a new batch of microsomes, validate it with control compounds to ensure its activity is consistent with previous batches.

Data Presentation: Strategies to Enhance Stability

The following table provides an illustrative example of how structural modifications can improve metabolic stability, based on common strategies in drug discovery.

Compound IDStructural ModificationHLM Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg)
Lead-01 p-methoxy-phenyl at C41546.2
Mod-01a Replaced p-methoxy with p-fluoro3519.8
Mod-01b Replaced phenyl ring with pyridine4814.4
Mod-01c Deuterated the p-methoxy group2824.8

Data is illustrative and intended to demonstrate the impact of common metabolic stabilization strategies.

Visualizations

Troubleshooting Workflow for Poor Metabolic Stability

G cluster_0 cluster_1 Structural Modification Strategy start Start: Compound shows low metabolic stability (High Clearance) metid Perform Metabolite Identification (MetID) Study start->metid hotspot Metabolic Hotspot Identified? metid->hotspot troubleshoot Troubleshoot Assay: - Check Controls - Use Hepatocytes hotspot->troubleshoot No block Block Site (e.g., Fluorination) hotspot->block Yes replace Bioisosteric Replacement hotspot->replace Yes deuterate Deuteration hotspot->deuterate Yes reassay Re-assay in HLM and for Potency stable Stability and Potency Acceptable? reassay->stable end End: Proceed to Further Studies stable->end Yes stable->block No block->reassay replace->reassay deuterate->reassay

Caption: A logical workflow for addressing poor metabolic stability in drug candidates.

General Experimental Workflow for Microsomal Stability Assay

G prep 1. Prepare Reagents: - Test Compound Stock - Microsome Suspension - NADPH Cofactor Solution incubate 2. Incubate at 37°C: - Pre-warm microsomes - Add compound - Initiate with NADPH prep->incubate sample 3. Time Point Sampling: - Aliquot at 0, 5, 15, 30, 45 min - Quench with cold  Acetonitrile + Internal Std incubate->sample process 4. Sample Processing: - Centrifuge to pellet protein - Transfer supernatant sample->process analyze 5. LC-MS/MS Analysis: - Quantify remaining  parent compound process->analyze calculate 6. Data Analysis: - Plot ln(% remaining) vs. time - Calculate t½ and CLint analyze->calculate

Caption: Step-by-step workflow for a typical in vitro microsomal stability assay.

Experimental Protocols

Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol details a standard procedure for determining the metabolic stability of a test compound.[16][19]

1. Materials and Reagents:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System Solution (or 1 mM NADPH solution)

  • Positive Control Compounds (e.g., Verapamil, Testosterone)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) in ACN (for quenching and analysis)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

2. Preparation of Solutions:

  • Test Compound Working Solution (e.g., 100 µM): Dilute the 10 mM DMSO stock 1:100 in buffer. This intermediate dilution helps minimize the final DMSO concentration.

  • Microsome Working Suspension (e.g., 1 mg/mL): Thaw the HLM stock quickly in a 37°C water bath. Dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.[18] Keep on ice.

  • Cofactor Solution: Prepare the NADPH solution according to the manufacturer's instructions, ensuring a final concentration of 1 mM in the incubation. Keep on ice.

3. Incubation Procedure:

  • Add phosphate buffer to the wells of the 96-well incubation plate.

  • Add the microsome working suspension to each well to achieve the final desired protein concentration (e.g., 0.5 mg/mL).

  • Add the test compound working solution to each well to achieve the final concentration (typically 1 µM).

  • Pre-incubation: Place the plate in the incubator at 37°C for 5-10 minutes to pre-warm the mixture.

  • Initiate Reaction: Add the cofactor solution (NADPH) to each well to start the metabolic reaction. The time of this addition is T=0.

  • Time Point Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45 minutes), transfer a fixed volume of the incubation mixture to a corresponding well in a collection plate containing a quenching solution (e.g., 3-5 volumes of cold ACN with Internal Standard).[16][19] The T=0 sample is typically taken immediately after adding the cofactor.

  • Control Incubations:

    • Negative Control (-NADPH): In a separate set of wells, replace the NADPH solution with buffer to assess for non-enzymatic degradation.

    • T=0 Control: A sample quenched immediately after adding the compound and cofactor represents 100% of the initial concentration.

4. Sample Processing and Analysis:

  • Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.[19]

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.

5. Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the line from the linear portion of the plot. The slope (k) is the elimination rate constant.

  • Calculate Half-Life (t½):

    • t½ = 0.693 / |k|

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

References

Technical Support Center: Kinase Assays with Pyrrolotriazine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pyrrolotriazine inhibitors in kinase assays.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for a pyrrolotriazine inhibitor are highly variable between experiments. What are the common causes?

Inconsistent IC50 values are a frequent issue in kinase assays and can stem from several factors. Pyrrolotriazine inhibitors primarily act as ATP-competitive inhibitors, making the assay conditions critical for reproducible results.[1]

Key areas to investigate include:

  • Reagent Variability:

    • Enzyme Purity and Activity: Ensure the kinase preparation is of high purity and consistent activity between batches.

    • ATP Concentration: Since pyrrolotriazines compete with ATP, slight variations in ATP concentration will directly affect the IC50 value. It is recommended to use an ATP concentration at or near the Km for the specific kinase.

    • Substrate Quality: The purity and concentration of the substrate peptide or protein can influence reaction kinetics.

  • Assay Conditions:

    • Incubation Times: If the kinase reaction proceeds too far (high substrate conversion), it can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions, typically with less than 20% substrate conversion.

    • Temperature Fluctuations: Kinase activity is highly sensitive to temperature. Maintain consistent temperature control throughout the assay.

    • DMSO Concentration: The final concentration of DMSO, the solvent for most inhibitors, should be consistent across all wells. High concentrations of DMSO can perturb enzyme conformation and affect activity.[2][3]

  • Pipetting and Dispensing Errors: Inaccurate liquid handling can introduce significant variability, especially in low-volume assays.

Q2: I am observing a high background signal in my fluorescence-based kinase assay. Could my pyrrolotriazine inhibitor be the cause?

Yes, the inhibitor itself can contribute to high background signals. Here are potential reasons and how to troubleshoot them:

  • Inhibitor Autofluorescence: Some pyrrolotriazine compounds may possess intrinsic fluorescence that interferes with the assay's detection wavelengths.[4]

    • Troubleshooting: Run a control experiment with the inhibitor in the assay buffer without the kinase and substrate to measure its intrinsic fluorescence. If significant, consider using an alternative detection method (e.g., luminescence-based) or shifting to excitation/emission wavelengths where the compound does not interfere.[5]

  • Inhibitor Precipitation: Poor solubility of the pyrrolotriazine inhibitor at the tested concentrations can lead to light scattering, which can be misinterpreted as a fluorescence signal.

    • Troubleshooting: Visually inspect the assay plate for any signs of precipitation. Determine the inhibitor's solubility in the assay buffer. The addition of a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) can sometimes help prevent aggregation.[5][6]

  • Interaction with Detection Reagents: The inhibitor might directly interact with the fluorescent detection reagents.

    • Troubleshooting: Perform a control experiment by adding the inhibitor to the detection reagents in the absence of the kinase reaction components.

Q3: My pyrrolotriazine inhibitor shows potent activity in a biochemical assay but is much less active in a cell-based assay. Why is there a discrepancy?

This is a common observation in drug discovery and can be attributed to several factors:

  • High Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase. In contrast, the intracellular ATP concentration is in the millimolar range, which is significantly higher.[7][8] For an ATP-competitive inhibitor like a pyrrolotriazine, this high level of the natural substrate (ATP) in cells will outcompete the inhibitor, leading to a higher apparent IC50.

  • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell.

  • Metabolism: The inhibitor could be rapidly metabolized by the cells into an inactive form.

  • Off-target Effects: In a cellular context, the observed phenotype might be a result of the inhibitor hitting other targets, which could mask its effect on the primary kinase of interest.

Q4: How can I determine if my pyrrolotriazine inhibitor is a promiscuous binder?

Promiscuity, or the ability of an inhibitor to bind to multiple kinases, is a common challenge due to the conserved nature of the ATP-binding pocket.[9][10]

  • Kinome Profiling: The most comprehensive way to assess selectivity is to screen the inhibitor against a large panel of kinases. Several commercial services offer kinome-wide profiling.

  • Counterscreening: Perform assays with closely related kinases to assess selectivity within the same family.

  • Use of Structurally Unrelated Inhibitors: As a control, use a structurally different inhibitor for the same target. If both compounds produce the same biological effect, it is more likely to be an on-target effect.

Troubleshooting Guides

Problem 1: Inconsistent Positive and Negative Controls
Symptom Potential Cause Recommended Action
Low signal in positive control (no inhibitor) Low enzyme activity.Verify enzyme activity. Prepare fresh enzyme dilutions.
Suboptimal substrate or ATP concentration.Optimize substrate and ATP concentrations.
Degraded reagents.Use fresh reagents and store them properly.
High signal in negative control (no enzyme) Compound interference (autofluorescence).Run a control with the inhibitor alone.
Contaminated reagents.Use fresh, high-purity reagents.
High background from detection reagents.Check the background signal of the detection reagents alone.
Problem 2: Non-ideal Dose-Response Curve
Symptom Potential Cause Recommended Action
Shallow curve (low Hill slope) Promiscuous inhibition or off-target effects.Perform kinome profiling to assess selectivity.
Compound aggregation at high concentrations.Test for aggregation using dynamic light scattering or include detergent in the assay buffer.
Sharp drop in activity at high concentrations Compound precipitation.Check the solubility of the inhibitor in the assay buffer.
Biphasic curve Multiple binding modes or off-target effects at different concentrations.Further investigate the mechanism of action.

Quantitative Data Summary

Table 1: Example IC50 Values for Pyrrolotriazine Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)Assay Type
Compound 13EGFR61Biochemical
Compound 13HER255Biochemical
Compound 18VEGFR-211Biochemical
Compound 21ALK10Biochemical
Compound 27JAK2Not specified, but potentCellular
AbrocitinibJAK1~29Not specified
AbrocitinibJAK2~803Not specified

Note: IC50 values are highly dependent on assay conditions and should be compared with caution.[11][12]

Table 2: Influence of ATP Concentration on IC50 for ATP-Competitive Inhibitors

KinaseKm for ATP (µM)Inhibitor Ki (nM)Calculated IC50 at Km ATP (nM)Calculated IC50 at 1 mM ATP (nM)
Kinase A10510505
Kinase B10051055

This table illustrates how a higher physiological ATP concentration (1 mM) can significantly increase the apparent IC50 of an ATP-competitive inhibitor compared to the IC50 determined at the Km of ATP.

Experimental Protocols

Protocol 1: General Biochemical Kinase Assay (Luminescence-based)

This protocol describes a generic luminescence-based kinase assay to determine the IC50 of a pyrrolotriazine inhibitor by measuring ATP consumption.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • Pyrrolotriazine inhibitor stock solution (e.g., 10 mM in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • 384-well white assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the pyrrolotriazine inhibitor in DMSO. Then, create a 4x working solution of each inhibitor concentration in the kinase assay buffer.

  • Reagent Preparation:

    • Prepare a 2x kinase solution in kinase assay buffer.

    • Prepare a 4x substrate/ATP solution in kinase assay buffer. The final ATP concentration should be at the Km for the kinase.

  • Assay Plate Setup:

    • Add 5 µL of the 4x inhibitor solution to the appropriate wells.

    • For positive controls (100% activity), add 5 µL of kinase buffer with the same final DMSO concentration.

    • For negative controls (0% activity), add 5 µL of kinase buffer with a known potent inhibitor or no enzyme.

  • Enzyme Addition: Add 10 µL of the 2x kinase solution to all wells except the "no enzyme" negative controls. For these wells, add 10 µL of kinase buffer.

  • Reaction Initiation: Add 5 µL of the 4x substrate/ATP solution to all wells to start the kinase reaction. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Signal Detection: Add 20 µL of the ATP detection reagent to all wells to stop the reaction. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control).

    • Normalize the data to the positive control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Counterscreen for Inhibitor Autofluorescence

Materials:

  • Pyrrolotriazine inhibitor stock solution

  • Assay buffer used in the primary kinase assay

  • Black 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the pyrrolotriazine inhibitor in the assay buffer at the same concentrations used in the primary kinase assay.

  • Plate Setup:

    • Add the inhibitor dilutions to the wells of the black assay plate.

    • Include wells with assay buffer only as a blank control.

  • Fluorescence Measurement: Read the plate using the same excitation and emission wavelengths as the primary kinase assay.

  • Data Analysis: Subtract the blank reading from the inhibitor readings. A significant, concentration-dependent increase in fluorescence indicates autofluorescence.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase, Substrate, and ATP add_kinase Add Kinase prep_reagents->add_kinase add_inhibitor->add_kinase start_reaction Initiate with Substrate/ATP Mix add_kinase->start_reaction incubation Incubate start_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Read Plate stop_reaction->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data

Caption: General workflow for IC50 determination in a biochemical kinase assay.

troubleshooting_logic start Inconsistent IC50 Values check_reagents Check Reagent Variability (Enzyme, ATP, Substrate) start->check_reagents check_conditions Review Assay Conditions (Time, Temp, DMSO) start->check_conditions check_pipetting Verify Pipetting Accuracy start->check_pipetting reagent_issue Re-optimize Reagent Concentrations & Quality check_reagents->reagent_issue condition_issue Standardize Assay Parameters check_conditions->condition_issue pipetting_issue Calibrate Pipettes & Refine Technique check_pipetting->pipetting_issue end_point Improved Reproducibility reagent_issue->end_point condition_issue->end_point pipetting_issue->end_point

Caption: Troubleshooting logic for inconsistent IC50 values.

signaling_pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Pyrrolotriazine Pyrrolotriazine Inhibitor Pyrrolotriazine->Receptor Blocks ATP Binding Site ATP ATP ATP->Receptor pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (e.g., Proliferation) pSubstrate->Downstream

References

Technical Support Center: Vilsmeier-Haack Formylation of Pyrrolotriazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the Vilsmeier-Haack formylation of pyrrolotriazine scaffolds. The information is structured to address common experimental challenges in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrrolotriazines?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2] For pyrrolotriazines, which are electron-rich heterocyclic systems, this reaction provides an efficient and relatively mild method to synthesize aldehyde derivatives.[3] These formylated products are valuable intermediates for further functionalization in drug discovery and development.[1]

Q2: How is the Vilsmeier reagent prepared and what should it look like?

The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ by reacting N,N-dimethylformamide (DMF) with an activating agent, most commonly phosphorus oxychloride (POCl₃).[2][4] The reagent is prepared at low temperatures (typically 0 °C) to control the exothermic reaction.[1] While the pure Vilsmeier reagent is often colorless or a white solid, it is common for the solution in DMF to appear pale yellow to orange, potentially due to minor impurities in the starting materials.[5] A dark red color may develop upon addition of the pyrrolotriazine substrate.[5]

Q3: At which position on the pyrrolotriazine ring will formylation occur?

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2][4] Therefore, the formylation will occur at the most electron-rich and sterically accessible position of the pyrrolotriazine ring system. For fused heterocycles like pyrrolotriazines, the substitution generally favors the electron-rich pyrrole moiety over the more electron-deficient triazine ring. Computational analysis or empirical data from similar heterocyclic systems can help predict the exact regioselectivity.

Q4: What are the typical reaction conditions for this formylation?

The reaction is usually carried out by first preparing the Vilsmeier reagent at a low temperature (e.g., 0-10 °C), followed by the addition of the pyrrolotriazine substrate.[3] The reaction temperature can range from below 0 °C to as high as 120 °C, depending on the reactivity of the specific pyrrolotriazine derivative.[1][6] The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). The final aldehyde is obtained after aqueous workup to hydrolyze the intermediate iminium salt.[2]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am observing very low or no formation of the desired formylated pyrrolotriazine. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors related to reagents, reaction conditions, or the substrate itself.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Ensure that the DMF is anhydrous and the POCl₃ is fresh and has been handled under inert conditions.

  • Insufficient Substrate Reactivity: The pyrrolotriazine core may be deactivated by electron-withdrawing substituents. In such cases, more forcing reaction conditions may be necessary.[7] Consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent. Microwave-assisted heating has also been shown to accelerate the reaction and improve yields for some heterocyclic systems.[3][8]

  • Incorrect Stoichiometry: The ratio of POCl₃ to DMF is crucial. A common ratio is around 1.2 to 1.5 equivalents of POCl₃ relative to the substrate, with DMF often used as the solvent.[3] Increasing the equivalents of the Vilsmeier reagent can sometimes drive the reaction to completion.

  • Low Reaction Temperature: If the substrate is not very reactive, the reaction may be too slow at low temperatures. After the initial addition at 0 °C, try gradually increasing the temperature and monitoring the reaction's progress.[1]

Problem 2: Formation of Multiple Products or Side Products

Q: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired product. What could be causing this?

A: The formation of multiple products can be due to di-formylation, side reactions, or degradation of the starting material or product.

  • Di-formylation: If the pyrrolotriazine ring has more than one activated position, di-formylation can occur, especially with a large excess of the Vilsmeier reagent or at higher temperatures.[7] To minimize this, use a stoichiometric amount of the Vilsmeier reagent and maintain a lower reaction temperature.

  • Substrate or Product Degradation: Pyrrolotriazines can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction.[7] If the reaction is heated for too long or at too high a temperature, degradation can occur. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Hydrolysis Issues: The workup step is critical. The intermediate iminium salt must be completely hydrolyzed to the aldehyde. Ensure that the aqueous workup is performed correctly, often by pouring the reaction mixture into a cold aqueous solution of a base like sodium acetate or sodium bicarbonate to neutralize the excess acid.[4]

Problem 3: Difficult Product Isolation and Purification

Q: The crude product is an oil or a highly impure solid that is difficult to purify. What are the best practices for isolation?

A: Purification challenges often arise from the nature of the product and the presence of byproducts.

  • Proper Workup: A thorough aqueous workup is essential. After quenching the reaction, ensure the pH is adjusted appropriately to precipitate the product or to allow for efficient extraction into an organic solvent. Washing the organic layer with brine can help remove residual water and salts.[4]

  • Choice of Purification Method:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective way to achieve high purity.

    • Column Chromatography: For oils or solids that do not crystallize easily, silica gel column chromatography is the standard method. A careful selection of the eluent system is key. Start with a non-polar solvent and gradually increase the polarity to elute your product.

Data Presentation

The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of various heterocyclic compounds, which can serve as a starting point for optimizing the reaction for pyrrolotriazines.

Heterocycle SubstrateReagents (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
Substituted HydrazonePOCl₃/DMF0-5 then 1004 - 6Good to Excellent[3]
1-Phenyl-1H-pyrazolePOCl₃ (10 eq)/DMF0 then reflux690[3]
Substituted PyrrolePOCl₃/DMF (Microwave)1000.23Good to Excellent[8]
Ni(II) TetraphenylporphyrinPOCl₃/DMFNot specifiedNot specified~30 (diformyl)[7]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of a Pyrrolotriazine

1. Reagent Preparation (Vilsmeier Reagent Formation):

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 mmol of substrate).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes. The solution may be colorless to pale yellow.[5]

2. Formylation Reaction:

  • Dissolve the pyrrolotriazine substrate (1.0 equivalent) in a minimum amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature or heat to a temperature between 60-100 °C, depending on the substrate's reactivity.[1][3]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

3. Workup and Isolation:

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate (5-10 equivalents).[4]

  • Stir the resulting mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate.

  • If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • If no solid forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.[4]

4. Purification:

  • Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.

Visualizations

Reaction Mechanism

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent 1. Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Intermediate) Vilsmeier_Reagent->Sigma_Complex Pyrrolotriazine Pyrrolotriazine Substrate Pyrrolotriazine->Sigma_Complex 2. Electrophilic Attack Iminium_Salt Aryl Iminium Salt Sigma_Complex->Iminium_Salt 3. Aromatization Aldehyde Formylated Pyrrolotriazine Iminium_Salt->Aldehyde 4. Hydrolysis H2O H₂O (Workup) H2O->Aldehyde

Caption: Vilsmeier-Haack reaction mechanism on a pyrrolotriazine substrate.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep_reagent 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) prep_substrate 2. Dissolve Pyrrolotriazine in Anhydrous DMF prep_reagent->prep_substrate add_substrate 3. Add Substrate to Reagent prep_substrate->add_substrate react 4. Stir at RT or Heat add_substrate->react monitor 5. Monitor by TLC react->monitor quench 6. Quench with Ice/Base monitor->quench extract 7. Extract or Filter quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify Product (Chromatography/Recrystallization) dry->purify Troubleshooting_Tree start Problem Observed low_yield Low / No Yield start->low_yield side_products Multiple Products start->side_products check_reagents Reagents fresh & anhydrous? low_yield->check_reagents check_conditions Conditions too harsh? side_products->check_conditions increase_temp Increase Temp / Time check_reagents->increase_temp Yes use_fresh_reagents Use fresh/dry reagents check_reagents->use_fresh_reagents No reduce_temp Lower Temp / Time check_conditions->reduce_temp Yes check_stoichiometry Check Reagent Stoichiometry check_conditions->check_stoichiometry No

References

Technical Support Center: Scalable Synthesis of 2,7-Disubstituted-Pyrrolo[2,1-f]triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scalable synthesis of 2,7-disubstituted-pyrrolo[2,1-f]triazines.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 2,7-disubstituted-pyrrolo[2,1-f]triazines, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Initial Pyrrolo[2,1-f]triazine Core Formation

  • Question: We are experiencing low yields during the cyclization step to form the pyrrolo[2,1-f]triazine core from an N-aminopyrrole precursor. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in the core formation can stem from several factors. Here are some common causes and troubleshooting steps:

    • Incomplete N-amination: The preceding N-amination step might be inefficient. Ensure the complete consumption of the starting pyrrole derivative. You can monitor the reaction by TLC or LC-MS. If incomplete, consider optimizing the amination conditions, such as the choice of aminating agent (e.g., O-(diphenylphosphinyl)hydroxylamine or chloramine) and reaction time.[1]

    • Suboptimal Cyclization Conditions: The cyclization conditions are critical. If using formamidine acetate, ensure it is of high quality and used in an appropriate solvent like n-butanol. The reaction temperature is also a key parameter; gradual heating might be necessary to avoid decomposition.[1]

    • Side Reactions: Competing side reactions can reduce the yield of the desired product. One common side reaction is the formation of dimers or polymers. Running the reaction at a lower concentration might disfavor these intermolecular reactions.

    • Purification Losses: The product might be lost during workup and purification. Analyze your purification method (e.g., column chromatography, recrystallization) to ensure it is suitable for your specific derivative. A thorough extraction and careful handling during solvent removal are crucial.

Issue 2: Poor Regioselectivity in C7-Functionalization

  • Question: We are attempting a direct C7-functionalization of the pyrrolo[2,1-f]triazin-4-amine core, but are observing a mixture of isomers. How can we improve the regioselectivity for the C7 position?

  • Answer: Achieving high regioselectivity at the C7 position is a known challenge. Here are some strategies to enhance C7-selectivity:

    • Protecting Groups: The use of a protecting group on the C4-amino group can direct functionalization to the C7 position. A suitable protecting group should be stable under the reaction conditions for C7-functionalization and easily removable afterward.

    • Directed Metalation: An organometallic approach can provide high regioselectivity. Deprotonation with a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophile often favors the C7 position.

    • Choice of Electrophile: The nature of the electrophile can influence the regioselectivity. Harder electrophiles may favor reaction at a different position compared to softer electrophiles. Screening different electrophiles for your desired functional group is recommended.

    • Reaction Conditions: Temperature and solvent can play a significant role in controlling regioselectivity. Lowering the reaction temperature may increase the selectivity of the reaction.

Issue 3: Inefficient Suzuki Coupling at the C7-Position

  • Question: Our Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C7-position of a 7-halo-pyrrolo[2,1-f]triazine is giving low yields. What factors should we investigate?

  • Answer: Low yields in Suzuki coupling are a common issue. Consider the following optimization parameters:

    • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial.[2] Screen different catalyst systems, such as Pd(PPh₃)₄, PdCl₂(dppf), and various phosphine ligands (e.g., XPhos, SPhos), to find the optimal combination for your specific substrates.[2]

    • Base: The base plays a critical role in the catalytic cycle. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can depend on the substrates and solvent. Anhydrous conditions are often necessary.

    • Solvent: A variety of solvents can be used for Suzuki coupling, including toluene, dioxane, and DMF. A solvent screen can help identify the best medium for your reaction. The presence of water can sometimes be beneficial, so a mixture of an organic solvent and water might improve the yield.[2]

    • Boronic Acid Quality: Ensure the boronic acid is pure and not degraded. Boronic acids can undergo protodeboronation, especially if stored improperly.

    • Reaction Temperature and Time: These reactions often require elevated temperatures. Optimize the temperature and monitor the reaction progress over time to avoid decomposition of starting materials or products.

Issue 4: Difficulties with Buchwald-Hartwig Amination at the C2-Position

  • Question: We are struggling with the Buchwald-Hartwig amination of a 2-halo-pyrrolo[2,1-f]triazine to introduce an amine substituent. The reaction is sluggish and gives a complex mixture of products. What can we do?

  • Answer: The Buchwald-Hartwig amination can be sensitive to various factors. Here are some troubleshooting tips:

    • Catalyst, Ligand, and Precatalyst: The combination of the palladium source and the ligand is critical for success. Consider using pre-catalysts which are often more active and reproducible. A screen of different ligands (e.g., BINAP, Xantphos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) is highly recommended.[3]

    • Base Selection: Strong, non-nucleophilic bases are typically used, such as NaOtBu or LHMDS. The choice of base can significantly impact the reaction rate and selectivity.

    • Solvent Purity: The solvent must be anhydrous and deoxygenated. Traces of water or oxygen can deactivate the catalyst.

    • Substrate Purity: Ensure that the 2-halo-pyrrolo[2,1-f]triazine and the amine coupling partner are pure. Impurities can inhibit the catalyst.

    • Reaction Temperature: While these reactions often require heating, excessive temperatures can lead to catalyst decomposition and side product formation. A careful optimization of the reaction temperature is necessary.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable route for the synthesis of the 2,7-disubstituted-pyrrolo[2,1-f]triazine core?

A common and scalable approach starts from a substituted pyrrole. The key steps typically involve:

  • N-amination of the pyrrole derivative to introduce the crucial N-N bond.[1]

  • Cyclization of the resulting N-aminopyrrole with a suitable one-carbon synthon, such as formamidine acetate, to construct the triazine ring.[1]

This method allows for the late-stage introduction of diversity at various positions of the pyrrolo[2,1-f]triazine scaffold.

Q2: What are the key considerations for ensuring the safety of a scalable pyrrolo[2,1-f]triazine synthesis?

For a safe scale-up, it is important to:

  • Perform a thorough risk assessment for each reaction step, considering the reagents, solvents, reaction conditions, and potential exotherms.

  • Use appropriate personal protective equipment (PPE) at all times.

  • Ensure adequate ventilation to handle any volatile or hazardous reagents and byproducts.

  • Monitor reaction temperatures carefully , especially for potentially exothermic steps.

  • Consider the use of flow chemistry for hazardous reactions, as it can offer better control over reaction parameters and improve safety.

Q3: How can I purify 2,7-disubstituted-pyrrolo[2,1-f]triazines on a large scale?

Large-scale purification can be challenging. Common methods include:

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is often the most efficient and scalable purification method.

  • Slurry Washes: Slurrying the crude product in a solvent in which the impurities are soluble but the product is not can be an effective purification technique.

  • Large-Scale Column Chromatography: While less ideal for very large quantities, automated flash chromatography systems can be used for multi-gram to kilogram-scale purifications. Careful selection of the stationary and mobile phases is crucial for good separation and yield.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling on 7-Bromo-pyrrolo[2,1-f]triazines

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1001275[2]
2PdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane110885Fictional Example
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene100692Fictional Example

Note: The data in entries 2 and 3 are representative examples and may not be from a specific cited source.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the 7-bromo-pyrrolo[2,1-f]triazine derivative (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the solvent system (e.g., toluene/water 4:1).

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a dry reaction vessel under an inert atmosphere (nitrogen or argon), add the 2-halo-pyrrolo[2,1-f]triazine (1.0 equiv.), the amine (1.1 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., BINAP, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Visualizations

Scalable_Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Diversification Pyrrole Substituted Pyrrole N_Aminopyrrole N-Aminopyrrole Intermediate Pyrrole->N_Aminopyrrole N-Amination Core Pyrrolo[2,1-f]triazine Core N_Aminopyrrole->Core Cyclization Halo_Core 2-Halo or 7-Halo Core Core->Halo_Core Halogenation Disubstituted 2,7-Disubstituted Product Halo_Core->Disubstituted Cross-Coupling (Suzuki/Buchwald-Hartwig)

Caption: A generalized workflow for the scalable synthesis of 2,7-disubstituted-pyrrolo[2,1-f]triazines.

Suzuki_Coupling_Pathway cluster_legend Legend 7-Halo-Pyrrolotriazine 7-Halo-Pyrrolotriazine Intermediate_1 Ar-Pd(II)(X)Ln 7-Halo-Pyrrolotriazine->Intermediate_1 Boronic_Acid Ar-B(OH)2 Intermediate_2 Ar-Pd(II)(Ar')Ln Boronic_Acid->Intermediate_2 Pd(0)L2 Pd(0)Ln Pd(0)L2->Intermediate_1 Oxidative_Addition Oxidative Addition Intermediate_1->Intermediate_2 Transmetalation Transmetalation Intermediate_2->Pd(0)L2 Regeneration 7-Aryl-Pyrrolotriazine 7-Aryl-Pyrrolotriazine Intermediate_2->7-Aryl-Pyrrolotriazine Reductive_Elimination Reductive Elimination Base Base Base->Intermediate_2 Reactant Reactant Reagent Reagent Catalyst Catalyst Product Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Analysis of Pyrrolo[2,1-f]triazine and Quinazoline Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among the numerous heterocyclic scaffolds explored, pyrrolo[2,1-f]triazines and quinazolines have proven to be particularly fruitful, leading to the development of several clinically effective drugs. This guide provides a detailed comparison of the efficacy of these two classes of inhibitors, supported by experimental data, to aid researchers and drug development professionals in their ongoing efforts to combat cancer.

Overview of Scaffolds

Pyrrolo[2,1-f]triazine: This fused heterocyclic system has been identified as a "privileged" scaffold in medicinal chemistry.[1] Its structural features allow for interactions with the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity.[1] Notably, this scaffold is a core component of the FDA-approved drug avapritinib and the antiviral remdesivir.[1]

Quinazoline: The quinazoline scaffold is another prominent heterocyclic motif in the design of kinase inhibitors.[2] Its ability to form key hydrogen bonds within the kinase hinge region has been a critical factor in the development of numerous potent and selective inhibitors.[3] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are based on the quinazoline framework, highlighting its clinical significance.[4][5]

Comparative Efficacy Data

The following tables summarize the in vitro inhibitory activities of representative compounds from both classes against various cancer-relevant kinases and cell lines. It is important to note that this data is collated from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
Compound ClassCompoundTarget Kinase(s)IC50 (nM)Reference
Pyrrolo[2,1-f]triazine BMS-754807IGF-1R2[1]
Compound 19c-Met, VEGFR-22.3, 5.0[1]
Compound 2VEGFR-266[1]
Compound 3VEGFR-223[1]
Compound 16HER2, EGFR10, 6[1]
Compound 26JAK2Potent (specific value not provided)[1]
Quinazoline Compound 22aVEGFR-260.00[2]
Compound 22bVEGFR-286.36[2]
Compound 26VEGFR-253.81[2]
Compound 12EGFRT790M, VEGFR-272.8, 52.3[2]
Compound 41PI3Kδ1.13[2]
Compound 42PI3Kδ2.52[2]
BPR1K871AURKA, AURKB, FLT322, 13, 19[6]
Table 2: In Vitro Anti-proliferative Activity (IC50/GI50)
Compound ClassCompoundCell Line(s)IC50/GI50 (nM)Reference
Pyrrolo[2,1-f]triazine BMS-754807IGF-Sal7[1]
Compound 19BaF3-TPR-Met, HUVEC-VEGFR20.71, 37.4[1]
Quinazoline Compound 47cMDA-MB-4353030[2]
Compound 9NCI-H1563, H197525.69[2]
Compound 26HepG2, HCT-1164880, 5210[2]
BPR1K871MOLM-13, MV4-11~5[6]
Compound 4Hematologic tumor cells<40[5]
Compound 6Various cancer cell lines<10[5]

Signaling Pathways and Mechanisms of Action

Both pyrrolo[2,1-f]triazine and quinazoline inhibitors primarily act by competing with ATP for binding to the catalytic site of protein kinases. This inhibition blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K JAK JAK RTK->JAK Transcription Gene Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Pyrrolo_Triazine Pyrrolo_Triazine Pyrrolo_Triazine->RTK Pyrrolo_Triazine->JAK Quinazoline Quinazoline Quinazoline->RTK Quinazoline->PI3K

Experimental Protocols

Standard assays are employed to evaluate the efficacy of kinase inhibitors. Below are generalized protocols for key experiments.

Kinase Activity Assay (e.g., HTRF, Luminescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Kinase_Assay_Workflow Start Start Prep Prepare Assay Plate: - Kinase - Substrate (e.g., peptide) - Test Compound Start->Prep Incubate1 Incubate Prep->Incubate1 Add_ATP Add ATP to Initiate Reaction Incubate1->Add_ATP Incubate2 Incubate at 30°C Add_ATP->Incubate2 Stop Stop Reaction (e.g., add ADP-Glo™ Reagent) Incubate2->Stop Detect Add Detection Reagent & Measure Signal (Luminescence/Fluorescence) Stop->Detect Analyze Data Analysis: Calculate % Inhibition and IC50 Detect->Analyze End End Analyze->End

Detailed Steps:

  • Preparation: A master mix containing the kinase enzyme and its specific substrate is added to the wells of a microplate.

  • Compound Addition: The test compounds (pyrrolo[2,1-f]triazine or quinazoline derivatives) are added to the wells at various concentrations.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stopping the Reaction: A reagent is added to stop the kinase reaction and deplete any remaining ATP.

  • Detection: A detection reagent is added to convert the product (e.g., ADP) into a detectable signal (e.g., luminescence or fluorescence).

  • Measurement: The signal is measured using a plate reader.

  • Analysis: The percentage of kinase inhibition is calculated relative to a control, and IC50 values are determined by plotting inhibition against compound concentration.[7]

Cell Viability/Proliferation Assay (e.g., MTT Assay)

This assay measures the effect of the inhibitors on the viability and proliferation of cancer cells.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the kinase inhibitors.

  • Incubation: The plate is incubated for a set period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The percentage of growth inhibition is calculated, and GI50 or IC50 values are determined.[7]

Western Blotting for Phospho-protein Analysis

This technique is used to assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation status of downstream target proteins.

Detailed Steps:

  • Cell Treatment and Lysis: Cancer cells are treated with the inhibitor, then washed and lysed to extract proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The membrane can be stripped and re-probed with an antibody for the total protein as a loading control.[7]

Conclusion

Both pyrrolo[2,1-f]triazine and quinazoline scaffolds have demonstrated significant potential as platforms for the development of effective kinase inhibitors. Quinazolines have a longer history in the clinic, with several approved drugs targeting well-established oncogenic drivers like EGFR. The pyrrolo[2,1-f]triazine scaffold is a versatile and promising platform that has yielded potent inhibitors against a range of targets, including those for which effective therapies are still needed.

The choice between these scaffolds in a drug discovery program will depend on the specific kinase target, the desired selectivity profile, and the physicochemical properties required for optimal drug-like characteristics. The data and protocols presented in this guide offer a foundation for researchers to build upon in their quest for novel and more effective cancer therapies.

References

Pyrrolo[2,1-f]triazines as AAK1 Inhibitors: An In Vivo Comparative Guide

Pyrrolo[2,1-f][1][2][3]triazines as AAK1 Inhibitors: An In Vivo Comparative Guide

For researchers and drug development professionals, the quest for novel analgesics with improved efficacy and safety profiles is a continuous endeavor. Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase involved in receptor endocytosis, has emerged as a promising therapeutic target for neuropathic pain.[1][2][3] This guide provides a comparative analysis of pyrrolo[2,1-f][4][1][5]triazine-based AAK1 inhibitors, presenting key in vivo data, experimental protocols, and a visualization of the underlying signaling pathway.

The pyrrolo[2,1-f][4][1][5]triazine scaffold has been identified as a versatile nucleus for developing kinase inhibitors.[4][6] Recent studies have explored its potential in targeting AAK1 for the treatment of pain, leading to the development of potent and selective inhibitors.[2][3] This guide will delve into the in vivo evaluation of these compounds and compare them with other known AAK1 inhibitors.

Quantitative Comparison of AAK1 Inhibitors

The following table summarizes the in vitro and in vivo data for a representative pyrrolo[2,1-f][4][1][5]triazine-based AAK1 inhibitor and compares it with other notable AAK1 inhibitors from different chemical scaffolds.

Compound ClassCompoundAAK1 IC50 (nM)In Vivo ModelKey In Vivo FindingReference
Pyrrolo[2,1-f][4][1][5]triazine Compound 30<10Mouse Formalin ModelReduced persistent pain response[1]
Pyrrolo[2,1-f][4][1][5]triazineCompound 19~60Mouse Formalin ModelLess potent inhibitor used for comparison[1]
Aryl AmideLX9211 (clinical candidate)PotentVarious pain modelsEfficacy in neuropathic pain[1]
Quinazoline/QuinolineNot SpecifiedPotentPreclinical developmentStructure-activity relationship studies[1]
Janus Kinase (JAK) InhibitorBaricitinibActiveNot specified for painPotential antiviral effects through AAK1 inhibition[7][8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the in vivo data and designing future studies.

Mouse Formalin Pain Model

This model is utilized to assess acute and persistent pain responses.[1]

  • Animal Acclimation: Mice are acclimated to the testing environment to minimize stress-induced variability.

  • Compound Administration: The test compound (e.g., Compound 30) or vehicle is administered, typically via oral gavage or intraperitoneal injection, at a predetermined time before the formalin injection.

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the mouse's hind paw.

  • Behavioral Observation: Following the injection, the time the mouse spends flinching, licking, or biting the injected paw is recorded. This is typically done in two phases: the acute phase (0-10 minutes) and the persistent inflammatory phase (10-60 minutes).

  • Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between the compound-treated and vehicle-treated groups. A significant reduction in these behaviors in the persistent phase suggests an analgesic effect.[1]

Visualizing the AAK1 Signaling Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

AAK1_Signaling_Pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmReceptorReceptorAP2_ComplexAP2 ComplexReceptor->AP2_ComplexBindingClathrinClathrinAP2_Complex->ClathrinRecruitmentEndocytic_VesicleEndocytic VesicleClathrin->Endocytic_VesicleVesicle FormationAAK1AAK1AAK1->AP2_ComplexPhosphorylation(Inhibited by Pyrrolo[2,1-f]triazines)

Caption: AAK1's role in clathrin-mediated endocytosis.

Experimental_WorkflowStartStartCompound_AdminCompound Administration(e.g., Pyrrolo[2,1-f]triazine)Start->Compound_AdminFormalin_InjectionFormalin Injection(Hind Paw)Compound_Admin->Formalin_InjectionBehavioral_ObservationBehavioral Observation(Flinching, Licking)Formalin_Injection->Behavioral_ObservationData_AnalysisData Analysis(Comparison to Vehicle)Behavioral_Observation->Data_AnalysisEndEndData_Analysis->End

Caption: Workflow of the mouse formalin pain model.

Pyrrolotriazine Derivatives: A Comparative Guide to Their Antiproliferative Activity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiproliferative performance of various pyrrolotriazine derivatives against cancer cells, supported by experimental data. It details the methodologies for key experiments and visualizes the associated signaling pathways to aid in the evaluation and future development of this promising class of anticancer compounds.

Comparative Antiproliferative Activity

The antiproliferative activity of pyrrolotriazine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below. These tables provide a direct comparison of different pyrrolotriazine scaffolds and their efficacy against various cancer types, alongside established anticancer agents for reference.

Table 1: Antiproliferative Activity (IC50, µM) of Pyrrolotriazine Derivatives in Various Cancer Cell Lines
Compound ID/SeriesCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 1p BT474Breast Carcinoma0.86--
Sal2Salivary Gland Carcinoma0.46--
Compound 13 N87Gastric Carcinoma---
Compound 15 N87Gastric CarcinomaPotent (exact value not specified)--
Compound 16 N87Gastric Carcinoma0.12--
Compound 21 Karpas-299Anaplastic Large Cell Lymphoma0.477--
Sup-M2Anaplastic Large Cell Lymphoma0.087--
Pyrrolotriazine-4-one analogue 26 A2780Ovarian CancerPotent (exact value not specified)--
Isatin-pyrrolo[2,3-d]pyrimidine 7 HepG2Hepatocellular Carcinoma-Doxorubicin-
MCF-7Breast Cancer-Doxorubicin-
MDA-MB-231Breast Cancer-Doxorubicin-
HeLaCervix Carcinoma-Doxorubicin-

Kinase Inhibitory Activity

A primary mechanism through which pyrrolotriazine derivatives exert their antiproliferative effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. This section compares the inhibitory potency of these derivatives against key oncogenic kinases.

Table 2: Kinase Inhibitory Activity (IC50) of Pyrrolotriazine Derivatives
Compound ID/SeriesTarget KinaseIC50Reference CompoundIC50
Compound 1p EGFR0.04 µM--
HER20.04 µM--
Compound 13 EGFR0.061 µM--
HER20.055 µM--
Compound 16 EGFR0.006 µM--
HER20.01 µM--
Compound 18 VEGFR-211 nM--
Compound 19 c-Met2.3 ± 0.1 nMForetinib-
VEGFR-25.0 ± 0.5 nMForetinib-
Compound 21 ALK10 ± 2 nM--
Compound 22 ALK6 nM--
Compound 23 ALK3 nM--
Compound 24 ALK5 nM--
C-5 substituted pyrrolotriazines EGFROptimized--
HER2Optimized--
Isatin-pyrrolo[2,3-d]pyrimidine 7 EGFR---
HER2---
VEGFR-2---

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of further validation studies.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrrolotriazine derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells and treat them with the pyrrolotriazine derivatives as described for the MTT assay.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the pyrrolotriazine derivatives for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrrolotriazine derivatives and a general workflow for their experimental validation.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation cell_culture Cancer Cell Culture treatment Treatment with Pyrrolotriazine Derivatives cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay apoptosis_assay Annexin V/PI Apoptosis Assay treatment->apoptosis_assay western_blot Western Blotting for Signaling Pathways treatment->western_blot kinase_assay Kinase Inhibition Assay (IC50) treatment->kinase_assay mtt_assay->apoptosis_assay apoptosis_assay->western_blot western_blot->kinase_assay EGFR_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P Pyrrolotriazine Pyrrolotriazine Derivative Pyrrolotriazine->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Invasion Invasion Akt->Invasion Survival Survival mTOR->Survival VEGFR_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg P Ras_V Ras VEGFR->Ras_V P PI3K_V PI3K VEGFR->PI3K_V P Pyrrolotriazine Pyrrolotriazine Derivative Pyrrolotriazine->VEGFR Inhibition PKC PKC PLCg->PKC Raf_V Raf PKC->Raf_V Ras_V->Raf_V MEK_V MEK Raf_V->MEK_V ERK_V ERK MEK_V->ERK_V Proliferation_V Endothelial Cell Proliferation ERK_V->Proliferation_V Akt_V Akt PI3K_V->Akt_V Migration_V Migration Akt_V->Migration_V Permeability_V Vascular Permeability Akt_V->Permeability_V

A Comparative Analysis of Pyrrolo[2,1-f]triazine and Pyrazolo[4,3-e]triazine Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthetic strategies and biological activities of two prominent nitrogen-fused heterocyclic systems, pyrrolo[2,1-f]triazine and pyrazolo[4,3-e]triazine, reveals their significant and distinct potential in drug discovery and development. This guide provides a comparative overview of their chemical properties, synthesis, and biological applications, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

The pyrrolo[2,1-f]triazine scaffold has gained considerable attention as the core structural motif of the broad-spectrum antiviral drug remdesivir.[1] This heterocyclic system is also a key component in numerous kinase inhibitors investigated for cancer therapy.[2] In contrast, the pyrazolo[4,3-e]triazine core and its derivatives have been extensively explored for their potent anticancer activities, demonstrating cytotoxicity against a range of cancer cell lines.[3]

Chemical Structure and Properties

The fundamental structural difference between the two scaffolds lies in the arrangement of nitrogen atoms within the six-membered triazine ring and the nature of the fused five-membered ring. Pyrrolo[2,1-f]triazine features a pyrrole ring fused to a 1,2,4-triazine, while pyrazolo[4,3-e]triazine consists of a pyrazole ring fused to a 1,2,4-triazine. This variation in heteroatom placement significantly influences the electronic distribution, and consequently, the chemical reactivity and biological target interactions of the molecules.

Synthesis of the Core Scaffolds

The synthetic routes to these heterocyclic systems are distinct, reflecting their different starting materials and cyclization strategies.

Pyrrolo[2,1-f]triazine Synthesis: A common approach to the pyrrolo[2,1-f]triazine core involves the construction of the triazine ring onto a pre-existing pyrrole derivative. One reported method starts with 2-cyanopyrrole, which is N-aminated and subsequently cyclized with formamidine acetate to yield the pyrrolo[2,1-f]triazin-4-amine.[4] Another versatile method involves the 1,3-cycloaddition reaction of N-ylides derived from 1,2,4-triazinium salts with acetylenic dienophiles.[5]

Pyrazolo[4,3-e]triazine Synthesis: The synthesis of the pyrazolo[4,3-e]triazine scaffold often begins with a substituted pyrazole. For instance, derivatives can be prepared from 5-amino-4-cyanopyrazole, which undergoes cyclization with appropriate reagents to form the triazine ring. Further modifications, such as the introduction of sulfonamide groups or the annulation of a tetrazole ring to create tricyclic systems, have been shown to enhance biological activity.[3]

Comparative Biological Activities

The biological activities of these two scaffolds, while both significant, are directed towards different therapeutic areas. Pyrrolo[2,1-f]triazine derivatives have demonstrated notable success as antiviral agents and kinase inhibitors for cancer, whereas pyrazolo[4,3-e]triazine compounds are primarily investigated for their anticancer properties through various mechanisms.

Antiviral Activity of Pyrrolo[2,1-f]triazine

Derivatives of pyrrolo[2,1-f]triazine have shown potent activity against a range of RNA viruses.[1] The most prominent example is remdesivir, which acts as a prodrug that is metabolized to its active triphosphate form, an inhibitor of viral RNA-dependent RNA polymerase. Other derivatives have been investigated for their activity against influenza virus, with some compounds showing low micromolar to nanomolar efficacy.[5]

Anticancer Activity: A Tale of Two Scaffolds

Both heterocyclic systems have been explored as potential anticancer agents, but they tend to target different cellular pathways.

Pyrrolo[2,1-f]triazine as Kinase Inhibitors: Several pyrrolo[2,1-f]triazine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Notably, these compounds have shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met, two key targets in cancer angiogenesis and metastasis.[2]

Pyrazolo[4,3-e]triazine as Cytotoxic Agents: Pyrazolo[4,3-e]triazine derivatives, particularly sulfonamide and tetrazolo-fused analogs, have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231).[3] Their mechanism of action has been linked to the induction of apoptosis and the inhibition of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[3][6]

Quantitative Biological Data

The following tables summarize the reported in vitro biological activities of representative derivatives of pyrrolo[2,1-f]triazine and pyrazolo[4,3-e]triazine. It is important to note that the experimental conditions, such as the specific cell lines and assay methods, vary between studies, making direct comparisons challenging.

Table 1: Antiviral and Anticancer Activity of Pyrrolo[2,1-f]triazine Derivatives

Compound IDTarget/AssayCell LineIC50/EC50Reference
Remdesivir analogMurine Norovirus RdRp-EC50 = 0.015 µM[7]
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][8][9][10]triazine-5,6-dicarboxylateInfluenza A/Puerto Rico/8/34 (H1N1)MDCKIC50 = 4 µg/mL[5]
Compound 19c-Met Kinase-IC50 = 2.3 ± 0.1 nM[2]
Compound 19VEGFR-2 Kinase-IC50 = 5.0 ± 0.5 nM[2]

Table 2: Anticancer Activity of Pyrazolo[4,3-e]triazine Derivatives

Compound IDTarget/AssayCell LineIC50Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b][8][9][10]triazine derivative (3b)CytotoxicityMCF-7Not specified[3]
Pyrazolo[4,3-e]tetrazolo[1,5-b][8][9][10]triazine derivative (3b)CytotoxicityMDA-MB-231Not specified[3]
Pyrazolo[4,3-e]tetrazolo[1,5-b][8][9][10]triazine derivative (MM137)CytotoxicityBxPC-30.18 µM[11]
Pyrazolo[4,3-e]tetrazolo[1,5-b][8][9][10]triazine derivative (MM137)CytotoxicityPC-30.06 µM[11]
Pyrazolo[4,3-e][8][9][10]triazine sulfonamide (2b)Apoptosis Induction (0.25 µM)MCF-79.8 ± 1.2% apoptotic cells[3]
Pyrazolo[4,3-e][8][9][10]triazine sulfonamide (2b)Apoptosis Induction (0.25 µM)MDA-MB-2315.7 ± 0.6% apoptotic cells[3]

Signaling Pathways

The distinct biological activities of these scaffolds can be attributed to their interaction with different cellular signaling pathways.

Pyrrolo_triazine_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., RAF-MEK-ERK) VEGFR2->Downstream Activates cMet c-Met cMet->Downstream Activates Pyrrolo_triazine Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_triazine->VEGFR2 Pyrrolo_triazine->cMet Angiogenesis Angiogenesis & Cell Proliferation Downstream->Angiogenesis HGF HGF HGF->cMet Binds

Caption: Pyrrolo[2,1-f]triazine kinase inhibition pathway.

Pyrazolo_triazine_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Degrades NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocates Pyrazolo_triazine Pyrazolo[4,3-e]triazine Derivative Pyrazolo_triazine->IKK Gene_expression Target Gene Expression NFkB_active->Gene_expression Induces Cell_survival Cell Survival & Proliferation Gene_expression->Cell_survival

Caption: Pyrazolo[4,3-e]triazine NF-κB inhibition pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines such as MCF-7 and MDA-MB-231.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrazolo[4,3-e]triazine derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol is used to evaluate the antiviral activity of compounds against viruses like influenza A in MDCK (Madin-Darby Canine Kidney) cells.

Methodology:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.

  • Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with a known titer of the virus (e.g., influenza A) for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound (e.g., pyrrolo[2,1-f]triazine derivative) and 1% low-melting-point agarose.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until viral plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The IC50 value is the concentration that reduces the number of plaques by 50%.

Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol outlines a method to determine the inhibitory activity of compounds against a specific protein kinase.

Methodology:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the recombinant kinase enzyme (e.g., VEGFR-2), the specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining in the well.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). The IC50 value is determined from the dose-response curve.

Conclusion

Both pyrrolo[2,1-f]triazine and pyrazolo[4,3-e]triazine represent privileged scaffolds in medicinal chemistry, each with a distinct and valuable profile of biological activity. The pyrrolo[2,1-f]triazine core is a cornerstone for the development of potent antiviral agents and targeted kinase inhibitors for cancer therapy. In contrast, the pyrazolo[4,3-e]triazine system has emerged as a promising source of novel anticancer agents with potent cytotoxic effects, often acting through mechanisms involving apoptosis induction and NF-κB pathway inhibition.

The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field. Further exploration of these scaffolds, including the synthesis of new derivatives and their evaluation in a wider range of biological assays, will undoubtedly lead to the discovery of new and improved therapeutic agents. The strategic functionalization of these core structures, guided by a deeper understanding of their structure-activity relationships and target interactions, holds the key to unlocking their full therapeutic potential.

References

Navigating the Pharmacokinetic Landscape of Novel Pyrrolo[2,1-f]triazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of drug discovery, the pharmacokinetic profile of a novel compound is a critical determinant of its therapeutic potential. This guide provides a comparative analysis of the pharmacokinetic properties of emerging pyrrolo[2,1-f]triazine derivatives, a promising class of kinase inhibitors, against established alternatives. This objective overview, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of a novel dual c-Met/VEGFR-2 inhibitor, a pyrrolo[2,1-f]triazine derivative designated as Compound 27a, in comparison to the established c-Met/VEGFR-2 inhibitors, Cabozantinib and Foretinib. Additionally, data for a novel pyrrolo[2,1-f]triazine-based ALK inhibitor, Compound 30, is presented alongside the approved ALK inhibitor, Crizotinib.

Compound Target(s) Species Dose & Route AUC (ng·h/mL) Cmax (ng/mL) T½ (h) Bioavailability (F%)
Compound 27a c-Met/VEGFR-2SD Rats10 mg/kg, i.v.2,865 ± 432-4.8 ± 0.7-
50 mg/kg, p.o.10,234 ± 1,5351,256 ± 1886.2 ± 0.971.4%
Cabozantinib c-Met/VEGFR-2Humans140 mg, p.o.--~55 (effective)-
~99 (terminal)
Foretinib c-Met/VEGFR-2Humans240 mg, p.o.-300--
Compound 30 ALKSD Rats10 mg/kg, i.v.1,540-2.9-
50 mg/kg, p.o.2,3103854.130%
Crizotinib ALKHumans250 mg, p.o.--4243%[1]

Data for Compound 27a and Compound 30 are derived from preclinical studies in Sprague-Dawley (SD) rats. Data for Cabozantinib, Foretinib, and Crizotinib are based on human clinical studies.

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined using the following methodologies.

In Vivo Pharmacokinetic Studies in Sprague-Dawley Rats (for Compounds 27a and 30):

  • Animal Model: Male Sprague-Dawley rats were used for the studies.

  • Drug Administration:

    • Intravenous (i.v.): The compounds were formulated in a suitable vehicle and administered as a single bolus injection into the tail vein at a dose of 10 mg/kg.

    • Oral (p.o.): The compounds were suspended in an appropriate vehicle and administered by oral gavage at a dose of 50 mg/kg.

  • Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: Plasma was separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the compounds in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), half-life (T½), and oral bioavailability (F%).

Human Pharmacokinetic Studies (for Cabozantinib, Foretinib, and Crizotinib):

The pharmacokinetic data for the comparator drugs are derived from clinical trials in human subjects.[1][2][3] The methodologies for these studies are extensive and are detailed in their respective clinical trial protocols and publications. Generally, they involve:

  • Study Population: Healthy volunteers or patients with specific cancer types.

  • Drug Administration: Oral administration of the approved dosage form.

  • Blood Sampling: Serial blood sampling over an extended period to capture the full pharmacokinetic profile.

  • Bioanalysis: Validated bioanalytical methods (typically LC-MS/MS) to quantify the drug and its metabolites in plasma.

  • Pharmacokinetic Modeling: Population pharmacokinetic (PopPK) models are often employed to analyze the data and identify factors that may influence the drug's pharmacokinetics.[2][3]

Visualizing the Path: Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical experimental workflow for determining the pharmacokinetic properties of a novel compound.

G cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis & Reporting A Compound Synthesis & Formulation B Animal Model Selection (e.g., SD Rats) A->B Formulated Compound C Drug Administration (i.v. & p.o.) B->C Selected Model D Serial Blood Sampling C->D Dosed Animals E Plasma Preparation D->E Blood Samples G Sample Analysis E->G Plasma Samples F LC-MS/MS Method Development & Validation F->G Validated Method H Pharmacokinetic Modeling (Non-compartmental Analysis) G->H Concentration Data I Parameter Calculation (AUC, Cmax, T1/2, F%) H->I Modeled Data J Data Interpretation & Reporting I->J Calculated Parameters

Caption: A generalized workflow for preclinical pharmacokinetic analysis.

This guide highlights the promising pharmacokinetic profiles of novel pyrrolo[2,1-f]triazine derivatives. The favorable oral bioavailability and half-life of compounds like 27a suggest their potential for effective oral administration in future clinical settings. Further investigation and clinical evaluation are warranted to fully elucidate their therapeutic utility.

References

Pyrrolotriazine-Based Kinase Inhibitors Demonstrate Potent Antitumor Efficacy in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical studies have highlighted the significant antitumor potential of a new class of targeted therapies based on the pyrrolotriazine scaffold. These inhibitors have shown robust efficacy in various xenograft models of human cancers, including those driven by mutations in key oncogenic kinases such as EGFR, HER2, ALK, Aurora Kinase, and Eg5. This comparative guide synthesizes the available data on the in vivo performance of these novel agents, providing a comprehensive overview for researchers and drug development professionals.

Comparative Efficacy of Pyrrolotriazine-Based Inhibitors in Xenograft Models

The antitumor activity of several pyrrolotriazine-based inhibitors has been evaluated in a range of human tumor xenograft models. The following table summarizes the key findings from these preclinical studies, offering a comparative look at their efficacy against different cancer cell lines.

Inhibitor ClassCompoundTarget(s)Cancer Cell LineXenograft ModelDosing RegimenAntitumor EfficacyReference
EGFR/HER2 Inhibitors C-5 aminomethyl pyrrolotriazine (1p)EGFR, HER2GEO (colon), N87 (gastric)Athymic nude miceOral administrationPromising oral efficacy in both EGFR and HER2 driven models.[1][1]
BMS-599626 (AC480)EGFR, HER2VariousAthymic nude miceOral gavagePotent and selective inhibition of HER1 and HER2.[2][2]
ALK Inhibitors 2,7-disubstituted-pyrrolo[2,1-f][1][3][4]triazine (Compound 30)ALKAnaplastic Large Cell Lymphoma (ALCL)MiceOral administrationSuperior efficacy in animal models of ALCL.[3][5][3][5]
PF-06463922ALK, ROS1NeuroblastomaSubcutaneous and orthotopic xenografts, transgenic mouse modelSingle agent administrationDramatic tumor inhibition in both crizotinib-sensitive and -resistant models.[4][6][7][4][6][7]
Aurora Kinase Inhibitors SNS-314Pan-Aurora KinaseHCT116 (colorectal)Mouse xenograftNot specifiedPotentiated the antitumor activity of docetaxel.[8][9][8][9]
GSK1070916Aurora B/CBreast, colon, lung, leukemiaHuman tumor xenograft modelsNot specifiedAntitumor effects in 10 different xenograft models.[10][10]
Eg5 Inhibitors Pyrrolotriazine-4-one analogue (Compound 26)Eg5P388 (murine leukemia)Murine leukemia modelIntravenousDemonstrated in vivo efficacy.[11][11]
GSK923295ACENP-E23 pediatric cancer cell linesSolid tumor xenografts in NOD/SCID mice125 mg/kg/day, i.p. (Days 1-3 & 8-10, repeated at Day 21)Significant antitumor activity, including complete responses in Ewing sarcoma, rhabdoid, and rhabdomyosarcoma models.[12][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the experimental protocols for the xenograft studies cited in this guide.

EGFR/HER2 Inhibitor Xenograft Protocol (General)
  • Animal Model: Athymic (nu/nu) female nude mice are typically used.[2]

  • Tumor Cell Implantation: Human tumor cells (e.g., GEO, N87) are implanted subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The pyrrolotriazine inhibitor (e.g., BMS-599626) is formulated in a vehicle such as 10% DMSO and 90% corn oil and administered orally via gavage.[2] Dosing schedules can vary but are typically once daily.

  • Efficacy Evaluation: Tumor volume is measured 2-3 times per week using calipers. Body weight is monitored as an indicator of toxicity. The primary endpoint is typically tumor growth inhibition (TGI).

ALK Inhibitor Xenograft Protocol (PF-06463922)
  • Animal Models: Subcutaneous and orthotopic xenograft models using neuroblastoma cell lines, as well as a Th-ALKF1174L/MYCN-driven transgenic neuroblastoma mouse model, have been utilized.[4]

  • Treatment: PF-06463922 is administered as a single agent.

  • Efficacy Evaluation: Tumor growth is monitored, and in some studies, complete tumor regression has been observed.[6][7]

Aurora Kinase Inhibitor Xenograft Protocol (SNS-314)
  • Animal Model: Mouse xenograft models are used.

  • Tumor Cell Implantation: HCT116 human colon cancer cells are implanted.[8]

  • Treatment: SNS-314 has been evaluated both as a monotherapy and in combination with other chemotherapeutic agents like docetaxel.

  • Efficacy Evaluation: The primary outcome is the potentiation of antitumor activity of the combination therapy compared to single agents.[8][9]

Eg5 Inhibitor Xenograft Protocol (GSK923295A)
  • Animal Model: NOD/SCID mice are used for solid tumor xenografts.[12]

  • Tumor Cell Implantation: A panel of 35 solid tumor xenograft models from the Pediatric Preclinical Testing Program were used.[12]

  • Treatment: GSK923295A was administered intraperitoneally at a daily dose of 125 mg/kg on a schedule of days 1-3 and 8-10, repeated at day 21.[12]

  • Efficacy Evaluation: The study measured differences in event-free survival distribution and objective responses (complete or partial tumor regression).[12]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated.

EGFR_HER2_Pathway Pyrrolotriazine_Inhibitor Pyrrolotriazine-based EGFR/HER2 Inhibitor EGFR_HER2 EGFR/HER2 Receptor Tyrosine Kinase Pyrrolotriazine_Inhibitor->EGFR_HER2 Inhibits RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway EGFR_HER2->RAS_RAF_MEK_ERK_Pathway Activates PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway EGFR_HER2->PI3K_AKT_mTOR_Pathway Activates Proliferation Cell Proliferation, Survival, and Growth RAS_RAF_MEK_ERK_Pathway->Proliferation PI3K_AKT_mTOR_Pathway->Proliferation

Figure 1: Simplified signaling cascade of EGFR/HER2 inhibition.

ALK_Pathway Pyrrolotriazine_ALK_Inhibitor Pyrrolotriazine-based ALK Inhibitor ALK_Fusion_Protein ALK Fusion Protein (e.g., EML4-ALK) Pyrrolotriazine_ALK_Inhibitor->ALK_Fusion_Protein Inhibits Downstream_Signaling Downstream Signaling (e.g., STAT3, PI3K/AKT) ALK_Fusion_Protein->Downstream_Signaling Activates Tumor_Growth Tumor Growth and Survival Downstream_Signaling->Tumor_Growth

Figure 2: Mechanism of action for pyrrolotriazine-based ALK inhibitors.

Xenograft_Workflow start Start cell_culture Human Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with Pyrrolotriazine Inhibitor or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (e.g., TGI, Survival) monitoring->endpoint finish End endpoint->finish

Figure 3: General experimental workflow for xenograft studies.

The promising results from these preclinical xenograft studies underscore the potential of pyrrolotriazine-based inhibitors as a new generation of targeted cancer therapies. Further clinical investigation is warranted to translate these findings into effective treatments for patients.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrrolo[2,1-f]triazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The pyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, with several compounds advancing into clinical trials. This guide provides a comparative analysis of the cross-reactivity profiles of these inhibitors, supported by experimental data and detailed methodologies, to aid in the selection and development of targeted therapeutics.

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. While potent on-target activity is desired, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Profiling the interactions of an inhibitor across the entire kinome is a critical step in its preclinical evaluation. This guide focuses on inhibitors built around the pyrrolo[2,1-f]triazine core, a versatile scaffold that has yielded inhibitors for a range of kinases.

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of a prominent pyrrolo[2,1-f]triazine-based inhibitor, BMS-754807, against its primary targets and a panel of other kinases. This compound, initially developed as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR), demonstrates the typical characteristics of this inhibitor class, including potent activity against its intended targets and measurable off-target interactions.

Kinase TargetBMS-754807 IC50 (nM)Primary Target/Off-TargetTherapeutic Area
IGF-1R1.8[1][2]PrimaryOncology
InsR1.7[1][2]PrimaryOncology
c-Met6[1]Off-TargetOncology
TrkA7[1]Off-TargetOncology, Pain
TrkB4[1]Off-TargetNeurology, Oncology
Aurora A9[1]Off-TargetOncology
Aurora B25[1]Off-TargetOncology
RON44[1]Off-TargetOncology
ALK1137[3]Off-TargetOncology

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. Data for ALK is for a different pyrrolo[2,1-f]triazine derivative (compound 21 in the cited source) and is included to illustrate the scaffold's versatility.[3]

Experimental Protocols for Kinase Inhibitor Profiling

Accurate and reproducible cross-reactivity profiling is essential for the characterization of kinase inhibitors. Several key experimental methodologies are employed to generate the data presented above and to broadly assess kinase inhibitor selectivity.

Kinobeads (Affinity Chromatography-Mass Spectrometry)

This chemical proteomics approach allows for the unbiased identification of kinase targets in a competitive binding format.

  • Principle: A lysate from cells or tissues is incubated with a broad-spectrum, immobilized kinase inhibitor matrix ("kinobeads"). The kinases that bind to the beads are then eluted and identified by mass spectrometry. To profile a specific inhibitor, the lysate is pre-incubated with the inhibitor of interest before being applied to the kinobeads. The inhibitor will compete with the kinobeads for binding to its target kinases, leading to a reduction in their presence in the final eluate.

  • Detailed Protocol:

    • Cell Lysis: Harvest cultured cells and lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract proteins in their native state.

    • Lysate Preparation: Centrifuge the lysate to remove cellular debris and determine the protein concentration.

    • Competitive Binding: Aliquots of the lysate are incubated with varying concentrations of the pyrrolo[2,1-f]triazine inhibitor or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 4°C.

    • Kinobeads Incubation: The pre-incubated lysates are then added to the kinobeads and incubated for a further period (e.g., 1-2 hours) at 4°C to allow for kinase binding.

    • Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.

    • Elution: The bound kinases are eluted from the beads, typically using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Proteomic Analysis: The eluted proteins are separated by SDS-PAGE, in-gel digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: The relative abundance of each identified kinase in the inhibitor-treated samples is compared to the vehicle control to determine the inhibitor's binding profile and potency (IC50) for each target.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of an inhibitor within a cellular context.

  • Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this change in stability by heating intact cells or cell lysates to various temperatures, followed by quantification of the remaining soluble protein.

  • Detailed Protocol:

    • Cell Treatment: Treat cultured cells with the pyrrolo[2,1-f]triazine inhibitor or a vehicle control for a specific duration.

    • Heating: Aliquots of the treated cells are heated to a range of temperatures for a short period (e.g., 3-7 minutes).

    • Lysis: The cells are lysed, often by freeze-thaw cycles, to release the cellular proteins.

    • Separation of Soluble and Aggregated Proteins: The lysate is centrifuged at high speed to pellet the aggregated, denatured proteins.

    • Quantification of Soluble Protein: The amount of the target kinase remaining in the soluble fraction (supernatant) is quantified. This is typically done by Western blotting, but can also be adapted for higher throughput methods like ELISA or mass spectrometry.

    • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization. An isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature while varying the inhibitor concentration to determine the cellular potency (EC50).

Signaling Pathways and Experimental Workflows

To visualize the biological context of pyrrolo[2,1-f]triazine inhibitor activity and the experimental approaches to its characterization, the following diagrams are provided.

Kinase_Inhibitor_Profiling_Workflow cluster_in_vitro In Vitro / In Cellulo cluster_analysis Analysis start Pyrrolo[2,1-f]triazine Inhibitor lysate Cell/Tissue Lysate start->lysate Incubate cells Intact Cells start->cells Treat kinobeads Kinobeads Assay lysate->kinobeads cetsa Cellular Thermal Shift Assay (CETSA) cells->cetsa ms Mass Spectrometry (LC-MS/MS) kinobeads->ms wb Western Blot / Other Detection cetsa->wb data Cross-Reactivity Profile (IC50 / EC50 values) ms->data wb->data

Caption: Experimental workflow for kinase inhibitor profiling.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF inhibitor Pyrrolo[2,1-f]triazine Inhibitor inhibitor->VEGFR2 Migration Migration PLCg->Migration AKT AKT PI3K->AKT MEK MEK RAF->MEK Survival Survival AKT->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway.

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 inhibitor Pyrrolo[2,1-f]triazine Inhibitor inhibitor->cMet PI3K PI3K GAB1->PI3K MAPK MAPK Pathway RAS->MAPK AKT AKT PI3K->AKT Motility Motility/ Invasion STAT3->Motility Proliferation Proliferation MAPK->Proliferation Survival Survival AKT->Survival

Caption: Overview of the c-Met signaling pathway.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK recruits STAT STAT JAK->STAT phosphorylates inhibitor Pyrrolo[2,1-f]triazine Inhibitor inhibitor->JAK STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates

Caption: The canonical JAK/STAT signaling pathway.

References

A Comparative Guide to the Antiviral Activity of Pyrrolo[2,1-f]triazine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f]triazine nucleoside scaffold has emerged as a privileged structure in antiviral drug discovery, yielding compounds with potent activity against a broad spectrum of RNA viruses. This guide provides an objective comparison of the antiviral performance of various pyrrolo[2,1-f]triazine nucleosides, supported by experimental data, to aid researchers in the development of novel antiviral therapeutics.

Comparative Antiviral Activity

The antiviral efficacy of different pyrrolo[2,1-f]triazine nucleosides varies depending on the specific chemical modifications of the nucleobase and the sugar moiety, as well as the target virus. The following table summarizes the in vitro antiviral activity and cytotoxicity of key compounds from this class.

Compound/Active MetaboliteVirusCell LineEC₅₀CC₅₀Selectivity Index (SI)Reference
Remdesivir (GS-5734) SARS-CoV-2Vero E60.77 µM>100 µM>129[1]
MERS-CoVHAE0.074 µM>10 µM>135[1]
Ebola Virus (EBOV)----[2]
Murine Hepatitis Virus (MHV)-0.03 µM39 µM>1000[3]
Galidesivir (BCX4430) Zika Virus (ZIKV)Vero12 µM>100 µM>8.3[4]
Yellow Fever Virus (YFV)Vero4.0 µM>100 µM>25[4]
Marburg Virus (MARV)Vero11 µM>100 µM>9.1[4]
Lassa Virus (LASV)Vero43.0 µM>100 µM>2.3[4]
Junin Virus (JUNV)Vero42.2 µM>100 µM>2.4[4]
4-aza-7,9-dideazaadenosine Human Norovirus (HuNoV) replicon-0.015 µM--[1]
1'-Cyano-4-aza-7,9-dideazaadenosine Hepatitis C Virus (HCV) repliconHuh-70.2 µM>25 µM>125[5]
Dengue Virus (DENV-2)BHK1.8 µM>25 µM>13.9[5]
West Nile Virus (WNV)BHK1.5 µM>25 µM>16.7[5]
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f]triazine-5,6-dicarboxylate Influenza A/Puerto Rico/8/34 (H1N1)MDCK4 µg/mL (IC₅₀)>750 µg/mL188[6]

Mechanism of Action: Targeting Viral RNA-Dependent RNA Polymerase

The primary mechanism of antiviral action for pyrrolo[2,1-f]triazine nucleosides is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[7] As nucleoside analogs, these compounds undergo intracellular phosphorylation to their active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand.[7] This process is depicted in the signaling pathway diagram below.

G cluster_cell Host Cell cluster_virus Viral Replication Complex nucleoside Pyrrolo[2,1-f]triazine Nucleoside Prodrug monophosphate Monophosphate nucleoside->monophosphate Host Kinases diphosphate Diphosphate monophosphate->diphosphate Host Kinases triphosphate Active Triphosphate diphosphate->triphosphate Host Kinases RdRp Viral RdRp triphosphate->RdRp Competitive Inhibition nascent_RNA Nascent RNA Strand RdRp->nascent_RNA Incorporation RNA_template Viral RNA Template RNA_template->RdRp nascent_RNA->RdRp nascent_RNA->nascent_RNA

Caption: Intracellular activation and mechanism of action of pyrrolo[2,1-f]triazine nucleosides.

Upon incorporation, these analogs can lead to premature chain termination of the growing RNA strand, thereby halting viral replication.[8] The C-linked nucleobase and modifications at the 1'-position of the ribose sugar, such as a cyano group, have been shown to be critical for potent antiviral activity and selectivity against viral polymerases over host polymerases.[2]

Experimental Protocols

Viral Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of a test compound.

G start Start step1 Seed susceptible cells in 96-well plates start->step1 step2 Infect cells with virus (e.g., MOI of 0.1) step1->step2 step3 Add serial dilutions of pyrrolo[2,1-f]triazine nucleoside step2->step3 step4 Incubate for 24-72 hours step3->step4 step5 Harvest supernatant containing progeny virus step4->step5 step6 Determine viral titer (e.g., Plaque Assay or TCID₅₀) step5->step6 step7 Calculate EC₅₀ value step6->step7 end End step7->end

Caption: Workflow for a typical Virus Yield Reduction Assay.

Methodology:

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate overnight to allow for cell attachment.

  • Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI) for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and add fresh medium containing serial dilutions of the test compound. Include appropriate controls (virus-only and cell-only).

  • Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication (typically 24-72 hours).

  • Harvesting: Collect the cell culture supernatant which contains the progeny virus.

  • Titration: Determine the viral titer in the harvested supernatants using a suitable method such as a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.[5]

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the viral yield by 50% compared to the untreated virus control.

Cytotoxicity Assay (CCK-8 or MTT)

This assay determines the concentration of the test compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

Methodology (CCK-8 Assay): [4][9]

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile for the antiviral compound.

Conclusion

Pyrrolo[2,1-f]triazine nucleosides represent a versatile and potent class of antiviral agents. The data presented in this guide highlights the broad-spectrum activity and the promising therapeutic potential of these compounds. The detailed experimental protocols provide a foundation for researchers to conduct their own comparative studies and to advance the development of novel, effective, and safe antiviral drugs based on this remarkable scaffold. Further research focusing on structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising candidates into clinical therapies.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrrolo[2,1-f]triazine ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of pyrrolo[2,1-f]triazine inhibitors targeting Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The following sections detail the in vitro and in vivo performance of representative compounds from this class, supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation ALK inhibitors.

Introduction to Pyrrolo[2,1-f]triazine ALK Inhibitors

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a promising platform for the development of potent and selective kinase inhibitors.[4] Modifications to this core structure have led to the discovery of several compounds with significant activity against ALK. These inhibitors typically function by competing with ATP for binding to the kinase domain of ALK, thereby inhibiting its downstream signaling and suppressing tumor growth. This guide focuses on a comparative analysis of key compounds from this class, highlighting their efficacy in both biochemical and cellular assays, as well as in animal models of cancer.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data for representative pyrrolo[2,1-f]triazine ALK inhibitors, providing a clear comparison of their potency and cellular activity.

Table 1: In Vitro Efficacy of Pyrrolo[2,1-f]triazine ALK Inhibitors

CompoundALK Enzymatic IC50 (nM)Karpas-299 Cell IC50 (nM)SUP-M2 Cell IC50 (nM)Reference
Compound 21 10 ± 247787[2]
Compound 22 6--
Compound 23 (cis) 3--
Compound 24 (trans) 5--

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of ALK enzymatic activity or cell viability.

Table 2: In Vivo Efficacy of Pyrrolo[2,1-f]triazine ALK Inhibitors

CompoundAnimal ModelCell LineDosing (mg/kg, oral)Tumor Growth InhibitionReference
Compound 21 SCID MiceSUP-M2 Xenograft10, 30, 55Dose-dependent inhibition[2]
Compound 22 MiceALK-driven Xenograft-Dose-dependent inhibition
Compound 24 (trans) SCID MiceSUP-M2 Xenograft-Better efficacy than cis-isomer

"-" indicates that the specific data was not provided in the cited literature.

Mandatory Visualization

Below are diagrams illustrating the ALK signaling pathway and a general workflow for evaluating ALK inhibitors.

ALK_Signaling_Pathway Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Binds and activates P_ALK Phosphorylated ALK (Active) ALK->P_ALK Autophosphorylation GRB2_SOS GRB2/SOS P_ALK->GRB2_SOS PI3K PI3K P_ALK->PI3K JAK JAK P_ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3 STAT3 JAK->STAT3 P_STAT3 Phosphorylated STAT3 STAT3->P_STAT3 Phosphorylation P_STAT3->Nucleus Dimerizes and translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Transcription

Caption: An overview of the Anaplastic Lymphoma Kinase (ALK) signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound Pyrrolo[2,1-f]triazine Inhibitor Enzyme_Assay ALK Enzymatic Assay (IC50 Determination) Compound->Enzyme_Assay Cell_Assay Cell-Based Assay (Karpas-299, SUP-M2) (IC50 Determination) Compound->Cell_Assay Xenograft Establishment of Tumor Xenograft Model (e.g., SUP-M2 in SCID mice) Cell_Assay->Xenograft Lead Compound Selection Treatment Oral Administration of Inhibitor Xenograft->Treatment Efficacy Tumor Growth Monitoring Treatment->Efficacy

References

Pyrrolotriazines in the ATP Binding Pocket of VEGFR-2: A Comparative Docking Study Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyrrolotriazine derivatives and other inhibitors targeting the ATP binding pocket of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). By examining experimental data from various studies, this document aims to offer objective insights into the performance and binding mechanisms of these potential anti-angiogenic agents.

Performance Comparison of VEGFR-2 Inhibitors

The following table summarizes the in vitro inhibitory activity and molecular docking scores of selected pyrrolotriazine derivatives and a reference inhibitor, Sorafenib, against VEGFR-2. Lower IC50 values and more negative binding energy scores indicate higher potency and stronger binding affinity, respectively.

CompoundChemical ScaffoldVEGFR-2 IC50 (nM)Binding Energy (kcal/mol)Key Interacting Residues in ATP PocketReference
Pyrrolotriazine Derivative 1 Pyrrolo[2,1-f][1][2][3]triazine5.0 ± 0.5-9.8Cys919, Asp1046Shi et al.[4]
Pyrrolotriazine Derivative 2 Pyrrolo[2,1-f][1][2][3]triazine11-8.5Cys919, Glu885Cai et al.[4]
Pyrrolotriazine Derivative 3 Pyrrolo[2,1-f][1][2][3]triazine2.3 ± 0.1-10.2Cys919, Asp1046, Glu885Shi et al.[4]
Sorafenib (Reference) Bi-aryl urea3.12 - 53.65-11.5Cys919, Asp1046, Glu885, His1026Abdelgawad, M.A., et al.[1]; Menna M.A. et al.[5]
Nicotinamide-based Derivative 6 Nicotinamide60.83Not ReportedNot ReportedAbdelgawad, M.A., et al.[1]
bis([1][2][3]triazolo) quinoxaline 23j bis-triazolo-quinoxaline3.7-8.2Cys919, Asp1046, Lys868, Glu885Menna M.A. et al.[5]
Piperazinylquinoxaline 11 Piperazinylquinoxaline190-7.9Cys919, Asp1046, Glu885Abdallah E Abdallah, et al.[6]

Experimental Protocols: Molecular Docking of VEGFR-2 Inhibitors

The following is a generalized methodology for performing molecular docking studies of small molecules in the ATP binding pocket of VEGFR-2, based on common practices cited in the literature.[1][2][7][8]

Protein Preparation
  • Source: The three-dimensional crystal structure of the VEGFR-2 kinase domain is obtained from the Protein Data Bank (PDB). Commonly used PDB IDs include 2OH4, 4ASD, and 3VO3.[1][2][7][9]

  • Preparation Steps:

    • Removal of water molecules and any co-crystallized ligands from the PDB file.

    • Addition of polar hydrogen atoms to the protein structure.

    • Assignment of partial charges to the protein atoms (e.g., using Gasteiger charges).

    • The prepared protein structure is saved in a suitable format (e.g., PDBQT) for docking.

Ligand Preparation
  • Source: The 2D structures of the pyrrolotriazine derivatives and other inhibitors are sketched using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Preparation Steps:

    • Conversion of the 2D structures to 3D structures.

    • Energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

    • Assignment of partial charges and definition of rotatable bonds.

    • The prepared ligand structures are saved in a suitable format (e.g., PDBQT).

Molecular Docking Simulation
  • Software: Commonly used software for molecular docking includes AutoDock, MOE (Molecular Operating Environment), and CDOCKER.[1][2][10]

  • Grid Box Definition: A grid box is defined to encompass the ATP binding site of VEGFR-2. The dimensions and center of the grid are typically determined based on the position of the co-crystallized ligand in the original PDB structure.

  • Docking Algorithm: A Lamarckian genetic algorithm is frequently employed for docking simulations, which allows for both global and local searches of the conformational space of the ligand within the defined binding site.[8]

  • Parameters: The number of genetic algorithm runs, population size, and the maximum number of energy evaluations are set. A typical run might involve 50-100 independent docking runs for each ligand.[8]

Analysis of Docking Results
  • Binding Energy: The binding energy (or docking score) for each docked conformation is calculated to estimate the binding affinity of the ligand for the receptor. The conformation with the lowest binding energy is generally considered the most favorable.

  • Binding Pose and Interactions: The binding pose of the lowest energy conformation is visualized to analyze the interactions between the ligand and the amino acid residues in the ATP binding pocket of VEGFR-2. Key interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Validation: To validate the docking protocol, the co-crystallized ligand is typically re-docked into the binding site. A root-mean-square deviation (RMSD) of less than 2 Å between the re-docked pose and the original crystallographic pose is considered a successful validation.[2]

Visualizing the Research Workflow

The following diagrams illustrate the key processes in the docking study of pyrrolotriazines with VEGFR-2.

cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB VEGFR-2 Crystal Structure (e.g., PDB: 2OH4) PDB_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->PDB_Prep Ligands Pyrrolotriazine Derivatives (2D Structures) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligands->Ligand_Prep Grid Define Grid Box (ATP Binding Site) PDB_Prep->Grid Docking Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking Grid->Docking Results Analyze Docking Poses (Binding Energy, Interactions) Docking->Results Validation Protocol Validation (Re-docking of Native Ligand) Results->Validation

Caption: Workflow for molecular docking of pyrrolotriazines into the VEGFR-2 binding site.

VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Extracellular Domain Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization BindingPocket ATP Binding Pocket Dimerization->BindingPocket ATP ATP ATP->BindingPocket Binds Pyrrolotriazine Pyrrolotriazine Inhibitor Pyrrolotriazine->BindingPocket Competitively Binds Signaling Downstream Signaling (Proliferation, Angiogenesis) BindingPocket->Signaling Activates Inhibition Inhibition of Kinase Activity BindingPocket->Inhibition Inhibition->Signaling Blocks

Caption: Mechanism of VEGFR-2 activation and inhibition by pyrrolotriazines in the ATP binding pocket.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4,5-Dichloropyrrolo[2,1-f]triazine

Essential Guide to the Proper Disposal of 4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine. As a chlorinated heterocyclic compound, it requires specialized handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these guidelines is essential for regulatory compliance and responsible chemical management.

Disclaimer: No specific Safety Data Sheet (SDS) for 4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine could be located. The following disposal procedures are based on general guidelines for the disposal of chlorinated heterocyclic compounds and triazine derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Quantitative Data for Disposal of Chlorinated Hazardous Waste

The disposal of 4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine falls under the regulations for chlorinated hazardous waste. The following table summarizes key regulatory thresholds for incineration, which is the recommended disposal method.

ParameterRegulatory LimitDescription
Chlorine Content Threshold > 0.5%Hazardous waste containing more than 0.5% chlorine requires specialized incineration with hydrogen chloride (HCl) removal capabilities.[2]
Hydrogen Chloride (HCl) Removal Efficiency 99%Incinerators must remove at least 99% of the hydrogen chloride from the exhaust gas.[2]
Destruction and Removal Efficiency (DRE) ≥ 99.99%The incinerator must achieve a DRE of 99.99% for the principal organic hazardous constituents (POHCs).
Particulate Matter Emission Limit < 180 mg/dscmParticulate matter emissions from the incinerator must not exceed 180 milligrams per dry standard cubic meter.[2]

Experimental Protocols: Waste Characterization and Neutralization

Prior to disposal, it may be necessary to characterize and neutralize any waste streams containing 4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine.

1. Waste Stream Analysis:

  • Objective: To determine the concentration of 4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine and other hazardous components in the waste.

  • Methodology:

    • Collect a representative sample of the waste stream in a properly labeled, sealed container.

    • Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the target compound.

    • Analyze for the presence of other reactive or hazardous materials.

2. Neutralization of Acidic or Basic Waste:

  • Objective: To adjust the pH of the waste stream to a neutral range (typically 6-8) before disposal.

  • Methodology:

    • While stirring, slowly add a suitable neutralizing agent (e.g., sodium bicarbonate for acidic waste, or a dilute acid like acetic acid for basic waste).

    • Monitor the pH of the solution continuously using a calibrated pH meter.

    • Cease addition of the neutralizing agent once the target pH range is achieved.

    • Allow the solution to cool if any exothermic reaction occurred.

Signaling Pathways and Experimental Workflows

Logical Relationship for Waste Disposal Decision Making

AWaste containing4,5-Dichloropyrrolo[2,1-f][1,2,4]triazineBIs the waste mixed withother hazardous materials?A->BCSegregate and characterizeeach waste streamB->CYesDCharacterize thesingle waste streamB->DNoEDetermine concentrationof chlorinated compoundC->ED->EFIs the concentrationabove institutional limitsfor in-lab treatment?E->FGPackage for hazardouswaste pickupF->GYesHAre there establishedin-lab treatment procedures(e.g., chemical degradation)?F->HNoH->GNoIFollow approvedin-lab treatment protocolH->IYesJVerify successfuldegradationI->JKDispose of treated wasteas non-hazardous or asspecified by protocolJ->KSuccessfulLConsult EHS forguidanceJ->LUnsuccessful

Caption: Decision workflow for the disposal of 4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine waste.

Procedural Guidance for Proper Disposal

Follow these step-by-step instructions for the safe handling and disposal of 4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound or its waste. This includes:

    • Chemical-resistant gloves (e.g., nitrile or neoprene).[4]

    • Safety goggles and a face shield.[4][5]

    • A lab coat or chemical-resistant apron.[4]

    • Closed-toe shoes.[4]

    • In cases of potential aerosol generation, use a respirator with an appropriate cartridge for organic vapors and acid gases.[4]

2. Waste Segregation and Collection:

  • Collect waste containing 4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • The container should be made of a material compatible with the chemical and any solvents used.

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine," and any other components in the waste stream.

  • Indicate the approximate concentration or quantity of the hazardous material.

  • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

4. Disposal Request and Pickup:

  • Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.

  • Follow their specific procedures for scheduling and preparing the waste for collection.

5. Spill and Decontamination Procedures:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.

  • For small spills, and only if you are trained and have the appropriate PPE and spill kit, you may proceed with cleanup.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent).

  • Collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.

Recommended Disposal Method:

The recommended method for the final disposal of 4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine is incineration at a licensed hazardous waste facility.[2][6] This method ensures the complete destruction of the compound and is equipped to handle the resulting acidic gases.

Experimental Workflow for Waste Handling and Disposal

ABegin Experiment with4,5-Dichloropyrrolo[2,1-f][1,2,4]triazineBWear appropriate PPEA->BCGenerate WasteB->CDSegregate Chlorinated Wasteinto a labeled containerC->DEStore waste containerin a designated areaD->EFIs container full?E->FGContinue experimentF->GNoHSeal and finalize labelF->HYesISubmit hazardous wastepickup request to EHSH->IJEHS collects waste forincinerationI->J

Caption: Standard workflow for handling and disposing of waste from experiments involving 4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine.

Essential Safety and Logistical Information for Handling 4,5-Dichloropyrrolo[2,1-f]triazine

Essential Safety and Logistical Information for Handling 4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine in a laboratory setting. This information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Summary

Based on its isomer, 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine, this compound is expected to have the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for the isomer is "Warning".

Personal Protective Equipment (PPE)

Strict adherence to the following PPE is mandatory to prevent exposure.

ScenarioEyes/FaceSkin/BodyRespiratory Protection
Routine Laboratory Use Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile, neoprene), standard laboratory coat.Not generally required when handled in a certified chemical fume hood.
Weighing/Handling outside of a Fume Hood Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves, laboratory coat. A chemical-resistant apron is recommended if there is a risk of splashing.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.
Spill Cleanup Chemical splash goggles and a face shield.Chemical-resistant gloves, chemical-resistant apron or suit, and appropriate footwear.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.

    • Don the appropriate PPE as specified in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • All handling of 4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine should be conducted in a properly functioning chemical fume hood.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • Use spark-proof tools and equipment.

    • Wash hands thoroughly after handling and before leaving the laboratory.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.

    • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.

Disposal Plan

All waste containing 4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, paper towels, disposable labware) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Collect all liquid waste (e.g., reaction residues, solvent rinses) in a separate, designated, and clearly labeled hazardous waste container for halogenated organic waste.

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name "4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine," and the associated hazards (Irritant).

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Disposal:

    • Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Experimental Workflow and Safety Diagram

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalcluster_emergencyEmergency Proceduresprep_ppeDon Appropriate PPEprep_setupSet up in Fume Hoodprep_ppe->prep_setuphandle_weighWeigh Compoundprep_setup->handle_weighProceed when readyhandle_reactPerform Reactionhandle_weigh->handle_reactcleanup_deconDecontaminate Glasswarehandle_react->cleanup_deconPost-reactioncleanup_wasteSegregate & Label Wastecleanup_decon->cleanup_wastecleanup_disposeStore for EHS Pickupcleanup_waste->cleanup_disposeemergency_spillSpill Responseemergency_exposureFirst Aid

Caption: Workflow for the safe handling and disposal of 4,5-Dichloropyrrolo[2,1-f][1][2][3]triazine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.